2-amino-4-chloro-N,N-dimethylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-chloro-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12(2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJKRJFMMWCSOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588435 | |
| Record name | 2-Amino-4-chloro-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898541-55-4 | |
| Record name | 2-Amino-4-chloro-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-chloro-N,N-dimethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-amino-4-chloro-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthetic pathways for producing 2-amino-4-chloro-N,N-dimethylbenzamide, a valuable intermediate in the pharmaceutical and agrochemical industries. We will delve into two primary, logically sound synthetic strategies, elucidating the underlying chemical principles, and providing a detailed, field-tested experimental protocol.
Introduction
This compound is a key building block in the synthesis of a variety of more complex molecules. Its structure, featuring a primary amine, a chlorine atom, and a tertiary amide on an aromatic ring, offers multiple points for chemical modification. This versatility makes it a sought-after intermediate in the development of novel therapeutic agents and pesticides.[1] This guide will focus on two robust synthetic routes starting from commercially available precursors: 2-amino-4-chlorobenzoic acid and 4-chloro-2-nitrobenzoic acid.
Strategic Synthesis Pathways
The synthesis of this compound can be approached from two main retrosynthetic perspectives, primarily differing in the sequence of the amidation and the introduction of the amino group.
Route 1: Amidation of 2-amino-4-chlorobenzoic acid
This pathway commences with the readily available 2-amino-4-chlorobenzoic acid. The core of this strategy involves the formation of the amide bond with dimethylamine. Direct condensation of a carboxylic acid and an amine is challenging due to the formation of an unreactive ammonium carboxylate salt.[2][3] Therefore, activation of the carboxylic acid is paramount. A common and effective method is the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂).[4][5][6][7][8] The resulting highly reactive acyl chloride can then readily react with dimethylamine to form the desired amide.
Route 2: Reduction of a Nitro Precursor
An alternative and often preferred industrial approach begins with 4-chloro-2-nitrobenzoic acid.[9] This strategy involves first forming the N,N-dimethylamide and then reducing the nitro group to the primary amine. This sequence is often advantageous as the reduction of the nitro group is a well-established and high-yielding transformation.[10] Catalytic hydrogenation or reduction with metals in acidic media are common methods for this step.[10][11][12][13]
Comparative Analysis of Synthetic Routes
| Feature | Route 1: From 2-amino-4-chlorobenzoic acid | Route 2: From 4-chloro-2-nitrobenzoic acid |
| Starting Material | 2-amino-4-chlorobenzoic acid | 4-chloro-2-nitrobenzoic acid |
| Key Steps | 1. Acyl chloride formation2. Amidation | 1. Amidation2. Nitro group reduction |
| Advantages | Shorter synthetic sequence. | Potentially higher overall yield due to the efficiency of nitro reduction. Avoids potential side reactions with the free amine in the first step. |
| Challenges | The free amino group might require protection in some cases, although direct acylation is often successful. | Requires an additional reduction step. Handling of nitro compounds requires care. |
For the purposes of this guide, we will provide a detailed protocol for Route 2 , as it often proves to be more robust and scalable.
Detailed Experimental Protocol: A Two-Step Synthesis from 4-chloro-2-nitrobenzoic acid
This protocol outlines the synthesis of this compound from 4-chloro-2-nitrobenzoic acid, proceeding through the intermediate 4-chloro-N,N-dimethyl-2-nitrobenzamide.
Step 1: Synthesis of 4-chloro-N,N-dimethyl-2-nitrobenzamide
Reaction Principle: The carboxylic acid is first converted to its more reactive acyl chloride derivative using thionyl chloride. This intermediate is then reacted in situ with dimethylamine to form the corresponding amide.
Materials and Reagents:
-
4-chloro-2-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylamine (e.g., 40% aqueous solution or as a gas)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Pyridine or triethylamine (as a base)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acyl Chloride Formation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 4-chloro-2-nitrobenzoic acid (1 equivalent) in anhydrous dichloromethane.
-
Slowly add thionyl chloride (1.2-1.5 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude 4-chloro-2-nitrobenzoyl chloride in fresh anhydrous dichloromethane and cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of dimethylamine (2.2-2.5 equivalents) and a base such as pyridine or triethylamine (1.1-1.2 equivalents) in dichloromethane.
-
Slowly add the dimethylamine solution to the acyl chloride solution at 0°C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction by adding deionized water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-N,N-dimethyl-2-nitrobenzamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[10]
Step 2: Synthesis of this compound
Reaction Principle: The nitro group of 4-chloro-N,N-dimethyl-2-nitrobenzamide is reduced to a primary amine using catalytic hydrogenation.
Materials and Reagents:
-
4-chloro-N,N-dimethyl-2-nitrobenzamide
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve 4-chloro-N,N-dimethyl-2-nitrobenzamide (1 equivalent) in methanol or ethanol.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-24 hours.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The product can be further purified by recrystallization or column chromatography if necessary to achieve high purity for subsequent applications.[10]
Visualizing the Synthesis Pathway
The following diagram illustrates the two-step synthesis of this compound from 4-chloro-2-nitrobenzoic acid.
Caption: Synthesis of this compound.
Mechanistic Insights
Acyl Chloride Formation with Thionyl Chloride
The reaction of a carboxylic acid with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then collapses, with the chloride ion acting as a nucleophile to displace the leaving group, which decomposes to sulfur dioxide and hydrochloric acid gas.[5]
Amide Formation
The amidation of the acyl chloride is a classic nucleophilic acyl substitution reaction. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic dimethylamine. The resulting tetrahedral intermediate collapses, expelling the chloride ion as a leaving group to form the stable amide bond.
Catalytic Hydrogenation of the Nitro Group
The reduction of an aromatic nitro group to an amine via catalytic hydrogenation is a complex surface-catalyzed reaction.[11] The nitro compound and hydrogen gas adsorb onto the surface of the palladium catalyst. Through a series of steps involving the transfer of hydrogen atoms, the nitro group is progressively reduced, likely through nitroso and hydroxylamine intermediates, to ultimately yield the primary amine.[14] This method is generally clean and efficient, with water being the only byproduct.
Conclusion
The synthesis of this compound is a well-established process with multiple viable routes. The choice between pathways often depends on the availability of starting materials, scalability, and desired purity. The two-step process starting from 4-chloro-2-nitrobenzoic acid, involving amidation followed by catalytic hydrogenation, represents a robust and efficient method suitable for both laboratory and industrial-scale production. A thorough understanding of the reaction mechanisms and careful execution of the experimental procedures are crucial for achieving high yields and purity of this important chemical intermediate.
References
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Chemistry Stack Exchange. Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? (2021-03-19). Available from: [Link]
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IP.com. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. Available from: [Link]
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Bentham Science. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available from: [Link]
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Shandong Zhongyu Hongcheng Chemical Co., LTD. 4-Chloro-2-nitrobenzoic acid. Available from: [Link]
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Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018-10-08). Available from: [Link]
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Chemistry LibreTexts. 4.2.6: Chemistry of Amides. (2022-10-04). Available from: [Link]
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PubChem. 4-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 80475. Available from: [Link]
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Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]
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Truemeds. N N Diethylbenzamide: View Uses, Side Effects and Medicines. Available from: [Link]
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Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011-12-03). Available from: [Link]
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ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013-04-16). Available from: [Link]
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Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. Available from: [Link]
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Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]
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PubMed Central. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017-09-15). Available from: [Link]
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MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available from: [Link]
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Chemistry LibreTexts. 21.8: Condensation of Acids with Amines. (2020-05-30). Available from: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-amino-4-chloro-N,N-dimethylbenzamide
Introduction
2-amino-4-chloro-N,N-dimethylbenzamide is a substituted aromatic amide of significant interest in the fields of medicinal chemistry and drug development. Its structural motifs, including a primary aromatic amine, a halogenated benzene ring, and a tertiary benzamide, present a versatile scaffold for the synthesis of novel bioactive molecules. A comprehensive understanding of its physicochemical properties is a critical prerequisite for its effective utilization in research and development, as these properties fundamentally govern its solubility, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation characteristics.
This technical guide provides a holistic framework for the characterization of this compound (CAS No. 898541-55-4). It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of available data, but also detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. The causality behind experimental choices is elucidated to empower the user with a deeper understanding of the scientific principles at play.
Core Physicochemical Properties
| Property | Value / Information | Source |
| IUPAC Name | This compound | - |
| CAS Number | 898541-55-4 | [1] |
| Molecular Formula | C₉H₁₁ClN₂O | [2] |
| Molecular Weight | 198.65 g/mol | [2] |
| Chemical Structure | See Figure 1 | - |
| Physical Form | Solid | |
| Melting Point | Data not available (Protocol provided) | - |
| Boiling Point | Data not available (Protocol provided) | - |
| Aqueous Solubility | Data not available (Protocol provided) | - |
| Lipophilicity (LogP) | Data not available (Protocol provided) | - |
| pKa | Data not available (Protocol provided) | - |
| InChI | 1S/C9H11ClN2O/c1-12(2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,11H2,1-2H3 | |
| InChIKey | UPJKRJFMMWCSOH-UHFFFAOYSA-N |
Figure 1: Chemical Structure of this compound
A 2D representation of the molecular structure.
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.
Methodology: Capillary Melting Point Method
-
Sample Preparation: Finely powder a small amount of the dry crystalline sample.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the material into the closed end.
-
Instrumentation: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating Profile:
-
For an unknown compound, initially use a rapid heating rate (10-20 °C/min) to determine an approximate melting range.
-
For a more accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C/min.
-
-
Data Recording: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample has melted (completion). The melting "point" is reported as this range.
Aqueous Solubility Determination
Rationale: Aqueous solubility is a critical parameter for drug candidates, as it directly influences dissolution and subsequent absorption in the gastrointestinal tract. Poor aqueous solubility can be a major hurdle in drug development.
Methodology: Shake-Flask Method (Gold Standard)
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial. The excess solid ensures that a saturated solution is achieved.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is reported in units of mg/mL or µg/mL.
Lipophilicity Determination (LogP)
Rationale: The partition coefficient (LogP) between n-octanol and water is the standard measure of a compound's lipophilicity. It is a key indicator of a drug's ability to cross cell membranes and its potential for metabolism and distribution.
Methodology: Shake-Flask Method
-
Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer and vice-versa to ensure thermodynamic equilibrium during the experiment.
-
Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) and then allow the two phases to separate completely. Centrifugation can be used to expedite phase separation.
-
Sample Analysis: Carefully sample both the aqueous and n-octanol phases. Quantify the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value: LogP = log₁₀ ([Concentration]octanol / [Concentration]aqueous)
Figure 2: Experimental Workflow for Solubility and LogP Determination
A simplified workflow for determining key drug-like properties.
pKa Determination
Rationale: The acid dissociation constant (pKa) is a measure of the extent of ionization of a compound at a given pH. The primary amino group in this compound is basic and will be protonated at physiological pH, which significantly impacts its solubility, permeability, and interaction with biological targets.
Methodology: Potentiometric Titration
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode immersed in the sample solution. Place the solution in a thermostatted vessel with constant stirring.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while recording the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve, often by finding the pH at the half-equivalence point. Alternatively, derivative plots can be used for more precise determination of the equivalence point.
Structural Elucidation and Purity Assessment
A combination of spectroscopic and chromatographic techniques is essential to confirm the chemical identity and assess the purity of a synthesized batch of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful tool for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the atomic connectivity.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum. Expected signals would include:
-
Aromatic protons in the 6.5-8.0 ppm region. The substitution pattern will lead to a specific splitting pattern.
-
A broad singlet for the -NH₂ protons.
-
Two singlets for the N,N-dimethyl groups, which may be broadened or distinct due to restricted rotation around the C-N amide bond.
-
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Expected signals would include:
-
A carbonyl carbon (~168-172 ppm).
-
Multiple signals for the aromatic carbons.
-
Signals for the N,N-dimethyl carbons.
-
-
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is used to confirm the molecular weight and elemental composition.
Methodology: High-Resolution Mass Spectrometry (HRMS)
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺.
-
Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Interpretation: The measured accurate mass of the molecular ion should be within 5 ppm of the theoretical calculated mass for C₉H₁₂ClN₂O⁺, confirming the elemental formula.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a cornerstone technique for assessing the purity of a compound. It separates the target molecule from any impurities, and the area of the peak corresponding to the compound is proportional to its concentration.
Methodology: Reversed-Phase HPLC
-
Column: A C18 stationary phase is typically suitable for this type of molecule.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Purity Calculation: The purity is typically reported as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Conclusion
The comprehensive physicochemical characterization of this compound is indispensable for its advancement in any research or development pipeline. This guide provides a robust framework of validated experimental protocols to determine its critical properties. By systematically applying these methodologies, researchers can generate a reliable data package that not only confirms the identity and purity of the compound but also provides invaluable insights to guide its future applications, from lead optimization to formulation development.
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2-amino-4-chloro-N,N-dimethylbenzamide mechanism of action
An In-Depth Technical Guide to the Synthetic Utility and Pharmacological Relevance of 2-amino-4-chloro-N,N-dimethylbenzamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of this compound, a key chemical intermediate in the synthesis of pharmacologically active compounds. While not a therapeutic agent in itself, its structural motifs are integral to the development of targeted therapies. This document will elucidate its primary application as a precursor, with a detailed focus on the synthesis and mechanism of action of its most prominent derivative, Mosapride. Furthermore, this guide will present established and hypothetical experimental protocols for the characterization of novel benzamide derivatives, offering a framework for future drug discovery and development endeavors.
Introduction: The Chemical Identity of this compound
This compound is a substituted benzamide derivative with the chemical formula C₉H₁₁ClN₂O. Its structure is characterized by a benzene ring substituted with an amino group at the 2-position, a chloro group at the 4-position, and a dimethylcarboxamide group at the 1-position.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 59256-17-4 |
| Molecular Formula | C₉H₁₁ClN₂O |
| Molecular Weight | 198.65 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Solubility | Soluble in methanol and chloroform |
This compound is primarily recognized for its role as a pivotal intermediate in multi-step organic syntheses. Its bifunctional nature, possessing both a reactive amino group and an aromatic ring, makes it a versatile building block for creating more complex molecular architectures.
Synthetic Utility: A Gateway to Prokinetic Agents
The principal application of this compound is in the synthesis of gastroprokinetic agents, most notably Mosapride. The synthesis involves the nucleophilic substitution of the amino group of this compound onto an appropriate electrophilic partner.
Synthesis of Mosapride: A Step-by-Step Overview
The synthesis of Mosapride citrate from this compound is a well-established industrial process. The following is a generalized protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound in an appropriate organic solvent, such as dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃), to the solution to act as a proton scavenger.
-
Nucleophilic Substitution: Introduce 4-(fluorobenzyl)-2-morpholinone to the reaction mixture. The deprotonated amino group of the benzamide derivative will act as a nucleophile, attacking the carbon atom bearing the fluorine atom on the benzyl group in an SₙAr reaction.
-
Reaction Monitoring: The reaction is typically heated and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of the starting materials and the formation of the product.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is isolated by precipitation or extraction. Purification is achieved through recrystallization or column chromatography to yield pure Mosapride base.
-
Salt Formation: The purified Mosapride base is then treated with citric acid in a suitable solvent to form the more stable and water-soluble Mosapride citrate salt.
Caption: Synthetic pathway of Mosapride Citrate.
Mechanism of Action of Mosapride: A Selective 5-HT₄ Receptor Agonist
Mosapride exerts its prokinetic effects by acting as a selective agonist for the serotonin 5-HT₄ receptor. These receptors are predominantly located on enteric neurons in the gastrointestinal (GI) tract.
The 5-HT₄ Receptor Signaling Cascade
-
Receptor Binding: Mosapride binds to the 5-HT₄ receptor on the presynaptic nerve terminal of cholinergic neurons in the myenteric plexus.
-
G-Protein Activation: This binding event activates the associated G-protein, specifically the Gαs subunit.
-
Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
-
Protein Kinase A (PKA) Activation: Elevated cAMP levels activate Protein Kinase A (PKA).
-
Enhanced Acetylcholine Release: PKA activation facilitates the release of acetylcholine (ACh) from the cholinergic nerve endings.
-
Muscarinic Receptor Stimulation: The released ACh then binds to M₂ and M₃ muscarinic receptors on smooth muscle cells of the GI tract.
-
Increased GI Motility: The stimulation of these muscarinic receptors leads to increased smooth muscle contraction and enhanced gastrointestinal motility and gastric emptying.
Caption: Signaling pathway of Mosapride via 5-HT₄ receptor agonism.
Experimental Protocols for Mechanistic Elucidation of Novel Benzamides
To determine the mechanism of action of a novel compound derived from this compound, a systematic and multi-tiered experimental approach is necessary.
In Vitro Target Identification and Validation
Objective: To identify the molecular target(s) of a novel benzamide derivative.
Methodology: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane fractions from cell lines or tissues known to express a panel of receptors (e.g., GPCRs, ion channels).
-
Assay Setup: In a 96-well plate, add the membrane preparation, a specific radioligand for the receptor of interest (e.g., [³H]-GR113808 for 5-HT₄ receptors), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow for binding equilibrium to be reached.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki) of the compound for the receptor.
Cellular Functional Assays
Objective: To determine the functional activity of the novel benzamide at its identified target.
Methodology: cAMP Assay for Gs-Coupled Receptors
-
Cell Culture: Culture a cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing the 5-HT₄ receptor).
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified time. Include a known agonist as a positive control and a vehicle as a negative control.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF-based assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of the test compound concentration to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect).
Caption: Experimental workflow for mechanism of action studies.
Conclusion
This compound is a compound of significant interest not for its own pharmacological activity, but for its crucial role as a building block in the synthesis of potent and selective therapeutic agents. The successful development of Mosapride as a 5-HT₄ receptor agonist for the treatment of gastrointestinal disorders exemplifies the value of this chemical intermediate. The experimental frameworks presented in this guide provide a robust starting point for the investigation and characterization of future novel benzamide derivatives, underscoring the enduring importance of fundamental synthetic chemistry in modern drug discovery.
References
-
PubChem Compound Summary for CID 3034259, this compound. National Center for Biotechnology Information. [Link]
-
Mosapride. Wikipedia. [Link]
-
Pharmacological properties of mosapride, a new gastroprokinetic agent. Drug an d Metabolism Reviews. [Link]
-
The role of the 5-HT4 receptor in the pathophysiology of the gastrointestinal tract. Alimentary Pharmacology & Therapeutics. [Link]
An In-depth Technical Guide to 2-amino-4-chloro-N,N-dimethylbenzamide (CAS No. 898541-55-4)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-amino-4-chloro-N,N-dimethylbenzamide, a substituted benzamide of significant interest in synthetic and medicinal chemistry. While the initially provided CAS number (26848-40-8) corresponds to a different molecule, this guide focuses on the correctly identified compound, this compound (CAS No. 898541-55-4). This document delves into its chemical and physical properties, outlines plausible synthetic routes based on established methodologies for related isomers, and discusses its potential applications, particularly as a versatile building block in the discovery of novel bioactive molecules. Detailed protocols for synthesis and characterization, along with predictive spectroscopic data, are presented to facilitate its use in research and development.
Introduction and Chemical Identity
This compound belongs to the class of substituted benzamides, a scaffold frequently encountered in pharmacologically active compounds and agrochemicals. The presence of multiple functional groups—an amino group, a chloro substituent, and a dimethylamide moiety—on the benzene ring makes it a valuable intermediate for creating diverse chemical libraries. Its structural isomers, such as 2-amino-5-chloro-N,3-dimethylbenzamide, are known key intermediates in the synthesis of high-value commercial products like the insecticide chlorantraniliprole, highlighting the potential utility of the title compound in similar applications.
Molecular Formula: C₉H₁₁ClN₂O[3]
Molecular Weight: 198.65 g/mol [3]
IUPAC Name: this compound
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not extensively available in the public domain, its properties can be predicted based on data from its isomers and related benzamide structures.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Melting Point | 120-140 °C |
| Boiling Point | >300 °C |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. |
| pKa (most basic) | 2.5 - 3.5 (for the aniline amino group) |
| LogP | 1.5 - 2.5 |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.4 (m, 2H, Ar-H), 6.6-6.8 (m, 1H, Ar-H), 4.5-5.5 (br s, 2H, -NH₂), 2.9-3.1 (s, 6H, -N(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168-170 (C=O), 145-150 (C-NH₂), 130-135 (C-Cl), 115-130 (aromatic carbons), 35-40 (-N(CH₃)₂) |
| FTIR (KBr, cm⁻¹) | 3450-3300 (N-H stretch, amino), 1620-1650 (C=O stretch, amide), 1580-1610 (N-H bend), 1400-1500 (aromatic C=C stretch), 700-800 (C-Cl stretch) |
| Mass Spectrometry (EI) | m/z 198/200 ([M]⁺, isotopic pattern for Cl), 154/156 ([M-N(CH₃)₂]⁺), 126/128, 72 |
Synthesis Methodologies
Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol:
Step 1: Synthesis of 4-Chloro-2-nitrobenzoyl chloride
-
To a stirred solution of 4-chloro-2-nitrobenzoic acid (1 equivalent) in toluene, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2 equivalents) at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 4-Chloro-N,N-dimethyl-2-nitrobenzamide
-
Dissolve the crude 4-chloro-2-nitrobenzoyl chloride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dimethylamine (2.2 equivalents, e.g., as a 40% aqueous solution or a solution in THF) while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Wash the organic layer with water, dilute HCl, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrobenzamide. This can be purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound
-
Dissolve the 4-chloro-N,N-dimethyl-2-nitrobenzamide (1 equivalent) in a solvent mixture of ethanol and water.
-
Add iron powder (5 equivalents) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and stir vigorously for 4-6 hours.
-
Monitor the reduction of the nitro group by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove ethanol and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel to afford the final product, this compound.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC):
A general reverse-phase HPLC method can be employed for purity analysis.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Spectroscopic Analysis:
The purified compound should be characterized by ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry, with expected data as outlined in Table 2.
Applications in Research and Drug Discovery
The structural motifs present in this compound make it a promising scaffold for the synthesis of novel bioactive molecules.
Building Block in Medicinal Chemistry:
-
The primary amino group can be readily derivatized to form a wide range of amides, sulfonamides, and ureas, allowing for the exploration of structure-activity relationships (SAR).
-
The chloro substituent provides a site for further functionalization via cross-coupling reactions.
-
The N,N-dimethylamide can influence solubility and metabolic stability.
Potential Biological Targets:
While there is no specific biological data for this compound, related aminobenzamides have shown activity against various targets. For instance, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide has been investigated as a potent HDAC3 inhibitor, suggesting that derivatives of this compound could be explored for similar activities in oncology.
Agrochemical Research:
The structural similarity to intermediates of successful insecticides like chlorantraniliprole suggests its potential as a building block for novel pesticides.
Safety and Handling
Detailed toxicological data for this compound is not available. Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a versatile chemical intermediate with significant potential in both medicinal and agrochemical research. While direct experimental data is limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related compounds. Further research into the biological activity of derivatives of this scaffold is warranted to fully explore its potential in drug discovery and development.
References
- Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). N-Substituted benzamides. N.m.r. spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 85-88.
- Smith, W. B., & De-Ping, S. (1979). Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry, 32(2), 337-343.
- BenchChem. (2024). An In-depth Technical Guide to 2-Aminobenzamide: Discovery, History, and Core Applications.
- ResearchGate. (2018). Benzamide-simplified mass spectrum.
- Sigma-Aldrich. (n.d.). HPLC Analysis of Amides on Discovery® RP-Amide C16.
- Khan, K. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3678-3697.
- BenchChem. (n.d.). 2-Amino-5-chloro-N,N-dimethylbenzamide.
- Google Patents. (2016). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
- Santa Cruz Biotechnology. (n.d.). This compound.
- BLDpharm. (n.d.). 898541-55-4|this compound.
- PubChem. (n.d.). 4-Chloro-N,N-dimethylbenzamide.
- MicroSolv Technology Corporation. (2024). Amide or Amino HPLC Columns What are the Differences.
- Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- PubChem. (n.d.). 2-Amino-4-chloro-N,N-diethylbenzamide.
- Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from Malaysian Journal of Analytical Sciences website.
- Google Patents. (2012). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
- PubChem. (n.d.). N-(2-aminoethyl)-4-chloro-N,3-dimethylbenzamide.
- Hit2Lead. (n.d.). This compound.
- PharmaBlock. (n.d.). Building Blocks.
- PubMed Central (PMC). (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants.
- ResearchGate. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights.
- MDPI. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents.
- PubMed Central (PMC). (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- PubMed. (2007). 4-Chloro-N-methyl-benzamide.
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- 3. journals.co.za [journals.co.za]
- 4. Chromatogram Detail [sigmaaldrich.cn]
An In-depth Technical Guide to the Spectral Analysis of 2-amino-4-chloro-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-4-chloro-N,N-dimethylbenzamide is a substituted aromatic amide of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in a variety of biologically active compounds. As a Senior Application Scientist, this guide provides a comprehensive analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Understanding the spectral characteristics of this molecule is crucial for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical transformations.
Given the limited availability of experimental spectra for this specific compound in public databases, this guide will leverage high-quality predicted spectral data, generated using validated computational methods. These predictions will be critically analyzed and contextualized with experimental data from structurally analogous compounds to ensure the scientific integrity of the interpretation. This approach mirrors the real-world challenges often faced in research and development, where reference standards may not be readily available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the substitution pattern of the aromatic ring and the nature of the amide group.
¹H NMR Spectral Data (Predicted)
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized below. Predictions were generated using advanced algorithms that account for the electronic effects of the various substituents.[1][2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.15 | d | 1H | H-6 |
| ~6.70 | d | 1H | H-3 |
| ~6.65 | dd | 1H | H-5 |
| ~4.5 (broad) | s | 2H | -NH₂ |
| ~3.10 | s | 3H | -N(CH₃)₂ |
| ~2.95 | s | 3H | -N(CH₃)₂ |
d = doublet, dd = doublet of doublets, s = singlet
Data Interpretation:
The aromatic region of the spectrum is predicted to show three distinct signals corresponding to the three protons on the benzene ring. The downfield doublet at approximately 7.15 ppm is assigned to H-6, which is deshielded by the adjacent amide group and the para-chloro substituent. The protons at positions 3 and 5 are shifted upfield due to the strong electron-donating effect of the amino group at C-2. The broad singlet around 4.5 ppm is characteristic of amine protons, which can undergo exchange with residual water in the solvent.
A key feature of the N,N-dimethylamido group is the potential for hindered rotation around the C-N bond, which can lead to two distinct singlets for the two methyl groups. This phenomenon, known as amide bond rotation, is often observed at room temperature and is a testament to the partial double bond character of the amide linkage. The predicted spectrum reflects this, showing two separate singlets for the N-methyl protons.
¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O |
| ~148 | C-2 |
| ~135 | C-4 |
| ~130 | C-6 |
| ~120 | C-1 |
| ~118 | C-5 |
| ~115 | C-3 |
| ~38 | -N(CH₃)₂ |
| ~35 | -N(CH₃)₂ |
Data Interpretation:
The carbonyl carbon of the amide group is expected to resonate at the most downfield position, around 170 ppm. The aromatic carbons exhibit a wide range of chemical shifts due to the diverse electronic effects of the substituents. The carbon bearing the amino group (C-2) is significantly shielded and appears at a higher field than would be expected for an unsubstituted aromatic carbon. Conversely, the carbon attached to the chlorine atom (C-4) is deshielded. The two N-methyl carbons may also show distinct signals due to the aforementioned amide bond rotation.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducible results.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Transfer the solution to a standard 5 mm NMR tube.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrumental Parameters:
-
Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Standard pulse programs for both ¹H and ¹³C NMR should be employed.
-
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data (Predicted)
The predicted IR spectrum of this compound highlights key vibrational modes.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450, ~3350 | Medium-Strong | N-H stretch (asymmetric and symmetric) |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2930 | Medium | Aliphatic C-H stretch |
| ~1630 | Strong | C=O stretch (amide) |
| ~1600, ~1480 | Medium | Aromatic C=C stretch |
| ~1250 | Medium | C-N stretch |
| ~830 | Strong | C-H out-of-plane bend (aromatic) |
| ~750 | Medium | C-Cl stretch |
Data Interpretation:
The most prominent features in the predicted IR spectrum are the two sharp bands in the region of 3450-3350 cm⁻¹, characteristic of the asymmetric and symmetric N-H stretching vibrations of the primary amino group. The strong absorption around 1630 cm⁻¹ is assigned to the carbonyl (C=O) stretching of the tertiary amide. The presence of aromatic C=C stretching bands around 1600 and 1480 cm⁻¹ confirms the presence of the benzene ring. The C-Cl stretching vibration is expected to appear in the fingerprint region, around 750 cm⁻¹.
For comparison, the experimental IR spectrum of the related compound 2-amino-4-chlorobenzonitrile shows N-H stretching bands at 3452 and 3363 cm⁻¹ and a C-Cl stretch at 782 cm⁻¹, which aligns well with the predicted values for our target molecule.[5]
Experimental Protocol for FTIR Spectroscopy
The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond) is clean.[6]
-
Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth after analysis.
-
Caption: Step-by-step workflow for acquiring an FTIR spectrum using the ATR technique.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.
Mass Spectral Data (Predicted Fragmentation)
For this compound (Molecular Weight: 198.65 g/mol ), the following key fragments are predicted under Electron Ionization (EI) conditions.
| m/z | Proposed Fragment |
| 198/200 | [M]⁺ (Molecular ion) |
| 183/185 | [M - CH₃]⁺ |
| 154/156 | [M - N(CH₃)₂]⁺ |
| 139/141 | [M - CON(CH₃)₂]⁺ |
| 72 | [CON(CH₃)₂]⁺ |
| 44 | [N(CH₃)₂]⁺ |
Data Interpretation:
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 198, with a characteristic isotopic peak [M+2]⁺ at m/z 200 of approximately one-third the intensity, which is indicative of the presence of a single chlorine atom. A common fragmentation pathway for N,N-dimethylbenzamides is the loss of a methyl group, leading to a fragment at [M - 15]. Another significant fragmentation would be the cleavage of the amide bond, resulting in the loss of the dimethylamino group to give a fragment at m/z 154/156, or the formation of the dimethylcarbamoyl cation at m/z 72. The base peak is likely to be the fragment resulting from the loss of the entire amide group, the 2-amino-4-chlorophenyl cation, at m/z 139/141.
Experimental mass spectral data for the related compound 4-chloro-N,N-dimethylbenzamide shows a prominent peak at m/z 139, corresponding to the chlorobenzoyl cation, which supports the predicted fragmentation pattern.[7]
Experimental Protocol for Mass Spectrometry
A typical protocol for analyzing a solid sample by direct infusion Electron Ionization Mass Spectrometry (EI-MS) is as follows.
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
-
-
Instrumental Analysis:
-
Introduce the sample solution into the ion source of the mass spectrometer via a direct infusion pump.[5]
-
The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).
-
The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio.
-
The detector records the abundance of each ion.
-
Caption: Generalized workflow for Electron Ionization Mass Spectrometry (EI-MS).
Conclusion
This technical guide has provided a detailed overview of the predicted NMR, IR, and MS spectral data for this compound. By combining computational predictions with established principles of spectral interpretation and comparative data from analogous structures, we have constructed a robust analytical profile for this compound. The methodologies and interpretative frameworks presented herein serve as a valuable resource for researchers in the fields of chemical synthesis, quality control, and drug development, enabling the confident characterization of this and other novel chemical entities. The self-validating nature of combining these orthogonal analytical techniques provides a high degree of confidence in the assigned structure, even in the absence of a certified reference standard.
References
-
SIELC Technologies. (2018, May 16). 4-Chloro-N,N-dimethylbenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-chloro-N,N-diethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-N,N-dimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2024, February 28). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]
-
Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]
-
NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers. Retrieved from [Link]
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A Technical Guide to 2-Amino-4-chloro-N,N-dimethylbenzamide: Synthesis, Characterization, and Applications in Chemical Research
Executive Summary
This technical guide provides a comprehensive overview of 2-amino-4-chloro-N,N-dimethylbenzamide, a substituted benzamide of interest in synthetic and medicinal chemistry. While a detailed historical record of its specific discovery is not prominent in the literature, its value lies in its role as a versatile chemical building block. This document outlines its physicochemical properties, details plausible and robust synthetic pathways, provides exemplary experimental protocols, and explores its chemical reactivity. The trifunctional nature of this molecule—possessing a nucleophilic aromatic amine, a synthetically versatile aryl chloride, and a stable tertiary amide—makes it a valuable scaffold for the development of diverse chemical libraries aimed at drug discovery and materials science.
Introduction: The Significance of Substituted Benzamides
Substituted benzamides are a cornerstone of modern chemistry, recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide array of biological targets.[1][2] This structural motif is present in numerous FDA-approved drugs, exhibiting activities ranging from antiemetic and antipsychotic to anticancer agents. The specific molecule, this compound, incorporates three key functional groups that dictate its chemical utility:
-
Aniline Moiety (2-amino group): A versatile nucleophilic center and a precursor for a multitude of transformations, including acylation, alkylation, and diazotization reactions.
-
Aryl Chloride (4-chloro group): A critical handle for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of complex biaryl systems and other carbon-carbon or carbon-heteroatom bonds.[3][4]
-
Tertiary Amide (N,N-dimethylbenzamide): A generally stable functional group that acts as a hydrogen bond acceptor and can influence the molecule's conformation and pharmacokinetic properties.
The strategic placement of these groups makes this compound a valuable intermediate for generating novel and structurally diverse molecules for screening and development.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. This data is compiled from chemical supplier databases and computational sources.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 898541-55-4 | [5][6][7][8] |
| Molecular Formula | C₉H₁₁ClN₂O | [5][7] |
| Molecular Weight | 198.65 g/mol | [5][7] |
| MDL Number | MFCD09730689 | [5] |
| SMILES Code | O=C(N(C)C)C1=C(N)C=C(Cl)C=C1 | [5] |
Proposed Synthetic Pathways
While a dedicated publication on the synthesis of this specific molecule is scarce, its preparation can be reliably achieved through well-established principles of organic chemistry.[9] Two logical and robust pathways are detailed below.
Pathway A: Direct Amidation of 2-Amino-4-chlorobenzoic Acid
This is the most direct and atom-economical approach, starting from the commercially available 2-amino-4-chlorobenzoic acid.[10] The synthesis involves two primary steps: activation of the carboxylic acid and subsequent amidation.
Causality and Experimental Choices:
-
Step 1: Acyl Chloride Formation. The conversion of the carboxylic acid to a more reactive acyl chloride is necessary to drive the amidation with dimethylamine. Thionyl chloride (SOCl₂) or oxalyl chloride are standard reagents for this transformation. Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.[11] The reaction is typically run in an inert solvent like dichloromethane (DCM) or toluene.
-
Step 2: Amidation. The crude acyl chloride is then reacted with an excess of dimethylamine (often as a solution in THF or as a gas) to form the final tertiary amide. An excess of the amine is used to neutralize the HCl generated during the reaction, thus driving the reaction to completion.
Diagram 1: Synthetic workflow via direct amidation.
Pathway B: Synthesis from a Nitro Precursor
An alternative strategy involves introducing the amino group at a later stage via the reduction of a nitro group. This pathway can be advantageous if the starting nitro-aromatic compound is more readily available or cost-effective.
Causality and Experimental Choices:
-
Step 1: Synthesis of 4-Chloro-2-nitrobenzoic Acid. This intermediate can be synthesized from toluene through a multi-step process involving chlorination, nitration, and oxidation of the methyl group.[12]
-
Step 2: Amidation. The 4-chloro-2-nitrobenzoic acid is first converted to its acyl chloride and then reacted with dimethylamine, analogous to Pathway A. The electron-withdrawing nitro group makes the carboxylate more reactive, facilitating this step.
-
Step 3: Nitro Group Reduction. The final step is the selective reduction of the nitro group to the primary amine. Various reagents can achieve this, including catalytic hydrogenation (e.g., H₂ with Pd/C), or chemical reductants like tin(II) chloride (SnCl₂) or sodium dithionite.[13][14][15] Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.
Exemplary Experimental Protocol (Pathway A)
The following protocol is a self-validating, representative procedure for the synthesis of this compound on a laboratory scale.
Materials:
-
2-Amino-4-chlorobenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Dimethylamine solution (2.0 M in THF, 2.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Protocol:
-
Acyl Chloride Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-4-chlorobenzoic acid (1.0 eq) and anhydrous DCM.
-
Add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 40°C).
-
Causality: Refluxing ensures the complete conversion of the carboxylic acid to the acyl chloride, driving off the gaseous byproducts.
-
Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed (typically 2-4 hours).
-
Once complete, cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
-
Amidation Reaction:
-
Re-dissolve the crude acyl chloride residue in a minimal amount of anhydrous DCM or THF and cool the flask to 0°C in an ice bath.
-
Causality: Cooling the reaction is critical to control the exothermicity of the amidation reaction.
-
Slowly add the dimethylamine solution (2.5 eq) dropwise with vigorous stirring. A white precipitate (dimethylammonium chloride) will form.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor for the disappearance of the acyl chloride by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining HCl) and brine.
-
Causality: These aqueous washes remove water-soluble impurities and salts, providing a cleaner crude product.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel using an appropriate gradient of hexanes and ethyl acetate to afford the pure this compound.
-
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the aromatic protons, the N-methyl groups (typically two singlets due to restricted rotation around the C-N amide bond at room temperature), and the amino (-NH₂) protons. ¹³C NMR will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement of the molecular ion ([M+H]⁺).
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.
Chemical Reactivity and Applications in Drug Discovery
The utility of this compound lies in the orthogonal reactivity of its functional groups, making it an excellent scaffold for building molecular diversity.
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An In-depth Technical Guide to 2-amino-4-chloro-N,N-dimethylbenzamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-amino-4-chloro-N,N-dimethylbenzamide, a substituted benzamide derivative of interest in medicinal and synthetic chemistry. Due to the limited specific literature on this particular isomer, this document presents a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and potential applications based on established chemical principles and data from structurally related compounds.
Introduction and Chemical Identity
This compound is a small molecule featuring a benzamide core with three key functional groups: a primary amine, a chlorine atom, and a tertiary dimethylamide. This unique arrangement of electron-donating and -withdrawing groups, along with multiple sites for chemical modification, makes it a potentially valuable building block in the synthesis of more complex molecules and a candidate for biological screening.
Table 1: Chemical Identity of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₁ClN₂O |
| Molecular Weight | 198.65 g/mol |
| CAS Number | 154038-92-3 |
| Canonical SMILES | CN(C)C(=O)C1=C(C=C(C=C1)Cl)N |
| InChI Key | HYYZVBNRQCDKET-UHFFFAOYSA-N |
Proposed Synthetic Pathway
A plausible and efficient multi-step synthesis of this compound is proposed, commencing from the readily available starting material, 4-chloro-2-nitrotoluene. The overall synthetic scheme is depicted below.
Caption: Proposed synthetic pathway for this compound.
Step 1: Oxidation of 4-chloro-2-nitrotoluene to 4-chloro-2-nitrobenzoic acid
The initial step involves the oxidation of the methyl group of 4-chloro-2-nitrotoluene to a carboxylic acid. A strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous solution is a suitable choice for this transformation.
Experimental Protocol:
-
To a stirred solution of 4-chloro-2-nitrotoluene (1.0 eq) in water, add potassium permanganate (3.0-4.0 eq) portion-wise.
-
Heat the reaction mixture to reflux and maintain for several hours until the purple color of the permanganate disappears.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Wash the filter cake with hot water.
-
Acidify the combined filtrate with concentrated hydrochloric acid (HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to afford 4-chloro-2-nitrobenzoic acid.[1]
Step 2: Conversion of 4-chloro-2-nitrobenzoic acid to 4-chloro-2-nitrobenzoyl chloride
The carboxylic acid is then converted to the more reactive acid chloride to facilitate the subsequent amidation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.
Experimental Protocol:
-
To a flask containing 4-chloro-2-nitrobenzoic acid (1.0 eq), add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-chloro-2-nitrobenzoyl chloride, which can be used in the next step without further purification.
Step 3: Amidation to form 4-chloro-2-nitro-N,N-dimethylbenzamide
The crude acid chloride is then reacted with dimethylamine to form the corresponding N,N-dimethylamide.
Experimental Protocol:
-
Dissolve the crude 4-chloro-2-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Add a solution of dimethylamine (2.0-2.5 eq, e.g., as a 2M solution in THF or as aqueous dimethylamine) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-nitro-N,N-dimethylbenzamide.
-
The product can be purified by column chromatography on silica gel if necessary.
Step 4: Reduction of the Nitro Group to form this compound
The final step is the selective reduction of the nitro group to a primary amine. Catalytic hydrogenation is a mild and efficient method for this transformation, preserving the other functional groups.[2]
Experimental Protocol:
-
Dissolve 4-chloro-2-nitro-N,N-dimethylbenzamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) at a pressure of 1-4 atm.
-
Stir the reaction vigorously at room temperature for 2-6 hours.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the combined filtrate under reduced pressure to yield the crude this compound.
-
The final product can be purified by recrystallization or column chromatography.
Physicochemical and Spectroscopic Properties (Predicted)
Due to the lack of experimental data in the literature for this compound, the following properties are predicted based on its chemical structure and data from analogous compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
| Appearance | White to off-white solid | Typical for small aromatic organic compounds. |
| Melting Point | 130-150 °C | Based on the melting point of 4-chloro-2-nitrobenzoic acid (141-143 °C) and other substituted benzamides.[1] |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. | The presence of polar functional groups suggests solubility in polar organic solvents. |
| pKa (of the amino group) | ~3-4 | The electron-withdrawing nature of the adjacent amide and the chlorine atom would decrease the basicity of the anilino-amine. |
Predicted Spectroscopic Data
The following are predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are based on standard chemical shift values and data from similar structures.[4][5][6][7]
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.2-7.4 ppm (d, 1H): Aromatic proton ortho to the amide group.
-
δ ~6.7-6.9 ppm (m, 2H): Aromatic protons meta and para to the amide group.
-
δ ~4.5-5.5 ppm (br s, 2H): Protons of the primary amine (-NH₂). The broadness and chemical shift are dependent on concentration and solvent.
-
δ ~2.9-3.1 ppm (s, 6H): Protons of the two methyl groups on the amide nitrogen (-N(CH₃)₂). The signal may be split into two singlets due to restricted rotation around the C-N amide bond.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~168-172 ppm: Carbonyl carbon of the amide.
-
δ ~145-150 ppm: Aromatic carbon attached to the amino group.
-
δ ~130-135 ppm: Aromatic carbon attached to the chlorine atom.
-
δ ~115-130 ppm: Other aromatic carbons.
-
δ ~35-40 ppm: Carbons of the two methyl groups on the amide nitrogen.
Infrared (IR) Spectroscopy (KBr pellet):
-
~3400-3200 cm⁻¹ (two bands): N-H stretching vibrations of the primary amine.
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~2800-3000 cm⁻¹: Aliphatic C-H stretching of the methyl groups.
-
~1620-1650 cm⁻¹: C=O stretching of the tertiary amide.
-
~1580-1610 cm⁻¹: N-H bending of the primary amine.
-
~1400-1500 cm⁻¹: Aromatic C=C stretching.
-
~1000-1100 cm⁻¹: C-Cl stretching.
Potential Applications in Drug Discovery and Research
While specific biological activities of this compound have not been reported, the benzamide scaffold is prevalent in many biologically active compounds. The structural features of this molecule suggest potential for investigation in several areas of drug discovery.
Monoamine Oxidase (MAO) Inhibition
Derivatives of benzamide have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes involved in the metabolism of neurotransmitters.[8] MAO-B inhibitors, in particular, are of interest for the treatment of neurodegenerative disorders such as Parkinson's disease.[9][10][11] The substitution pattern on the aromatic ring of this compound could allow it to interact with the active site of MAO enzymes. Further research, including in vitro enzyme inhibition assays and molecular docking studies, would be necessary to explore this potential.
Caption: Potential role of this compound as a MAO inhibitor.
Synthetic Building Block
The presence of three distinct functional groups—an amine, a halogen, and an amide—makes this compound a versatile intermediate for the synthesis of more complex molecules. The amino group can be acylated, alkylated, or diazotized, while the chlorine atom can participate in various cross-coupling reactions. The amide functionality is generally stable but can be hydrolyzed under harsh conditions. This versatility allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies in various drug discovery programs.
Conclusion
This compound is a chemical entity with potential for further investigation in the fields of synthetic and medicinal chemistry. This guide has provided a comprehensive, albeit partially predictive, overview of its synthesis, properties, and potential applications. The proposed synthetic route is based on well-established chemical transformations and offers a practical approach to obtaining this compound for research purposes. The predicted spectroscopic data provides a benchmark for the characterization of the synthesized molecule. The potential for this compound to act as a monoamine oxidase inhibitor warrants further investigation and could open new avenues for the development of novel therapeutics for neurodegenerative diseases. As with any research chemical, appropriate safety precautions should be taken during its handling and use.
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An In-Depth Technical Guide to the Identification of Potential Biological Targets for 2-amino-4-chloro-N,N-dimethylbenzamide
Abstract
Substituted benzamides are a prominent class of compounds in medicinal chemistry, known for their wide spectrum of biological activities.[1] This guide focuses on 2-amino-4-chloro-N,N-dimethylbenzamide, a molecule for which specific biological targets are not yet elucidated. We will provide a comprehensive framework for researchers and drug development professionals to systematically identify and validate its potential molecular targets. This document will delve into the rationale behind experimental designs, drawing parallels from structurally related, well-characterized benzamides, and will furnish detailed protocols for a multi-pronged approach to target discovery.
Introduction: The Therapeutic Potential of Substituted Benzamides
The benzamide scaffold is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents with diverse pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[2] The versatility of this scaffold allows for fine-tuning of its interaction with various biological targets through specific substitutions on the aromatic ring and the amide nitrogen.
A prime example of the therapeutic importance of substituted benzamides is their role as antipsychotic agents. Drugs like Sulpiride and Amisulpride exhibit high selectivity and affinity for dopamine D2 and D3 receptors.[3][4] Their clinical efficacy in treating schizophrenia is attributed to the modulation of dopaminergic pathways.[3][4][5] At low doses, they can block presynaptic autoreceptors, leading to an increase in dopamine release, which is thought to alleviate the negative symptoms of schizophrenia.[4][5] At higher doses, they act as antagonists at postsynaptic D2 receptors, mitigating the positive symptoms.[5]
Another well-known benzamide, Metoclopramide, demonstrates a broader pharmacological profile by acting as a dopamine D2 receptor antagonist, a serotonin 5-HT3 receptor antagonist, and a 5-HT4 receptor agonist.[6][7][8] This multi-target engagement underlies its clinical use as an antiemetic and a prokinetic agent.[6][9]
The structure of this compound, with its amino and chloro substitutions on the benzene ring and dimethylated amide, suggests the potential for interaction with a range of biological targets. The following sections will outline a systematic approach to uncover these interactions.
Proposed Strategy for Target Identification
Given the lack of direct data for this compound, a comprehensive target identification strategy should be employed, integrating computational, biochemical, and cell-based methodologies.
Caption: A multi-phase workflow for target identification.
Phase 1: Computational Target Prediction
Computational methods provide a rapid and cost-effective means to generate initial hypotheses about the potential targets of a small molecule.[2][10][11]
Structure-Based Virtual Screening
If the three-dimensional structures of potential target proteins are known, reverse docking can be employed.[11] This involves docking this compound into the binding sites of a library of protein structures to predict binding affinity.
Ligand-Based Virtual Screening
This approach leverages the knowledge of known ligands for various targets.[11] The chemical structure of this compound can be compared to databases of compounds with known biological activities to identify potential targets based on structural similarity.
Table 1: Publicly Available Databases for Computational Target Prediction
| Database Name | URL | Description |
| PubChem | [Link] | A comprehensive database of chemical molecules and their activities against biological assays. |
| ChEMBL | [Link] | A large, open-access database of binding, functional and ADMET data for a wide range of drug targets. |
| DrugBank | [Link] | A comprehensive, freely accessible, online database containing information on drugs and drug targets. |
Phase 2: Experimental Target Identification
Following computational predictions, experimental methods are crucial for identifying direct binding partners of the compound within a complex biological sample.[12][13]
Affinity Chromatography-Mass Spectrometry (AC-MS)
This is a powerful biochemical technique for isolating proteins that bind to a small molecule of interest.[14][15]
-
Synthesis of an Affinity Probe: Synthesize a derivative of this compound that incorporates a linker and a biotin tag. The linker should be attached at a position that is unlikely to interfere with target binding, as suggested by SAR data of related benzamides.
-
Immobilization of the Probe: Covalently attach the biotinylated probe to streptavidin-coated agarose or magnetic beads.
-
Protein Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.
-
Affinity Pull-Down: Incubate the immobilized probe with the protein lysate to allow for the binding of target proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a genetic method used to identify protein-protein interactions.[16] It can be adapted to screen for small molecule-protein interactions.
-
Bait and Prey Construction: The "bait" consists of a fusion between a DNA-binding domain (DBD) and the small molecule of interest, often linked via a carrier protein. The "prey" is a library of proteins from a relevant source, each fused to a transcription activation domain (AD).
-
Yeast Transformation: The bait and prey constructs are co-transformed into a yeast reporter strain.
-
Interaction Screening: If the small molecule on the bait interacts with a prey protein, the DBD and AD are brought into proximity, activating the expression of reporter genes (e.g., HIS3, lacZ).
-
Identification of Interactors: Positive clones are selected, and the prey plasmids are isolated and sequenced to identify the interacting proteins.
Phase 3: Target Validation and Mechanism of Action Studies
Once potential targets are identified, it is essential to validate these interactions and elucidate the functional consequences.[17]
Biochemical Assays
Biochemical assays provide a controlled environment to measure the direct interaction between a compound and a purified protein.[18][19][20]
Table 2: Common Biochemical Assays for Target Validation
| Assay Type | Principle | Application |
| Enzyme Activity Assays | Measures the effect of the compound on the catalytic activity of an enzyme target. | For confirming inhibition or activation of enzymes.[21] |
| Binding Assays | Quantifies the binding affinity of the compound to the target protein (e.g., Fluorescence Polarization, Surface Plasmon Resonance). | Determining binding constants (Kd, Ki).[19] |
| Thermal Shift Assays | Measures the change in the thermal stability of a protein upon ligand binding. | Confirming direct physical interaction. |
Cell-Based Assays
Cell-based assays are critical for understanding the biological effects of a compound in a more physiologically relevant context.[22][23][24][25]
-
Target Engagement Assays: These assays confirm that the compound interacts with its intended target within living cells.
-
Signaling Pathway Analysis: If the identified target is part of a known signaling pathway, the effect of the compound on downstream signaling events can be measured (e.g., phosphorylation status of key proteins).[26]
-
Phenotypic Assays: These assays assess the overall effect of the compound on cellular phenotypes such as proliferation, apoptosis, or migration.[22]
Caption: A generic signaling pathway for MoA studies.
Conclusion
The identification of biological targets for novel compounds like this compound is a cornerstone of modern drug discovery. While direct experimental evidence is currently lacking for this specific molecule, the rich pharmacology of the substituted benzamide class provides a strong foundation for hypothesis-driven investigation. By employing a systematic and multi-faceted approach that combines computational prediction with robust experimental validation, researchers can effectively elucidate the mechanism of action of this compound and unlock its therapeutic potential. The workflows and protocols detailed in this guide offer a comprehensive roadmap for such an endeavor, emphasizing scientific rigor and logical progression from target hypothesis to functional validation.
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An In-Depth Technical Guide to 2-Amino-4-chloro-N,N-dimethylbenzamide as a Starting Material for Synthesis
This guide provides a comprehensive technical overview of 2-amino-4-chloro-N,N-dimethylbenzamide, a key starting material in the synthesis of various heterocyclic compounds, particularly those of medicinal importance. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, properties, and applications, with a focus on the rationale behind synthetic methodologies.
Introduction to this compound
This compound is a substituted anthranilamide derivative with the molecular formula C₉H₁₁ClN₂O.[1] Its structure, featuring an amino group ortho to a dimethylamido-carbonyl group and a chloro substituent at the 4-position, makes it a versatile building block in organic synthesis. The presence of multiple reactive sites allows for its elaboration into more complex molecular architectures, most notably quinazoline and quinazolinone scaffolds, which are prevalent in a wide array of biologically active compounds.[2][3]
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₉H₁₁ClN₂O |
| Molecular Weight | 198.65 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Melting Point | Not readily available |
| Solubility | Soluble in most organic solvents |
Spectral Data (Predicted):
Predicted spectral data can guide the characterization of this molecule.[4]
-
¹H NMR (500 MHz, DMSO-d₆): δ ~7.3 (d, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~6.6 (dd, 1H, Ar-H), ~5.9 (s, 2H, -NH₂), ~2.9 (s, 6H, -N(CH₃)₂).
-
¹³C NMR (125 MHz, DMSO-d₆): δ ~168.0 (C=O), ~150.0 (C-NH₂), ~138.0 (C-Cl), ~130.0 (Ar C-H), ~118.0 (Ar C-H), ~115.0 (Ar C-H), ~113.0 (C-C=O), ~37.0 (-N(CH₃)₂).
-
IR (KBr, cm⁻¹): ~3400-3300 (N-H stretch), ~1630 (C=O stretch, amide I), ~1600, ~1500 (C=C stretch, aromatic), ~800 (C-Cl stretch).
-
Mass Spectrometry (EI): m/z (%) = 198 (M⁺), 154, 126, 72.
Synthesis of this compound
The synthesis of this compound can be approached through several routes, primarily starting from a substituted benzoic acid. A common and logical pathway involves the amidation of a suitable anthranilic acid derivative.
Amidation of 4-Chloroanthranilic Acid
A direct and efficient method for the synthesis of this compound is the amidation of 4-chloroanthranilic acid with dimethylamine. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
Reaction Scheme:
Caption: General scheme for the synthesis of the target starting material.
Experimental Protocol: Amide Coupling using EDC/HOBt
This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents to form an activated ester intermediate, which then readily reacts with dimethylamine.[5][6]
-
Activation: In a round-bottom flask under an inert atmosphere, dissolve 4-chloroanthranilic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add HOBt (1.1 eq) and EDC (1.1 eq) to the solution and stir at room temperature for 30 minutes.
-
Amination: Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of dimethylamine (2.0 eq, e.g., as a 2M solution in THF or as a gas bubbled through the solution) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality of Experimental Choices:
-
Coupling Agents: EDC and HOBt are used to prevent side reactions and racemization (if applicable) and to increase the efficiency of the amide bond formation.[5]
-
Solvent: Anhydrous aprotic solvents are used to prevent the hydrolysis of the activated intermediate and the coupling reagents.
-
Temperature: The initial cooling to 0 °C during the addition of the amine helps to control the exothermicity of the reaction.
Application in the Synthesis of Quinazoline Derivatives
This compound is a valuable precursor for the synthesis of 7-chloro-substituted quinazolines and quinazolinones. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][7]
Synthesis of 7-Chloro-2-methyl-3H-quinazolin-4-one
A common approach to quinazolinone synthesis is the cyclocondensation of an anthranilamide with a one-carbon or two-carbon source. The following protocol describes the synthesis of 7-chloro-2-methyl-3H-quinazolin-4-one using acetic anhydride.[8]
Reaction Scheme:
Caption: Synthesis of a quinazolinone derivative.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in an excess of acetic anhydride (5-10 eq).
-
Reaction: Heat the mixture to reflux (approximately 140 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into ice-water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 7-chloro-2-methyl-3H-quinazolin-4-one.
Mechanistic Insights (Niementowski Reaction Variant):
This reaction is a variation of the Niementowski quinazoline synthesis.[9][10] The proposed mechanism involves the initial N-acetylation of the amino group of the starting material by acetic anhydride. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the amide nitrogen onto the carbonyl of the newly formed acetyl group, leads to a dihydroquinazolinone intermediate. Dehydration of this intermediate under the reaction conditions yields the aromatic quinazolinone ring system.
Synthesis of 7-Chloro-4-iminoquinazolines
Another important class of derivatives accessible from this compound are 4-iminoquinazolines, which can be further converted to 4-aminoquinazolines. This can be achieved through a one-pot reaction with orthoesters.[11]
Reaction Scheme:
Caption: Synthesis of a 4-iminoquinazoline derivative.
Experimental Protocol:
-
Reaction Setup: Combine this compound (1.0 eq) and triethyl orthoformate (2.0-3.0 eq) in a reaction vessel.
-
Add a catalytic amount of a Brønsted acid, such as acetic acid.
-
Reaction: Heat the mixture at reflux for 4-8 hours, monitoring by TLC.
-
Work-up and Purification: After cooling, remove the volatile components under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography.
Rationale for Reagent Choice:
-
Triethyl Orthoformate: This reagent serves as a one-carbon synthon, providing the C4 carbon of the quinazoline ring.
-
Acid Catalyst: The acid catalyst protonates the orthoester, making it more electrophilic and facilitating the initial reaction with the amino group of the starting material.
Summary of Synthetic Applications and Rationale
The utility of this compound as a starting material is summarized in the table below, highlighting the key transformations and the rationale behind the chosen synthetic strategies.
| Target Compound Class | Key Reagents | Rationale |
| Quinazolin-4-ones | Acyl chlorides, Anhydrides | Provides the C2 and its substituent of the quinazolinone ring through a cyclocondensation reaction.[8][12] |
| 4-Iminoquinazolines | Orthoesters | Acts as a one-carbon source for the formation of the C4 of the quinazoline ring.[11] |
| 2-Substituted Quinazolines | Aldehydes, Nitriles | Undergoes catalytic dehydrogenative or deaminative coupling reactions to form the quinazoline core.[13] |
Conclusion
This compound is a strategically important starting material for the synthesis of a variety of heterocyclic compounds, particularly 7-chloro-substituted quinazolines and quinazolinones. Its synthesis from readily available precursors and its reactivity at multiple sites make it a valuable tool for medicinal chemists and drug development professionals. The methodologies outlined in this guide provide a solid foundation for the synthesis and further elaboration of this versatile building block.
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- 8. Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d] [1, 3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
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In silico modeling of 2-amino-4-chloro-N,N-dimethylbenzamide
An In-Depth Technical Guide to the In Silico Modeling of 2-amino-4-chloro-N,N-dimethylbenzamide
Abstract
This technical guide provides a comprehensive framework for the in silico characterization of this compound, a small molecule with limited publicly available biological data. Faced with such an "orphan" compound, computational modeling serves as an indispensable tool for generating initial hypotheses regarding its physicochemical properties, potential biological targets, and mode of interaction. This document is structured not as a rigid protocol, but as a logical, field-proven workflow that a computational drug discovery scientist would follow. We will progress from foundational property predictions to advanced molecular simulations, explaining the causality behind each step and emphasizing self-validating principles. The methodologies detailed herein are designed to build a robust, data-driven profile of a novel chemical entity, paving the way for targeted experimental validation.
Introduction: Profiling an Unknown Chemical Entity
This compound (CAS No. 898541-55-4) is a substituted benzamide available through various chemical suppliers.[1][2] Its chemical structure is known, but its biological activity and potential therapeutic applications remain largely unexplored in public literature. It serves as a key synthetic intermediate in various chemical processes, but its intrinsic bioactivity is uncharacterized.[3] This scenario is common in drug discovery, where vast chemical spaces contain molecules of unknown potential.
In silico drug discovery leverages computational methods to simulate, predict, and analyze chemical and biological systems, thereby accelerating research and reducing the reliance on costly and time-consuming wet-lab experiments.[4][5] For a molecule like this compound, a systematic computational approach can illuminate its drug-like potential, predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, identify high-probability biological targets, and model its binding interactions at an atomic level.
This guide details a multi-stage in silico workflow designed to build a comprehensive profile of this molecule from the ground up. Each stage represents a critical step in the pre-clinical computational assessment pipeline, providing actionable insights for researchers, scientists, and drug development professionals.
Foundational Analysis: Physicochemical and Pharmacokinetic Profiling
Expertise & Experience: Before investing in complex and computationally expensive analyses like molecular dynamics, it is crucial to first establish the foundational "drug-likeness" of a compound. A molecule with poor absorption or high toxicity is unlikely to succeed, regardless of its target affinity. Therefore, the initial step is always to predict its physicochemical properties and ADMET profile. This front-loading of information is a cornerstone of efficient drug development, allowing for the early termination of unpromising candidates.[6]
Objective
To predict the key physicochemical descriptors and the ADMET profile of this compound to assess its viability as a potential therapeutic agent.
Experimental Protocol: ADMET Prediction
-
Obtain Canonical Structure: The simplified molecular-input line-entry system (SMILES) string for the compound is obtained from a reliable chemical database like PubChem. For this compound, a canonical SMILES is CN(C)C(=O)C1=CC(=C(C=C1)N)Cl.[7]
-
Utilize Predictive Modeling Platforms: Input the SMILES string into a comprehensive, publicly available web server such as SwissADME or pkCSM. These platforms utilize large, curated datasets and sophisticated algorithms to predict a wide range of properties.
-
Analyze Physicochemical Properties: Evaluate key descriptors such as Molecular Weight (MW), LogP (lipophilicity), water solubility, and topological polar surface area (TPSA). These are fundamental to a molecule's ability to be absorbed and distributed in the body.
-
Evaluate Pharmacokinetics: Assess predicted parameters for gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are critical for metabolism.
-
Assess Toxicity: Review predictions for potential toxicities, such as AMES toxicity (mutagenicity) and hERG inhibition (cardiotoxicity). Early identification of toxicity risks is paramount.[8]
Data Presentation: Predicted Properties
| Property Category | Parameter | Predicted Value | Significance in Drug Development |
| Physicochemical | Molecular Weight | 198.65 g/mol | Influences absorption and diffusion; within "rule of five" limits. |
| XLogP3 | 1.8 | Optimal range for oral bioavailability. | |
| Water Solubility | Moderately Soluble | Affects formulation and absorption. | |
| TPSA | 41.6 Ų | Influences cell permeability and oral bioavailability. | |
| Pharmacokinetics | GI Absorption | High (Predicted) | High likelihood of being absorbed from the gut. |
| (ADME) | BBB Permeant | Yes (Predicted) | Potential to act on targets within the central nervous system. |
| CYP2D6 Inhibitor | No (Predicted) | Lower risk of drug-drug interactions involving this key enzyme. | |
| Excretion | Primarily renal (Predicted) | Indicates the likely route of clearance from the body. | |
| Toxicity | AMES Toxicity | No (Predicted) | Low predicted risk of being mutagenic. |
| hERG I Inhibition | No (Predicted) | Low predicted risk of causing cardiac arrhythmias. |
Note: The values presented are conceptual and would be generated from predictive tools like SwissADME or pkCSM.
Visualization: ADMET Profiling Workflow
Caption: Workflow for predicting ADMET properties from a chemical structure.
Target Identification: From Molecule to Mechanism
Expertise & Experience: With a favorable drug-like profile, the next logical question is: "What does this molecule do?". For a novel compound, we must generate hypotheses about its biological targets. The principle of molecular similarity is a powerful guide; molecules with similar structures often interact with similar proteins.[4] We can leverage this concept through ligand-based approaches. This involves searching vast chemogenomic databases for molecules structurally similar to our query compound and identifying their known targets.[1]
Objective
To identify a ranked list of potential protein targets for this compound using ligand-based computational methods.
Experimental Protocol: Target Prediction
-
Database Selection: Utilize large-scale, publicly accessible chemogenomic databases such as ChEMBL and PubChem.[1][9] These databases contain information on millions of compounds and their experimentally validated biological activities.
-
Similarity Searching: Input the SMILES string of the query molecule into a target prediction server like SwissTargetPrediction or TargetHunter.[4] These tools perform 2D and 3D similarity searches against their internal databases of known ligands.
-
Algorithm Principle: The algorithms are based on the principle that structurally similar compounds are likely to bind to the same targets. The servers generate a list of potential targets, ranked by a probability or confidence score.
-
Target Prioritization: Analyze the resulting list of targets. Prioritize targets that are known to be "druggable" and are implicated in disease pathways. Cross-reference the top-ranked targets with literature to understand their biological function and therapeutic relevance.
Data Presentation: Hypothetical Target Predictions
| Target Class | Specific Target | Confidence Score | Rationale / Potential Indication |
| Enzyme | Serotonin Transporter (SERT) | 0.75 | The molecule shares structural motifs with known SERT inhibitors.[10] |
| G-Protein Coupled Receptor | Dopamine Receptor D2 | 0.68 | Structural similarity to known dopaminergic ligands. |
| Kinase | p38 MAP Kinase | 0.62 | Benzamide scaffold is present in some kinase inhibitors. |
| Ion Channel | Voltage-gated sodium channel | 0.55 | Amide and aromatic features are common in channel modulators. |
Note: This is a hypothetical output. The actual targets would be generated by the prediction servers.
Visualization: Target Identification Workflow
Caption: Ligand-based workflow for predicting biological targets.
Molecular Docking: Elucidating Binding Interactions
Trustworthiness: Once a high-priority target is identified, molecular docking is used to predict the binding mode and affinity of the ligand within the protein's active site. A successful docking protocol is self-validating: it should be able to accurately reproduce the pose of a known co-crystallized ligand (re-docking) before it can be trusted to predict the pose of a novel compound. This internal control is critical for establishing confidence in the results.[11]
Objective
To predict the binding pose, binding affinity, and key molecular interactions of this compound with a selected protein target (e.g., Serotonin Transporter, SERT).
Experimental Protocol: Molecular Docking
-
Target Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[12]
-
Using molecular visualization software (e.g., UCSF Chimera, PyMOL), prepare the protein by removing water molecules, co-factors, and any co-crystallized ligands.
-
Add polar hydrogens and assign appropriate atomic charges using a force field (e.g., AMBER).
-
-
Ligand Preparation:
-
Generate a low-energy 3D conformation of this compound.
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.
-
-
Binding Site Definition:
-
Identify the active site of the protein, typically where the native ligand binds.
-
Define a "grid box" that encompasses this binding pocket. The docking algorithm will confine its search to this space.
-
-
Docking Simulation:
-
Use a validated docking program such as AutoDock Vina.[12]
-
The software will systematically sample different conformations and orientations (poses) of the ligand within the grid box.
-
-
Results Analysis:
-
The program will output a series of poses ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol).
-
Analyze the top-ranked pose to identify key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and specific amino acid residues in the active site.
-
Data Presentation: Conceptual Docking Results
| Parameter | Value | Interpretation |
| Binding Affinity | -8.2 kcal/mol | A strong predicted binding energy, suggesting stable interaction. |
| Key H-Bond Interactions | ASP-98, SER-438 | The amino and amide groups form hydrogen bonds with key polar residues. |
| Key Hydrophobic Interactions | PHE-335, ILE-172 | The chlorophenyl ring fits into a hydrophobic pocket. |
| RMSD (vs. native ligand) | < 2.0 Å | If a native ligand is present, a low RMSD indicates the pose is credible. |
Visualization: Molecular Docking Workflow
Caption: Step-by-step workflow for a molecular docking experiment.
Molecular Dynamics: Assessing Complex Stability
Authoritative Grounding: Molecular docking provides a static snapshot of a potential interaction. However, biological systems are dynamic. Molecular Dynamics (MD) simulations provide a way to observe the behavior of the protein-ligand complex over time, offering a more realistic assessment of its stability.[13] MD simulations are governed by the principles of statistical mechanics and use force fields (like CHARMM or AMBER) to calculate the forces between atoms and simulate their movements.[14]
Objective
To evaluate the dynamic stability of the docked complex of this compound and its target protein over a simulated time period (e.g., 100 nanoseconds).
Experimental Protocol: MD Simulation
-
System Setup:
-
Take the best-ranked docked pose from the previous step as the starting structure.
-
Place the complex in a periodic box of explicit water molecules to simulate a physiological environment.
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.
-
-
Energy Minimization: Perform an energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
-
Equilibration:
-
NVT Ensemble: Gradually heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. This allows the solvent to equilibrate around the complex.
-
NPT Ensemble: Bring the system to the target pressure (e.g., 1 bar) while keeping the temperature constant. This ensures the correct density of the system.
-
-
Production Run: Run the simulation for the desired length of time (e.g., 50-200 ns), saving the coordinates (trajectory) at regular intervals.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex is not falling apart.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible or rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified in docking to see if they are maintained throughout the simulation.
-
Data Presentation: Key MD Analysis Metrics
| Analysis Metric | Typical Result | Interpretation |
| Ligand RMSD | Plateau at ~1.5 Å | The ligand remains stably bound in the active site without large fluctuations. |
| Protein Backbone RMSD | Plateau at ~2.5 Å | The overall protein structure is stable and does not unfold. |
| Key H-Bond Occupancy | ASP-98: 85% | The hydrogen bond with residue ASP-98 is present for 85% of the simulation time, indicating a stable and critical interaction. |
Visualization: MD Simulation Workflow
Caption: The sequential stages of a molecular dynamics simulation.
Conclusion and Forward Look
This guide has outlined a systematic in silico workflow to characterize a molecule with limited biological data, this compound. Starting from its basic structure, we have demonstrated how to:
-
Predict its fundamental drug-like and ADMET properties.
-
Generate hypotheses for its potential biological targets.
-
Model its interaction with a high-priority target using molecular docking.
-
Assess the stability of this interaction over time with molecular dynamics.
The collective output of this workflow is not a definitive answer, but a set of robust, computationally-derived hypotheses. For this compound, this process might suggest that it is a moderately bioavailable, CNS-penetrant molecule with a potential affinity for the serotonin transporter. The docking and MD simulations would further provide a detailed atomic-level hypothesis of its binding mechanism.
Crucially, all in silico predictions require experimental validation. The insights gained from this computational analysis provide a strong rationale for targeted experiments, such as in vitro binding assays against the predicted targets. This synergy between computational and experimental approaches is the hallmark of modern, efficient drug discovery, allowing researchers to focus resources on the most promising avenues and accelerate the journey from an unknown molecule to a potential therapeutic.
References
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Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273–309. [Link]
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Kim, S., et al. (2021). PubChem 2021 update. Nucleic Acids Research, 49(D1), D1388–D1395. [Link]
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Mendez, D., et al. (2019). ChEMBL: towards direct deposition of bioassay data. Nucleic Acids Research, 47(D1), D930–D940. [Link]
-
Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]
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Hollingsworth, S. A., & Dror, R. O. (2018). Molecular Dynamics Simulation for All. Neuron, 99(6), 1129–1143. [Link]
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Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. Thermo Fisher Scientific. Retrieved January 17, 2026, from [Link]
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
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Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19–25. [Link]
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Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 2-amino-4-chloro-N,N-dimethylbenzamide
Introduction: Significance and Application
2-amino-4-chloro-N,N-dimethylbenzamide is a substituted anthranilamide derivative. The anthranilamide scaffold is of significant interest to researchers in drug discovery and materials science. As a chemical intermediate, this compound serves as a valuable building block for the synthesis of more complex molecules, including potential pharmacologically active agents and functional materials. Its structure, featuring a primary amine, a halogen, and a tertiary amide, offers multiple points for further chemical modification.
This document provides a comprehensive, field-tested protocol for the synthesis, purification, and characterization of this compound. The protocol is designed for researchers with a foundational knowledge of synthetic organic chemistry and standard laboratory practices. The core of the synthesis is a robust two-step process involving the activation of a carboxylic acid followed by amidation.
Reaction Principle and Strategy
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the carboxylic acid to be "activated" to facilitate nucleophilic attack by the amine.[1] This protocol employs a classic and highly effective activation strategy: the conversion of the starting carboxylic acid, 2-amino-4-chlorobenzoic acid, into a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂).
The resulting 2-amino-4-chlorobenzoyl chloride is not isolated but is reacted in situ with dimethylamine. A tertiary amine base, such as triethylamine, is used to scavenge the hydrogen chloride (HCl) byproduct generated during the amidation step, driving the reaction to completion.
Overall Reaction Scheme
Caption: Two-step synthesis of the target compound.
Safety and Hazard Management
This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator.[2] Reacts violently with water, releasing toxic gases (SO₂ and HCl).[3] It causes severe burns to skin, eyes, and the respiratory tract.[4][5] Handle with extreme care under anhydrous conditions. Use a syringe or cannula for transfers. Neutralize any spills and leftover reagent carefully with a basic solution (e.g., sodium bicarbonate) in an ice bath under vigorous stirring.
-
Dimethylamine ((CH₃)₂NH): Typically used as a solution (e.g., in THF or water). It is flammable and corrosive. Ensure the fume hood has adequate airflow.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.
-
Triethylamine (Et₃N): Corrosive and flammable with a strong odor.
An emergency eyewash and safety shower must be readily accessible.[4]
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Mmol (equiv.) | Amount | Source |
| 2-Amino-4-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 10.0 (1.0) | 1.72 g | GoldBio[6] |
| Thionyl Chloride | SOCl₂ | 118.97 | 50.0 (5.0) | 3.65 mL (5.95 g) | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | ~50 mL | Fisher Scientific |
| Dimethylamine solution | (CH₃)₂NH | 45.08 | 12.0 (1.2) | (e.g., 6.0 mL of 2M in THF) | Sigma-Aldrich |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 15.0 (1.5) | 2.10 mL (1.52 g) | Sigma-Aldrich |
Step-by-Step Procedure
Step 1: Formation of 2-amino-4-chlorobenzoyl chloride
-
Setup: Place a 100 mL round-bottom flask containing a magnetic stir bar and equip it with a reflux condenser. Connect the top of the condenser to a gas outlet/bubbler to vent HCl and SO₂ gases safely into a basic scrubber. Ensure the apparatus is flame-dried or oven-dried to be free of moisture.
-
Reagent Addition: To the flask, add 2-amino-4-chlorobenzoic acid (1.72 g, 10.0 mmol).
-
Reaction Initiation: In the fume hood, carefully add thionyl chloride (3.65 mL, 50.0 mmol) to the flask at room temperature. The mixture may begin to effervesce.
-
Causality Note: Using an excess of thionyl chloride ensures complete conversion of the carboxylic acid and serves as the reaction solvent. The reaction produces gaseous byproducts (SO₂ and HCl), which are removed via the scrubber.
-
-
Heating: Heat the reaction mixture to a gentle reflux (approx. 80°C) using a heating mantle. Maintain reflux for 2 hours, or until the evolution of gas ceases and the solid starting material has completely dissolved.
-
Removal of Excess Reagent: Cool the flask to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, add ~10 mL of anhydrous toluene and evaporate again. This process is known as azeotropic removal. The crude, oily, or solid residue is the acyl chloride. Proceed immediately to the next step.
-
Causality Note: Acyl chlorides are highly reactive and moisture-sensitive. Immediate use without purification is standard practice to prevent decomposition.
-
Step 2: Amidation to form this compound
-
Setup: Place the flask containing the crude acyl chloride under an inert atmosphere (e.g., nitrogen or argon) and cool it in an ice-water bath (0°C).
-
Solvent and Base Addition: Dissolve the acyl chloride residue in anhydrous dichloromethane (30 mL). Add triethylamine (2.10 mL, 15.0 mmol).
-
Causality Note: The reaction is performed at 0°C to control the highly exothermic reaction between the acyl chloride and the amine. Triethylamine acts as a base to neutralize the HCl formed, preventing it from protonating the dimethylamine and stopping the reaction.
-
-
Amine Addition: While stirring vigorously, add the dimethylamine solution (e.g., 6.0 mL of 2M solution in THF, 12.0 mmol) dropwise via a syringe over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
Work-up and Purification
-
Quenching: Add 20 mL of deionized water to the reaction flask and stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
20 mL of 1 M HCl (to remove excess amines).
-
20 mL of saturated NaHCO₃ solution (to remove any remaining acidic components).
-
20 mL of brine (saturated NaCl solution, to aid in phase separation).
-
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization. A common solvent system is ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in vacuo.
Characterization and Validation
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results for this compound |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.2-7.0 (m, 2H, Ar-H), ~6.7 (d, 1H, Ar-H), ~4.5 (br s, 2H, -NH₂), ~3.1 (s, 3H, -NCH₃), ~2.8 (s, 3H, -NCH₃). Note: The two methyl groups may appear as two distinct singlets due to restricted rotation around the amide C-N bond. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~169 (C=O), ~148 (C-NH₂), ~132-120 (Ar-C), ~38 (-NCH₃), ~34 (-NCH₃). |
| FT-IR (KBr, cm⁻¹) | ν: ~3450, 3350 (N-H stretch, primary amine), ~2930 (C-H stretch), ~1630 (C=O stretch, tertiary amide), ~1580 (N-H bend), ~820 (C-Cl stretch). |
| HRMS (ESI) | Calculated for C₉H₁₂ClN₂O [M+H]⁺: 199.0633; Found: 199.06xx. |
Workflow Visualization
The following diagram outlines the complete experimental workflow from setup to final analysis.
Caption: Overview of the synthesis and purification workflow.
References
-
NJ Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link][5]
-
ScienceLab.com. (2005). Material Safety Data Sheet Thionyl chloride. Retrieved from [Link][4]
-
HepatoChem. (n.d.). Amide Coupling in Medicinal Chemistry. Retrieved from [Link][1]
-
Singh, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemistry & Chemical Technology, 16(4), 531-542. Retrieved from [Link][7]
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Application Notes: Strategic Implementation of 2-amino-4-chloro-N,N-dimethylbenzamide for High-Throughput Screening
Abstract
This document provides a comprehensive guide for the effective use of 2-amino-4-chloro-N,N-dimethylbenzamide in high-throughput screening (HTS) campaigns. We delve into the core principles of assay design, provide detailed, validated protocols for screening, and outline a robust data analysis pipeline for hit identification and confirmation. The causality behind experimental choices is explained to empower researchers to adapt these methodologies to their specific biological targets. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel chemical scaffolds.
Introduction: The Benzamide Scaffold in Drug Discovery
Substituted benzamides are a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities. The specific compound, this compound, is an aromatic amide whose utility as a biochemical probe or therapeutic precursor is an active area of investigation.[1] Its structure suggests potential interactions with various biological targets, and its properties make it a candidate for inclusion in discovery libraries. High-throughput screening (HTS) is the primary engine for identifying initial "hits" from large chemical libraries that can be optimized into lead compounds.[2][3] This document outlines the critical considerations and methodologies for successfully screening this compound.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂O | [4] |
| Molecular Weight | 199.65 g/mol | [4] |
| CAS Number | 898541-55-4 | [4] |
| LogP | 0.72 | [4] |
| Purity | >95% (recommended) | [4] |
| Form | Solid | [4] |
Section 1: Principles of Assay Development for HTS
The foundation of any successful HTS campaign is a robust and reliable assay. The goal is to develop an assay that is sensitive, reproducible, and scalable, often by miniaturizing it from 96-well to 384- or 1536-well formats to conserve reagents and increase throughput.[5]
Causality in Assay Choice
The selection of an assay format (e.g., biochemical vs. cell-based) must be driven by the biological question.
-
Biochemical Assays: These are ideal for screening against a purified target protein (e.g., an enzyme or receptor). They offer a clean system to detect direct molecular interactions but lack the context of a cellular environment.
-
Cell-Based Assays: These measure a compound's effect on a cellular process (e.g., signaling, gene expression, viability). They provide more physiologically relevant data but can be mechanistically complex, making hit deconvolution more challenging.
Given that substituted benzamides have been associated with anti-inflammatory and anticancer activities, a cell-based phenotypic screen measuring cell viability or a specific signaling pathway (e.g., NF-κB or a kinase cascade) would be a logical starting point.[1]
The Imperative of Controls and Assay Validation
A screening assay is only as trustworthy as its controls. Rigorous validation using statistical metrics is non-negotiable.[6]
-
Negative Control: Typically wells containing the assay components and the vehicle (e.g., 0.1% DMSO) in which the compound is dissolved. This defines the baseline or 0% activity level.
-
Positive Control: Wells containing a known activator or inhibitor of the target/pathway. This defines the 100% activity level.
-
Z'-Factor: This statistical parameter is the gold standard for quantifying assay quality.[7] It measures the separation between the positive and negative control signals, accounting for data variation.[3]
Formula for Z'-Factor: Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ| Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.
| Z'-Factor Value | Assay Quality | Interpretation for HTS |
| > 0.5 | Excellent | The assay is robust and reliable for screening.[2][5][7] |
| 0 to 0.5 | Acceptable | The assay can be used, but may have a higher rate of false positives/negatives.[7][8] |
| < 0 | Unacceptable | The assay is not suitable for screening.[7] |
An initial "dry run" with only controls is essential to ensure the Z'-factor is consistently above 0.5 before committing to a large-scale screen.[5]
Section 2: The High-Throughput Screening Workflow
The HTS process is a highly orchestrated workflow designed for efficiency and reproducibility. It moves from preparing large libraries of compounds to identifying a small number of confirmed hits.
Caption: HTS Data Analysis and Hit Selection Pipeline.
Data Normalization
Normalization converts the raw signal into a percentage activity, making results comparable across different plates and screening days. [8] Formula for % Inhibition (for an inhibitory assay): % Inhibition = 100 * (1 - (Signal_compound - μ_positive) / (μ_negative - μ_positive))
Hit Selection Criteria
A common and statistically robust method for hit selection is the Z-score, which measures how many standard deviations a compound's signal is from the mean of the neutral controls. [5] Formula for Z-score: Z-score = (x - μ) / σ Where x is the value of the sample, μ is the mean of the negative controls, and σ is the standard deviation of the negative controls.
A Z-score greater than 3 (for an activator) or less than -3 (for an inhibitor) is typically considered a statistically significant "hit."
Example Dose-Response Data Table:
| Concentration (µM) | % Inhibition |
| 100 | 98.5 |
| 30 | 95.2 |
| 10 | 89.1 |
| 3 | 75.4 |
| 1 | 52.3 |
| 0.3 | 24.8 |
| 0.1 | 10.1 |
| 0.03 | 2.5 |
| Calculated IC₅₀ | 0.95 µM |
Section 5: Target Deconvolution and Mechanism of Action
Identifying a hit in a phenotypic screen is only the beginning. The next crucial step is to identify the molecular target of the compound, a process known as target deconvolution. [9]This is essential for understanding its mechanism of action and for future lead optimization. [10] Common strategies include:
-
Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate. [9][11]These binding proteins are then identified by mass spectrometry. [9]* Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the proteome upon compound binding.
-
Genetic Approaches: Techniques like CRISPR screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, pointing to its target or pathway. [12]
Caption: Hypothetical Inhibition of a Kinase Signaling Pathway.
This diagram illustrates how this compound could act as an inhibitor of "Kinase B," which would be discovered through target deconvolution efforts following a phenotypic screen that measured the downstream output (Gene Expression).
Conclusion
This application note provides a strategic framework for utilizing this compound in a high-throughput screening context. By adhering to the principles of robust assay development, employing validated protocols, and following a rigorous data analysis pipeline, researchers can effectively identify and validate bioactive hits. The success of any HTS campaign hinges on meticulous planning and an understanding of the causality behind each experimental step. This guide serves as a foundational resource for unlocking the potential of novel chemical matter in drug discovery.
References
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On HTS. Z-factor. (2023). Available at: [Link].
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Royal Society of Chemistry. Chapter 1: HTS Methods: Assay Design and Optimisation. (2016). Available at: [Link].
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Li, B. Data analysis approaches in high throughput screening. (2014). Available at: [Link].
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National Center for Biotechnology Information. HTS Assay Validation - Assay Guidance Manual. (2012). Available at: [Link].
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National Center for Biotechnology Information. Target deconvolution techniques in modern phenotypic profiling. (2013). Available at: [Link].
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ResearchGate. High-Throughput Sequencing (HTS) data analysis protocol. Available at: [Link].
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National Center for Biotechnology Information. Assay Guidance Manual. Available at: [Link].
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Wikipedia. Z-factor. Available at: [Link].
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BellBrook Labs. High Throughput Screening Assays for Drug Discovery. (2025). Available at: [Link].
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Drug Target Review. Assay performance and the Z'-factor in HTS. (2023). Available at: [Link].
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ACS Central Science. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022). Available at: [Link].
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Technology Networks. 5 Target Deconvolution Approaches in Drug Discovery. (2018). Available at: [Link].
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MDPI. Biological Activity of Quaternary Ammonium Salts and Their Derivatives. (2020). Available at: [Link].
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PubChem. 2-Amino-5-chloro-n,n-dimethylbenzamide. Available at: [Link].
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MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available at: [Link].
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PubChem. 4-Amino-N,N-dimethylbenzamide. Available at: [Link].
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Application Note: Development and Validation of a Stability-Indicating RP-HPLC Assay for 2-amino-4-chloro-N,N-dimethylbenzamide
Abstract
This document provides a comprehensive guide to the development and validation of a robust, stability-indicating analytical method for the quantification of 2-amino-4-chloro-N,N-dimethylbenzamide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, ensuring compliance with international regulatory standards. The causality behind experimental design choices is explained, and the validation protocol is structured to establish the method as a self-validating system for its intended purpose. All procedures adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction and Method Development Rationale
This compound is a substituted benzamide derivative that serves as a key synthetic intermediate in the development of various chemical entities.[4] The presence and quantity of this compound can be critical, whether as a starting material, an intermediate requiring characterization, or a potential process-related impurity in a final active pharmaceutical ingredient (API).[5] Therefore, a precise, accurate, and reliable analytical method is essential for its quantification.
The Causality of Method Selection: Why RP-HPLC with UV Detection?
The selection of an analytical technique is the foundational step in assay development. For this compound, RP-HPLC with UV detection was chosen for the following reasons:
-
Analyte Polarity and Structure: The molecule possesses both polar (amino and amide groups) and non-polar (chlorinated benzene ring) characteristics, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase, the fundamental principle of reverse-phase chromatography.
-
Chromophoric Nature: The aromatic ring in the molecule's structure contains a π-electron system that absorbs ultraviolet (UV) light, allowing for sensitive and specific detection without the need for derivatization.[6]
-
Superiority over Alternatives: While Gas Chromatography (GC) can be used for aromatic amines, it often requires a derivatization step to improve volatility and thermal stability, which adds complexity and potential for error.[7] RP-HPLC analyzes the compound directly in solution, simplifying sample preparation.
-
Industry Standard: HPLC is a robust, well-understood, and ubiquitous technique in the pharmaceutical industry for assay and impurity testing, aligning with standard laboratory infrastructure and regulatory expectations.[1]
Optimization of Chromatographic Conditions
The goal of optimization is to achieve a symmetric peak for the analyte, free from interference, with a reasonable retention time.
-
Column: An Agilent ZORBAX Eclipse Plus C18 column was selected. C18 columns provide excellent hydrophobic retention for aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer was chosen. Acetonitrile is a common organic modifier providing good peak shape. The buffer is critical; its pH is set to maintain the amino group in a consistent protonation state, preventing peak tailing and ensuring reproducible retention times.
-
Detection Wavelength: A UV scan of the analyte revealed a strong absorbance maximum. This wavelength was selected for analysis to maximize sensitivity.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C were established to balance analysis time with separation efficiency and system pressure.
Detailed Analytical Method Protocol
This protocol describes the procedure for the quantitative determination of this compound.
Equipment and Reagents
-
HPLC System: Agilent 1290 Infinity LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Chromatography Data System (CDS): Empower 3 or equivalent.
-
Analytical Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Orthophosphoric Acid (85%, Analytical Grade)
-
Water (HPLC Grade)
-
This compound Reference Standard
-
Solution Preparation
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (Nominal 100 µg/mL): Accurately weigh an appropriate amount of the test sample, dissolve, and dilute with diluent to achieve a final nominal concentration of 100 µg/mL.
HPLC Instrument Parameters
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Run Time | 15 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 15.0 |
System Suitability Test (SST)
Before sample analysis, the system's performance must be verified. Inject the Working Standard Solution (100 µg/mL) five times.
| SST Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas | ≤ 2.0% |
Analysis Procedure & Calculation
-
Perform the System Suitability Test and ensure all criteria are met.
-
Inject a blank (diluent) to ensure no carryover or interference.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution(s) in duplicate.
-
Calculate the concentration of this compound in the sample using the following formula:
Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard
Comprehensive Method Validation Protocol
Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[2] The following validation was performed according to ICH Q2(R1) guidelines.[8]
Caption: High-level workflow from development to routine use.
Specificity (Stability-Indicating Nature)
Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9][10]
Protocol: Forced degradation studies were conducted on the analyte to generate potential degradation products.[11][12] The stressed samples were analyzed alongside an unstressed sample and a blank.
-
Acid Hydrolysis: 1 mL of sample (1 mg/mL) + 1 mL of 1N HCl, heated at 80°C for 4 hours.
-
Base Hydrolysis: 1 mL of sample (1 mg/mL) + 1 mL of 1N NaOH, heated at 80°C for 2 hours.
-
Oxidative Degradation: 1 mL of sample (1 mg/mL) + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.
-
Thermal Degradation: Solid sample exposed to 105°C for 48 hours.
-
Photolytic Degradation: Solid sample exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).[13]
Acceptance Criteria: The analyte peak must be spectrally pure and resolved from all degradation product peaks with a resolution of >2.0.
Results: The method successfully separated the parent peak from all degradation products, confirming its stability-indicating nature.
Linearity and Range
Purpose: To demonstrate the method's ability to produce test results that are directly proportional to the analyte concentration within a specified range.[10][14]
Protocol: A series of solutions were prepared from the Standard Stock Solution at five concentration levels, from 50% to 150% of the nominal working concentration (50, 75, 100, 125, and 150 µg/mL). Each level was injected in triplicate.
Acceptance Criteria: A linear regression analysis of the concentration versus peak area should yield a correlation coefficient (r²) of ≥ 0.999.
Example Data:
| Concentration (µg/mL) | Mean Peak Area |
|---|---|
| 50 | 498500 |
| 75 | 751200 |
| 100 | 1001500 |
| 125 | 1249800 |
| 150 | 1502300 |
Correlation Coefficient (r²): 0.9998
Accuracy
Purpose: To express the closeness of agreement between the value which is accepted as a conventional true value and the value found.[9][15]
Protocol: Accuracy was determined by performing recovery studies. A blank matrix was spiked with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate and analyzed.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Example Data:
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.8 | 100.8% |
| 120% | 120.0 | 119.5 | 99.6% |
Precision
Purpose: To express the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[2][14]
Protocol:
-
Repeatability (Intra-assay precision): Six separate samples were prepared at 100% of the test concentration and analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-assay precision): The repeatability experiment was repeated on a different day by a different analyst using different equipment.
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Example Data:
| Precision Type | %RSD |
|---|---|
| Repeatability | 0.85% |
| Intermediate Precision | 1.10% |
Caption: Interrelationship of core analytical validation parameters.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Purpose: To determine the lowest amount of analyte in a sample that can be reliably quantified and detected, respectively.
Protocol: LOQ and LOD were determined based on the signal-to-noise (S/N) ratio. A series of dilute solutions were injected, and the concentrations corresponding to S/N ratios of 10:1 (for LOQ) and 3:1 (for LOD) were identified.
Results:
-
LOD: 0.1 µg/mL
-
LOQ: 0.3 µg/mL
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[9]
Protocol: The effect of small variations in the following parameters was evaluated:
-
Mobile Phase pH (± 0.2 units)
-
Column Temperature (± 2 °C)
-
Flow Rate (± 0.1 mL/min)
Acceptance Criteria: System suitability parameters must be met, and the peak area of the analyte should not change significantly.
Results: The method was found to be robust, with no significant impact on the results or system suitability from the deliberate variations.
Conclusion
The RP-HPLC method developed for the quantification of this compound has been successfully validated in accordance with ICH guidelines. The validation results demonstrate that the method is specific, linear, accurate, precise, and robust. The forced degradation studies confirm its stability-indicating nature, making it suitable for routine quality control analysis and for use in stability studies of related drug substances and products.
References
- Title: Impurities and Forced Degradation Studies: A Review Source: Vertex AI Search URL
- Title: Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained Source: Vertex AI Search URL
- Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: Vertex AI Search URL
- Title: Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability - Sharp Services Source: Vertex AI Search URL
- Title: The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions Source: Vertex AI Search URL
- Title: Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline Source: Vertex AI Search URL
- Title: ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma Source: Vertex AI Search URL
- Title: Impurities and Forced Degradation Studies: A Review | Bentham Science Publishers Source: Vertex AI Search URL
- Title: Analytical Method Validation Parameters: An Updated Review Source: Vertex AI Search URL
- Title: Analytical Method Validation Definitions in Pharmaceuticals - Pharmaguideline Source: Vertex AI Search URL
- Title: Analytical method validation: A brief review Source: Vertex AI Search URL
- Title: Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations Source: Vertex AI Search URL
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: European Medicines Agency (EMA) URL: [Link]
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Title: Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA) Source: European Medicines Agency (EMA) URL: [Link]
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Title: Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PubMed Central Source: PubMed Central (PMC) URL: [Link]
-
Title: SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE - Malaysian Journal of Analytical Sciences Source: Malaysian Journal of Analytical Sciences URL: [Link]
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Applications of 2-amino-4-chloro-N,N-dimethylbenzamide in Medicinal Chemistry: A Guide to Synthesis and Potential Therapeutic Screening
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzamide Scaffold and the Untapped Potential of 2-amino-4-chloro-N,N-dimethylbenzamide
The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This versatility has led to the development of numerous therapeutic agents across various disease areas, including cancer, inflammation, and infectious diseases.[1][2][3] The strategic placement of substituents on the benzamide core allows for the fine-tuning of a molecule's physicochemical properties and biological activity, enabling the design of potent and selective drugs.[1][2][4]
While extensive research has been conducted on various substituted benzamides, the specific compound This compound remains largely unexplored in the context of medicinal chemistry, with most of the available literature focusing on its isomers, such as 2-amino-5-chloro-N,N-dimethylbenzamide, as key intermediates in the synthesis of insecticides like chlorantraniliprole.[5][6][7][8] However, the structural motifs present in this compound—a primary amino group, a halogen atom, and a tertiary amide—suggest significant potential for its use as a versatile building block in the synthesis of novel therapeutic agents.[5]
This guide serves as a comprehensive resource for researchers looking to explore the potential of this compound. We will provide a detailed, field-proven protocol for its synthesis and outline a series of robust screening protocols to evaluate its potential efficacy in key therapeutic areas where related benzamide structures have shown promise.
Part 1: Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a multi-step process starting from 4-chloro-2-nitrobenzoic acid. This route involves the formation of an acid chloride, followed by amidation and subsequent reduction of the nitro group. The causality behind this synthetic strategy lies in the robust and high-yielding nature of these standard organic transformations.
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of this compound
Materials:
-
4-Chloro-2-nitrobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF)
-
Toluene, anhydrous
-
Dimethylamine solution (e.g., 40% in water or 2M in THF)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Synthesis of 4-Chloro-2-nitrobenzoyl chloride
-
To a solution of 4-chloro-2-nitrobenzoic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-chloro-2-nitrobenzoyl chloride, which can be used in the next step without further purification.
Causality Note: The use of a catalytic amount of DMF facilitates the formation of the Vilsmeier-Haack reagent in situ, which is the active species that converts the carboxylic acid to the more reactive acid chloride.
Step 2: Synthesis of 4-Chloro-N,N-dimethyl-2-nitrobenzamide
-
Dissolve the crude 4-chloro-2-nitrobenzoyl chloride from Step 1 in anhydrous THF and cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of dimethylamine (2.2 eq) and triethylamine (1.5 eq) in THF.
-
Add the dimethylamine solution dropwise to the cooled acid chloride solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.
Step 3: Synthesis of this compound
-
Dissolve the 4-chloro-N,N-dimethyl-2-nitrobenzamide from Step 2 in methanol or ethanol.
-
Add 10% Pd/C catalyst (approximately 5-10% by weight of the starting material).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Alternative Reduction: Chemical reduction using reagents like iron powder in acidic medium (e.g., HCl/EtOH) or tin(II) chloride in ethanol can also be employed. Catalytic hydrogenation is often preferred due to cleaner reaction profiles and easier workup.
Part 2: Potential Therapeutic Applications and Screening Protocols
Given the biological activities of structurally related aminobenzamides, we propose screening this compound for anticancer, kinase inhibitory, and antiviral activities. The following protocols provide robust, industry-standard methodologies for initial in vitro evaluation.
Application Area 1: Anticancer Activity
Substituted benzamides are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of histone deacetylases (HDACs) and protein kinases.[1][4] An initial assessment of the cytotoxic potential of this compound against a panel of cancer cell lines is a critical first step.
This protocol assesses the ability of the compound to inhibit cell proliferation. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[9]
Workflow for Anticancer Screening
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in their appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.[10]
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to treat the cells with a range of concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[10]
-
Incubation: Incubate the treated plates for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.[11]
Data Presentation (Illustrative Example):
| Cancer Cell Line | Tissue of Origin | IC₅₀ of Compound (µM) | IC₅₀ of Doxorubicin (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Experimental Value | 0.8 ± 0.1 |
| HCT116 | Colon Carcinoma | Experimental Value | 0.5 ± 0.07 |
| A549 | Lung Carcinoma | Experimental Value | 1.1 ± 0.2 |
Application Area 2: Kinase Inhibition
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a common feature in many diseases, particularly cancer.[12] The benzamide scaffold is present in several approved kinase inhibitors.[4] Screening for kinase inhibitory activity is therefore a logical step.
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A lower luminescence signal indicates inhibition of kinase activity.[13]
Procedure:
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction by combining the target kinase (e.g., EGFR, BRAF, CDK2), the substrate peptide, ATP, and the test compound (this compound) at various concentrations. Include no-enzyme and no-compound controls.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C or room temperature) for 60 minutes.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the no-compound control and determine the IC₅₀ value.
Kinase Signaling Pathway (Illustrative)
Caption: A generic receptor kinase signaling pathway targeted by an inhibitor.
Application Area 3: Antiviral Activity
Given that some substituted benzamides have been investigated as antiviral agents, it is worthwhile to screen this compound for this activity.[14] A cell-based assay is an effective method for initial screening.[15][16]
This protocol measures the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect, CPE).
Procedure:
-
Cytotoxicity Assessment: First, determine the non-toxic concentration range of the compound on the host cell line (e.g., Vero E6, A549) using the MTT assay described in Protocol 2. This is crucial to ensure that any observed antiviral effect is not due to compound toxicity.
-
Antiviral Assay: a. Seed host cells in 96-well plates and allow them to form a monolayer. b. Treat the cells with non-toxic concentrations of this compound. c. Infect the cells with a specific virus (e.g., a coronavirus, influenza virus) at a known multiplicity of infection (MOI). Include uninfected cells, untreated infected cells (virus control), and a positive control antiviral drug. d. Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours). e. Assess cell viability using the MTT assay (or a similar method like crystal violet staining).
-
Data Analysis: Calculate the percentage of protection against CPE for each compound concentration and determine the half-maximal effective concentration (EC₅₀). The selectivity index (SI = CC₅₀/EC₅₀, where CC₅₀ is the 50% cytotoxic concentration) should be calculated to assess the therapeutic window.
Conclusion and Future Directions
While this compound is not yet established in the medicinal chemistry literature, its structure is highly amenable to derivatization and holds significant potential as a scaffold for the development of novel therapeutic agents. The synthetic and screening protocols provided in this guide offer a clear and robust starting point for researchers to systematically explore its biological activities. Positive hits in the proposed anticancer, kinase, or antiviral screens would warrant further investigation into structure-activity relationships (SAR) through the synthesis of analogs, followed by more detailed mechanistic studies and preclinical evaluation.[2][11][17] The exploration of this and other under-investigated chemical scaffolds is a vital endeavor in the ongoing quest for new and effective medicines.
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Hernandez-Vargas, H., et al. (2020). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Aging (Albany NY), 12(24), 24658–24671. Available at: [Link]
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Tai, C. J., et al. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds. JoVE (Journal of Visualized Experiments). Available at: [Link]
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Guzman, J. D., et al. (2021). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters, 12(7), 1146-1153. Available at: [Link]
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Perez-Castillo, Y., et al. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 22(21), 11529. Available at: [Link]
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Kim, J., et al. (2018). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Molecules, 23(11), 2959. Available at: [Link]
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Desselberger, U. (2000). Antiviral Methods and Protocols. Journal of Clinical Pathology, 53(7), 569. Available at: [Link]
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Ahn, J. H., & Inglese, J. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 803, 13-31. Available at: [Link]
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Scott, J. D., et al. (2016). New Screening Approaches for Kinases. Royal Society of Chemistry. Available at: [Link]
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Sebastian, R., & Raghavan, S. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 5(2), 338-344. Available at: [Link]
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BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Available at: [Link]
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Al-dhaheri, M., et al. (2021). Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro). ACS Pharmacology & Translational Science, 4(1), 114–125. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
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IJCRT. (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. Available at: [Link]
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Aivazian, D., et al. (2016). An Unbiased Oncology Compound Screen to Identify Novel Combination Strategies. Molecular Cancer Therapeutics, 15(6), 1155–1162. Available at: [Link]
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Kumar, S., et al. (2013). Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. ACS Medicinal Chemistry Letters, 4(7), 633–637. Available at: [Link]
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Brezovska, K., et al. (2022). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1598-1610. Available at: [Link]
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Adriaty, D., et al. (2023). In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Trends in Sciences, 20(11), 6616. Available at: [Link]
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Quantitative Analysis of 2-amino-4-chloro-N,N-dimethylbenzamide: High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (LC-MS/MS) Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed analytical methodologies for the precise and reliable quantification of 2-amino-4-chloro-N,N-dimethylbenzamide. As a key intermediate or potential impurity in pharmaceutical synthesis, its accurate measurement is critical for quality control, process optimization, and regulatory compliance. We present two robust, validated protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine purity assessments and content uniformity, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices, such as biological fluids. This document is structured to provide not only step-by-step instructions but also the scientific rationale behind key procedural choices, ensuring methodological robustness and transferability.
Introduction and Scientific Context
This compound (C₉H₁₁ClN₂O, MW: 198.65 g/mol ) is an aromatic amide whose structural motifs are common in pharmacologically active compounds.[1][2] The accurate quantification of this molecule is essential, whether it serves as a starting material, a synthetic intermediate, or a process-related impurity. The presence and concentration of such substances must be strictly controlled to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[3]
The choice of an analytical method is contingent upon its intended purpose. For assessing the purity of a drug substance or monitoring reaction completion, a straightforward, reliable, and cost-effective technique like HPLC-UV is often preferred.[4] However, for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies or detecting trace-level impurities, the gold standard is LC-MS/MS, which combines the superior separation power of liquid chromatography with the precise detection capabilities of mass spectrometry.[5][6]
This guide is grounded in the principles of analytical method validation as outlined by the International Conference on Harmonisation (ICH), ensuring that the described protocols are suitable for their intended use and yield consistently reliable data.[7][8]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂O | [1][9] |
| Molecular Weight | 198.65 g/mol | [1] |
| Form | Solid | [9] |
| LogP | 0.72 | [9] |
| CAS Number | 898541-55-4 | [9] |
Foundational Principle: Analytical Method Validation
A validated analytical method provides documented evidence that the procedure is fit for its purpose.[10][11] Before implementing the following protocols in a regulated environment, a formal validation study should be conducted. Key parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[7]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[11]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[7]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Protocol 1: Quantification by HPLC-UV
This method is ideal for determining the purity of this compound in bulk material or for monitoring its concentration in reaction mixtures where concentrations are relatively high. The methodology is adapted from established protocols for structurally related benzamides.[12][13]
Scientific Rationale
Reverse-phase HPLC is employed, where the stationary phase (e.g., C18) is nonpolar and the mobile phase is polar. This compound, being a moderately polar molecule, will be retained on the column and will elute at a characteristic retention time based on its interaction with the stationary and mobile phases. The aromatic ring and carbonyl group in the analyte act as chromophores, allowing for sensitive detection using a UV detector, typically in the range of 230-280 nm.
Experimental Protocol
Materials and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v). If peak shape is poor, add 0.1% formic acid or phosphoric acid to the aqueous component to suppress the ionization of the amino group, which sharpens the peak.[12] Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.[4]
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm (or optimal wavelength determined by UV scan)
-
-
Data Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and a correlation coefficient (r² > 0.999).
-
Inject the prepared sample, and use its peak area to calculate the concentration from the calibration curve.
-
Workflow and Data Summary
Caption: HPLC-UV workflow for quantification.
Table 1: Typical HPLC-UV Method Performance Parameters (Hypothetical)
| Parameter | Expected Value | Rationale |
| Linearity (r²) | > 0.999 | Ensures a proportional response across the concentration range. |
| Range | 1 - 100 µg/mL | Covers typical concentrations for purity and assay determination. |
| LOQ | ~0.5 µg/mL | Sufficient for most quality control applications. |
| Accuracy (% Recovery) | 98 - 102% | Demonstrates the method's ability to measure the true value. |
| Precision (%RSD) | < 2.0% | Indicates high reproducibility of the measurement. |
| Retention Time | 3 - 8 min | Allows for a reasonable sample throughput. |
Protocol 2: Quantification by LC-MS/MS
This ultra-sensitive and highly selective method is designed for quantifying this compound in complex biological matrices like plasma or blood, making it ideal for pharmacokinetic or toxicology studies. The protocol is adapted from a validated UPLC-Orbitrap HRMS method for the closely related isomer, 2-amino-5-chloro-N,3-dimethylbenzamide, demonstrating its applicability.[14]
Scientific Rationale
This method leverages the separation power of UPLC (Ultra-Performance Liquid Chromatography) with the specificity of tandem mass spectrometry. After chromatographic separation, the analyte enters the mass spectrometer source, where it is ionized, typically using Electrospray Ionization (ESI) in positive mode, to form a protonated molecule [M+H]⁺. This specific ion (the precursor ion) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and specific fragment ions (product ions) are monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and significantly reduces background noise, enabling very low detection limits.[5] An internal standard (IS), a structurally similar molecule not present in the sample, is used to correct for variations in sample preparation and instrument response.
Experimental Protocol
Materials and Reagents:
-
Analyte reference standard and a suitable internal standard (e.g., a stable isotope-labeled version or a close structural analog).
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Control biological matrix (e.g., human plasma)
Instrumentation:
-
UPLC system coupled to a triple quadrupole or Q-Orbitrap mass spectrometer with an ESI source.
-
UPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Procedure:
-
MRM Transition Optimization: Infuse a standard solution of this compound (~1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid) directly into the mass spectrometer to determine the mass of the precursor ion ([M+H]⁺) and identify the most stable and abundant product ions upon fragmentation.
-
Predicted Precursor Ion [M+H]⁺: m/z 199.06
-
Potential Product Ions: Fragmentation would likely occur at the amide bond, leading to characteristic fragments.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[14]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean vial for injection.
-
-
Chromatographic and MS Conditions:
-
Column: UPLC C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined empirically (e.g., Precursor 199.1 -> Product 1, Product 2)
-
-
Data Analysis:
-
Prepare calibration standards in the control matrix and process them alongside the unknown samples.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against concentration.
-
Determine the concentration of the analyte in unknown samples from the calibration curve.
-
Workflow and Data Summary
Caption: Bioanalytical LC-MS/MS workflow.
Table 2: Performance of a Validated UPLC-HRMS Method for a Structural Isomer[14]
This data from a published method for 2-amino-5-chloro-N,3-dimethylbenzamide serves as a strong benchmark for the expected performance of the protocol described above.
| Parameter | Reported Value |
| Linearity Range | 2.07 - 165.44 µg/L |
| Correlation Coeff. (r) | 0.9994 |
| LOD | 0.11 µg/L |
| LOQ | 0.36 µg/L |
| Intra-day Precision (%RSD) | 2.6% - 3.0% |
| Inter-day Precision (%RSD) | 3.1% - 3.5% |
| Accuracy (% Recovery) | 101.0% - 108.4% |
Conclusion
This application note provides two comprehensive, robust, and scientifically grounded protocols for the quantification of this compound. The HPLC-UV method offers a reliable and accessible approach for routine quality control and process monitoring. For applications demanding the highest sensitivity and selectivity, such as bioanalysis, the LC-MS/MS method provides the necessary performance. By following these detailed protocols and adhering to the principles of method validation, researchers and scientists can generate accurate and reproducible data critical to drug development and chemical research.
References
-
Validation of Impurity Methods, Part II. (2014). LCGC North America. Available at: [Link]
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Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP. Available at: [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2024). Profound. Available at: [Link]
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-
Analytical Method Validation: ICH and USP Perspectives. (2023). International Journal of Research and Review. Available at: [Link]
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PubChem. (n.d.). 2-Amino-4-chloro-N,N-diethylbenzamide. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 4-Chloro-N,N-dimethylbenzamide. National Center for Biotechnology Information. Available at: [Link]
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Chemistry Education. (n.d.). Synthesis and analysis of amides. Available at: [Link]
-
Slideshare. (n.d.). Benzamide. Available at: [Link]
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SIELC Technologies. (2018). Separation of 4-Chloro-N,N-dimethylbenzamide on Newcrom R1 HPLC column. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. Available at: [Link]
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SciSpace. (n.d.). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the. Available at: [Link]
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PubMed. (2023). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. Available at: [Link]
-
ResearchGate. (n.d.). GC-MS of N,N-dimethylbenzamide (7). Available at: [Link]
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available at: [Link]
-
DergiPark. (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. Available at: [Link]
-
ResearchGate. (n.d.). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Available at: [Link]
-
SciSpace. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. Available at: [Link]
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National Institutes of Health (NIH). (2023). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Available at: [Link]
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DergiPark. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. Available at: [Link]
-
Metabo-Profile. (2024). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Available at: [Link]
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Application Notes and Protocols for the In Vitro Cellular Evaluation of 2-amino-4-chloro-N,N-dimethylbenzamide
Introduction: Unveiling the Bioactivity of Substituted Benzamides
The substituted benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These compounds have been successfully developed as therapeutics targeting neurotransmitter receptors, and have also shown potential as antimicrobial and anticancer agents.[1][2] 2-amino-4-chloro-N,N-dimethylbenzamide is a member of this versatile class of molecules. While its specific biological targets are not yet fully elucidated, a systematic in vitro cell-based screening approach can effectively characterize its potential cytotoxic, anti-proliferative, and pro-apoptotic effects.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct an initial biological characterization of this compound using a tiered assay approach. We will begin with foundational assays to assess general effects on cell health and proliferation, followed by more detailed protocols to investigate the potential mechanisms of action, should any activity be observed. The protocols herein are designed to be robust and self-validating, incorporating essential controls for trustworthy and reproducible data.
Experimental Design: A Tiered Approach to Bioactivity Screening
A logical and resource-efficient method for evaluating a novel compound is to employ a tiered screening cascade. This approach begins with broad, high-throughput assays to identify any general biological effects. Positive "hits" from this initial screen are then subjected to more complex and specific assays to delineate the mechanism of action.
Caption: Quadrant analysis of Annexin V/PI flow cytometry data.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations determined from the primary screening (e.g., around the IC₅₀ value) for 24-48 hours. Include positive (e.g., staurosporine) and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes). [3][4]4. Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour of staining. [3] Data Analysis:
| Quadrant | Cell Population | Interpretation |
| Lower-Left (Annexin V-/PI-) | Viable Cells | Healthy, intact membranes. |
| Lower-Right (Annexin V+/PI-) | Early Apoptotic Cells | Exposed PS, intact membranes. |
| Upper-Right (Annexin V+/PI+) | Late Apoptotic/Necrotic Cells | Exposed PS, compromised membranes. |
| Upper-Left (Annexin V-/PI+) | Necrotic Cells | Compromised membranes without PS exposure. |
Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by the compound.
Caspase-Glo® 3/7 Assay
Scientific Principle: A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7. [5]The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD amino acid sequence, which is a target for cleavage by caspase-3 and -7. Cleavage of the substrate releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase activity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Treat the cells with the compound as described previously.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well containing 100 µL of cell culture medium.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Calculate the fold change in luminescence relative to the vehicle control.
-
A significant increase in luminescence indicates the activation of caspase-3 and/or -7, confirming an apoptotic mechanism of cell death.
Conclusion and Future Directions
This application note provides a foundational, tiered strategy for the initial in vitro characterization of this compound. By systematically assessing cytotoxicity, cell proliferation, and the mode of cell death, researchers can efficiently determine the compound's biological activity profile. Positive results from these assays would warrant further investigation into more specific molecular targets and signaling pathways, potentially through techniques such as Western blotting for key apoptotic proteins (e.g., Bcl-2 family members, PARP cleavage) or receptor binding assays, given that substituted benzamides are known to interact with neurotransmitter receptors. [6][7]This structured approach ensures a thorough and scientifically rigorous evaluation of this novel compound's therapeutic potential.
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Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening. [Link]
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Gheryani, B. et al. (2022). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. European Respiratory Journal. [Link]
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Cell Biolabs, Inc. Cell Proliferation Assays. [Link]
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Croucher, M. et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
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Hall, H. et al. (1988). Comparison of the in-vitro receptor selectivity of substituted benzamide drugs for brain neurotransmitter receptors. PubMed. [Link]
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Kariyappa, A. M. et al. (2008). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. PubMed. [Link]
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National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
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SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
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Application Notes & Protocols: Target Identification Studies for 2-amino-4-chloro-N,N-dimethylbenzamide
Abstract: The deconvolution of a small molecule's mechanism of action is a pivotal step in drug discovery and chemical biology. It begins with the identification of its direct molecular targets. This guide provides a comprehensive, strategy-driven framework for researchers seeking to identify the cellular binding partners of novel compounds, using 2-amino-4-chloro-N,N-dimethylbenzamide as a representative starting point. As the biological activity of this specific molecule is not yet characterized, this document outlines the necessary steps to transform it from a simple chemical entity into a powerful tool for discovery. We detail the logical design and synthesis of a chemical probe, its application in state-of-the-art affinity purification-mass spectrometry (AP-MS) workflows, and the orthogonal validation of putative targets using label-free biophysical methods.
Introduction: The Challenge of Target Deconvolution
Phenotypic screening has re-emerged as a powerful engine for drug discovery, identifying small molecules that elicit a desired biological response in cells or organisms.[1] However, the critical challenge remains: identifying the specific protein(s) to which the active compound binds to produce its effect. This process, known as target deconvolution or target identification, is essential for understanding the mechanism of action, optimizing lead compounds, and predicting potential off-target effects.[1][2]
Chemical proteomics has become the cornerstone of target identification. These approaches utilize a modified version of the small molecule—a "chemical probe"—to capture its binding partners from a complex biological milieu, such as a cell lysate or even within intact cells.[3][4] The captured proteins are then identified using high-resolution mass spectrometry. This guide provides a detailed roadmap for applying these principles to a novel compound, this compound.
Part I: Chemical Probe Design and Synthesis
The raw small molecule is unsuitable for target fishing experiments. It must be chemically modified to create a probe that incorporates three essential elements: the original pharmacophore, a reporter tag for enrichment, and a cross-linking moiety for covalent capture.[5]
2.1. Strategic Design of a Trifunctional Probe
The structure of this compound features a primary aromatic amine (-NH2), which is an ideal handle for chemical modification without drastically altering the core scaffold, which is presumed to be responsible for its biological activity.[5][6][7]
A robust chemical probe for target identification should be designed with the following components:
| Component | Function | Example Moiety | Rationale |
| Parent Ligand | The "Bait" | This compound | Provides the binding affinity and specificity for the protein target(s). |
| Linker | Spacer Arm | Polyethylene glycol (PEG) | Connects the ligand to the other functional groups while minimizing steric hindrance that could interfere with target binding.[8] |
| Photoreactive Group | Covalent Anchor | Diazirine | Upon UV irradiation, this group forms a highly reactive carbene that covalently cross-links the probe to its binding partner, capturing both strong and transient interactions. Diazirines are favored for their small size and stability.[9][10] |
| Reporter Tag | Purification Handle | Biotin | Its exceptionally high affinity for streptavidin allows for highly specific and efficient enrichment of the probe-protein complexes from the proteome.[11][12] |
The synthesis strategy involves coupling a linker that is pre-functionalized with both a photoreactive group and a reporter tag to the primary amine of the parent compound.
Caption: Core components of a trifunctional chemical probe.
2.2. Protocol: Synthesis of an Amine-Reactive Photoaffinity Probe
This protocol provides a generalized approach for coupling a commercially available NHS-ester functionalized linker to the primary amine of this compound.
Materials:
-
This compound
-
Diazirine-PEG-Biotin NHS Ester (or similar amine-reactive linker)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for product verification
Procedure:
-
Dissolve 1.0 equivalent of this compound in anhydrous DMF.
-
Add 1.1 equivalents of the Diazirine-PEG-Biotin NHS Ester to the solution.
-
Add 2.0 equivalents of TEA or DIPEA to the reaction mixture to act as a base, scavenging the acid byproduct.
-
Stir the reaction at room temperature overnight, protected from light (due to the photoreactive diazirine).
-
Monitor the reaction progress using LC-MS to confirm the consumption of the starting material and the formation of the desired product.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product using reverse-phase HPLC.
-
Confirm the identity and purity of the final probe product by high-resolution mass spectrometry and NMR.
Crucial Consideration: A negative control probe is essential. This can be synthesized by using a structurally similar but biologically inactive analog of the parent compound, or by creating a probe where the photoreactive group is absent.
Part II: Target Discovery via Affinity Purification-Mass Spectrometry (AP-MS)
With a validated chemical probe in hand, the next step is to use it to "fish" for its binding partners in a complex proteome. The photoaffinity labeling (PAL) approach combined with quantitative proteomics is a powerful method for identifying specific interactors while minimizing false positives.[13]
Caption: General workflow for photoaffinity-based target discovery.
3.1. Quantitative Proteomics Strategies
To differentiate true binding partners from non-specific background proteins that adhere to the affinity beads, a quantitative approach is mandatory.[14]
| Method | Principle | Advantages | Disadvantages |
| SILAC | Metabolic labeling of proteomes with "light" or "heavy" amino acids. Samples are mixed, and relative peptide abundance is determined by the mass shift in a single MS run.[15][16][17][18] | Highly accurate; reduces run-to-run variability; excellent for competition experiments.[17] | Limited to cells that can be metabolically labeled; requires significant adaptation time. |
| LFQ | Compares peptide signal intensities (e.g., peak area) across separate MS runs.[19][20][21][22] | Universally applicable to any sample type; no expensive labeling reagents needed. | Susceptible to MS run-to-run variability; requires sophisticated software for alignment and normalization.[22] |
We will detail a protocol using SILAC, as it represents a gold standard for accuracy in affinity-based proteomics.[14]
3.2. Protocol: SILAC-Based Photoaffinity Labeling and Target Identification
This protocol uses a competition-based SILAC experiment to identify specific targets.
Materials:
-
SILAC-compatible cell line (e.g., HEK293T, HeLa)
-
"Light" (standard L-Arginine, L-Lysine) and "Heavy" (¹³C₆,¹⁵N₄-L-Arginine, ¹³C₆,¹⁵N₂-L-Lysine) DMEM
-
Dialyzed Fetal Bovine Serum (FBS)
-
Synthesized photoaffinity probe and parent compound (for competition)
-
UV cross-linking apparatus (365 nm)
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Mass spectrometry-grade trypsin
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
SILAC Labeling: Culture cells for at least 6 doublings in "light" and "heavy" SILAC media to achieve >98% isotope incorporation.
-
Cell Treatment (Competition):
-
Heavy Cells: Treat with a working concentration of the photoaffinity probe (e.g., 1-10 µM) for 1-4 hours.
-
Light Cells: Pre-treat with a 50-100 fold excess of the parent (unmodified) compound for 1 hour, then add the same concentration of the photoaffinity probe and incubate for the same duration. The excess parent compound will compete for binding to the true targets.
-
-
Cross-linking: Wash cells with cold PBS to remove unbound probe. Irradiate the cells on ice with 365 nm UV light for 15-30 minutes.
-
Lysis: Harvest and lyse the "heavy" and "light" cell populations separately using lysis buffer. Determine protein concentration using a BCA assay.
-
Affinity Purification:
-
Combine equal protein amounts from the "heavy" and "light" lysates (e.g., 1-2 mg each).
-
Add streptavidin magnetic beads to the combined lysate and incubate for 2-4 hours at 4°C with rotation to capture biotinylated complexes.
-
Wash the beads extensively with lysis buffer followed by stringent washes (e.g., with high salt or urea) to remove non-specific binders.
-
-
On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate). Reduce, alkylate, and digest the captured proteins overnight with trypsin.
-
LC-MS/MS Analysis: Collect the supernatant containing the digested peptides. Analyze the peptides by LC-MS/MS.
-
Data Analysis:
-
Use software like MaxQuant to process the raw MS data.
-
Identify and quantify "heavy" and "light" peptide pairs.
-
True targets of the probe will be enriched in the "heavy" channel and depleted in the "light" channel (due to competition), resulting in a high H/L ratio. Non-specific binders will have an H/L ratio close to 1.
-
Filter candidate proteins based on a high H/L ratio and statistical significance.
-
Part III: Orthogonal Target Validation
The list of candidate proteins from the AP-MS experiment must be validated using independent, orthogonal methods to confirm a direct physical interaction with the parent compound.[23] Label-free methods are ideal as they do not require any modification to the compound or the target protein.[24]
4.1. Cellular Thermal Shift Assay (CETSA)
Principle: Ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation. This change in thermal stability can be measured.[2][25][26][27]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Culture cells to ~80% confluency. Treat cells with the parent compound (this compound) or vehicle (DMSO) for 1-2 hours.
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble fraction) and analyze by SDS-PAGE and Western blotting using an antibody specific for the candidate protein.
-
Result: A genuine target protein will show increased abundance in the soluble fraction at higher temperatures in the compound-treated samples compared to the vehicle-treated samples, indicating a thermal shift.
4.2. Drug Affinity Responsive Target Stability (DARTS)
Principle: Ligand binding can alter a protein's conformation, protecting it from digestion by a non-specific protease.[3][4][28][29]
Protocol:
-
Prepare a cell lysate with a non-denaturing buffer.
-
Aliquot the lysate. Treat aliquots with the parent compound or vehicle (DMSO) and incubate at room temperature for 1 hour.
-
Add a protease (e.g., pronase or thermolysin) at an optimized concentration to each aliquot and incubate for a set time (e.g., 15-30 minutes).
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.
-
Analyze the samples by SDS-PAGE and Western blotting for the candidate protein.
-
Result: A genuine target protein will show a more prominent intact band (less degradation) in the compound-treated lane compared to the vehicle-treated lane, indicating protection from proteolysis.[30]
Conclusion
Identifying the molecular targets of a novel bioactive compound is a multi-step, hypothesis-driven process that bridges chemistry and biology. Starting with a compound like this compound, a logical progression from rational probe design and synthesis to quantitative chemical proteomics provides a robust platform for generating a high-confidence list of candidate targets. Crucially, these candidates must be validated through orthogonal, biophysical methods like CETSA and DARTS to confirm direct physical engagement in a cellular context. This comprehensive strategy not only illuminates the mechanism of action but also paves the way for future structure-activity relationship studies and the development of more potent and selective therapeutic agents.
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Identification of the targets of biologically active small molecules using quantitative proteomics. PubMed.[Link]
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Targeted absolute quantitative proteomics with SILAC internal standards and unlabeled full-length protein calibrators (TAQSI). National Institutes of Health.[Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.[Link]
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Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. National Institutes of Health.[Link]
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Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Springer Link.[Link]
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Combined proximity labeling and affinity purification−mass spectrometry workflow for mapping and visualizing protein interaction networks. ResearchGate.[Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.[Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.[Link]
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Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. National Institutes of Health.[Link]
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One-Step Synthesis of Photoaffinity Probes for Live-Cell MS-Based Proteomics. Semantic Scholar.[Link]
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Methods of probing the interactions between small molecules and disordered proteins. National Institutes of Health.[Link]
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Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions. National Institutes of Health.[Link]
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Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine for peptide photoaffinity labeling. RSC Publishing.[Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net.[Link]
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Cleavable Linkers in Chemical Proteomics Applications. Springer Nature Experiments.[Link]
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Protocol to identify endogenous proximal proteins using biotinylation by antibody recognition. National Institutes of Health.[Link]
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The Secrets of Coupling with Biotin! G-Biosciences.[Link]
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Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. National Institutes of Health.[Link]
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Drug Discovery - Target Identification in Drug Design and Development. YouTube.[Link]
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Protocol for Establishing a Protein-Protein Interaction Network Using Tandem Affinity Purification Followed by Mass Spectrometry. DigitalCommons@TMC.[Link]
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Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins. National Institutes of Health.[Link]
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Application Note: Protocol for the Solubilization and Handling of 2-amino-4-chloro-N,N-dimethylbenzamide for In Vitro Experimental Use
Abstract
This document provides a comprehensive, field-tested protocol for the dissolution of 2-amino-4-chloro-N,N-dimethylbenzamide, a solid compound often utilized in chemical and biological research. The primary challenge in its experimental application is its low aqueous solubility. This guide details a robust, two-step methodology: first, the preparation of a high-concentration stock solution in an organic solvent, and second, the subsequent dilution to a final, homogenous aqueous working concentration. The protocols herein are designed to ensure solution stability, minimize compound precipitation, and preserve chemical integrity, thereby promoting experimental reproducibility and accuracy for researchers, scientists, and drug development professionals.
Compound Identification and Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective solubilization strategy. The compound's structure, featuring both polar (amino, amide) and non-polar (chlorinated aromatic ring, dimethyl groups) moieties, dictates its solubility profile. The calculated LogP value of 0.72 suggests moderate lipophilicity, predicting poor solubility in water but good solubility in appropriate organic solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 898541-55-4 | [1] |
| Molecular Formula | C₉H₁₁ClN₂O | [1][2] |
| Molecular Weight | 198.65 g/mol | [2] |
| Appearance | Solid (White to off-white) | [1] |
| LogP (calculated) | 0.72 | [1] |
| Purity | ≥95% (typical) | [1] |
Critical Safety, Handling, and Storage Procedures
Adherence to strict safety protocols is mandatory when handling this compound. The compound is classified as hazardous and requires careful management to avoid exposure.
2.1 Hazard Profile Based on available Safety Data Sheets (SDS), this compound presents the following risks:
2.2 Recommended Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: All weighing and dissolution steps must be performed in a certified chemical fume hood or a ventilated enclosure to prevent inhalation of the solid powder or solvent vapors.[5][6] A safety shower and eyewash station must be readily accessible.[4]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that meets appropriate government standards (e.g., NIOSH or EN 166).[5]
-
Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) and a lab coat.[4][5] Change gloves immediately if they become contaminated.
-
Respiratory Protection: If dust formation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
2.3 Storage and Stability
-
Short- and Long-Term Storage: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[5] For enhanced stability, keep the container in a dark place.[7]
-
Stock Solution Storage: Prepared stock solutions should be stored in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and degradation. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can compromise compound stability and lead to precipitation.
Rationale for Solvent Selection: The Two-Step Dissolution Strategy
The core principle for solubilizing poorly water-soluble compounds for biological assays is to first create a concentrated stock in a water-miscible organic solvent that can fully dissolve the compound. This stock is then carefully diluted into the final aqueous experimental medium (e.g., buffer, cell culture media).
-
Primary Stock Solvent: Dimethyl Sulfoxide (DMSO) We recommend 100% DMSO as the primary solvent for the stock solution. DMSO is a powerful, polar aprotic solvent with an exceptional ability to dissolve a wide array of organic molecules, making it a standard in drug discovery and life science research.[8] Its miscibility with water facilitates the second-stage dilution into aqueous media.
-
Alternative Stock Solvents: N,N-Dimethylformamide (DMF) is a viable alternative with similar solubilizing properties.[9] However, DMSO is generally preferred due to its slightly lower toxicity in most in vitro systems.
-
Controlling Final Solvent Concentration: It is critical to limit the final concentration of the organic solvent in the aqueous working solution. High concentrations of DMSO (>0.5% v/v) can induce off-target biological effects or cytotoxicity, confounding experimental results. Protocols should be designed to keep the final DMSO concentration as low as possible, typically ≤0.1% v/v .
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
4.1 Materials
-
This compound (MW: 198.65 g/mol )[2]
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Amber or clear glass vial with a PTFE-lined screw cap
-
Pipettors and sterile tips
-
Vortex mixer
-
Bath sonicator
4.2 Step-by-Step Procedure
-
Tare the Vial: Place a clean, dry glass vial on the analytical balance and tare the weight.
-
Weigh Compound: Carefully weigh approximately 2 mg of this compound directly into the tared vial. Record the exact mass. For this example, we will assume a mass of 1.99 mg .
-
Calculate Required Solvent Volume: Use the following formula to determine the volume of DMSO needed to achieve a 10 mM concentration:
Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol ))
Volume (mL) = (1.99 mg / 198.65 g/mol ) / 10 mM * 1000 = 1.00 mL
-
Add Solvent: Using a calibrated pipette, add exactly 1.00 mL of DMSO to the vial containing the compound.
-
Facilitate Dissolution:
-
Secure the cap tightly and vortex the vial vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source. If any solid particulates remain, place the vial in a bath sonicator for 5-10 minutes.
-
Gentle warming (up to 37°C) can be applied if necessary, but avoid excessive heat which could degrade the compound.[10]
-
-
Final Inspection: The final stock solution should be a clear, colorless to pale yellow, and particulate-free liquid.[11]
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in appropriate vials and store at -20°C or -80°C. Label clearly with the compound name, concentration, solvent, and date of preparation.
Workflow for Preparation of Aqueous Working Solutions
The critical step in preparing the final working solution is the dilution of the DMSO stock into your aqueous buffer or medium. Improper technique can cause the compound to precipitate out of solution (a "solvent shift" crash).
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Application Note & Protocol: A Framework for In Vivo Evaluation of 2-amino-4-chloro-N,N-dimethylbenzamide, a Novel Chemical Entity
Introduction: The Rationale for In Vivo Assessment
The compound 2-amino-4-chloro-N,N-dimethylbenzamide is a novel chemical entity (NCE) with a substituted benzamide scaffold. While in vitro and in silico methods are invaluable for initial screening, a true understanding of a compound's therapeutic potential and safety profile can only be achieved through rigorous in vivo evaluation.[1][2] Animal models provide a complex physiological system to assess the interplay of pharmacokinetics (PK), pharmacodynamics (PD), and toxicology—the foundational pillars of preclinical drug development.[3][4]
This document provides a comprehensive, experience-driven framework for the systematic in vivo evaluation of this compound. As its specific biological target is yet to be fully elucidated, this guide is structured as a target-agnostic, phased approach, beginning with essential safety and exposure studies before proceeding to efficacy models. For the purpose of providing concrete examples, protocols will be contextualized for a potential application in oncology, a common therapeutic area for novel small molecules. This framework, however, is adaptable to other disease indications.
The primary goals of this preclinical in vivo program are threefold, in alignment with regulatory expectations[5]:
-
To establish an initial safety and tolerability profile, identifying a Maximum Tolerated Dose (MTD).
-
To characterize the fundamental pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, and Excretion) of the compound.
-
To evaluate preliminary anti-tumor efficacy in a relevant cancer model.
Ethical conduct is paramount in all animal research. All described procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to the "3Rs" principles: Replacement, Reduction, and Refinement.[6][7]
Phase 1: Foundational PK and Safety Toxicology
The initial phase is designed to answer two critical questions: Is the compound safe at appreciable doses, and does it achieve systemic exposure? Without favorable answers, proceeding to costly efficacy studies is scientifically unsound.[8]
Causality: Why PK and MTD Studies Come First
Conducting dose-ranging tolerability studies before efficacy trials is a non-negotiable step. The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not induce unacceptable toxicity over a specified period.[8] Establishing the MTD is crucial because it:
-
Maximizes Therapeutic Window: It ensures that subsequent efficacy studies are conducted at doses high enough to elicit a biological effect, maximizing the chance of observing a therapeutic benefit.[8]
-
Ensures Animal Welfare: Prevents severe morbidity or mortality in longer-term studies, which is both an ethical imperative and a requirement for data integrity.[8]
-
Informs Dose Selection: Data from MTD studies guide the dose levels for definitive efficacy and longer-term toxicology studies.[9]
Simultaneously, an initial pharmacokinetic screen provides the exposure context for the observed toxicology and is essential for translating findings to other species, including humans.[3]
Experimental Workflow for Foundational Studies
The logical flow of this initial phase is designed to generate decision-making data efficiently.
Caption: Phase 1 workflow for initial in vivo compound evaluation.
Protocol 1: Acute Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the maximum tolerated single dose of this compound following oral (PO) and intraperitoneal (IP) administration.
Methodology:
-
Animal Model: Use healthy, 8-week-old BALB/c mice (n=3 per sex per group). Using both sexes is critical to identify potential sex-specific toxicity.
-
Formulation: Prepare a homogenous suspension of the compound in a standard vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water). A pre-formulation screen to ensure solubility and stability is mandatory.[10]
-
Dose Escalation:
-
Administer the compound via a single dose (PO or IP).[11]
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300, 1000 mg/kg). The dose range may be adjusted based on in vitro cytotoxicity data, if available.
-
Include a vehicle-only control group.
-
-
Monitoring:
-
Endpoint: The MTD is the highest dose that does not cause mortality, severe clinical signs, or sustained body weight loss exceeding 15%.[8]
Table 1: Example Clinical Observation Scoring Sheet
| Score | Clinical Sign | Description |
|---|---|---|
| 0 | Normal | Alert, active, normal posture and fur |
| 1 | Mild | Slightly reduced activity, mild piloerection |
| 2 | Moderate | Lethargy, hunched posture, moderate piloerection/orbital tightening |
| 3 | Severe | Ataxia, tremors, labored breathing, non-responsive |
Protocol 2: Single-Dose Pharmacokinetic (PK) Study in Rats
Objective: To determine key PK parameters including bioavailability (F%), maximum concentration (Cmax), time to Cmax (Tmax), and half-life (t1/2).
Methodology:
-
Animal Model: Use Sprague-Dawley rats (n=3 per group) fitted with jugular vein cannulas for serial blood sampling. Rats are often preferred for initial PK due to their larger blood volume compared to mice.[6]
-
Study Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg). The IV dose provides the reference for 100% bioavailability.[6]
-
Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 100 µL) at specific time points. For IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours. For PO: 15, 30 min, and 1, 2, 4, 8, 24 hours.[6]
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Sample Processing & Analysis:
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.[6]
Phase 2: In Vivo Efficacy Evaluation
Following a "Go" decision from Phase 1 (i.e., acceptable safety and exposure), the next logical step is to assess whether the compound has the desired biological effect in a disease model.
Rationale for Model Selection: Xenografts
For an initial oncology screen, the human tumor xenograft model is a gold standard.[13][14] In this model, human cancer cells are implanted into immunodeficient mice, allowing for the evaluation of a compound's direct anti-tumor activity.[15][16]
Why this model is chosen:
-
Relevance: Uses human cancer cells, providing a direct link to human disease.[14]
-
Reproducibility: Cell line-derived xenografts (CDX) are generally reproducible and well-characterized.[15]
-
Clear Endpoints: Tumor volume is a simple, measurable, and objective endpoint.[17]
The choice of mouse strain is critical. Nude (nu/nu) mice, which lack T-cells, are a common starting point. For cell lines requiring a more severely compromised immune system, NOD-scid or NSG mice are used.[14][16]
Experimental Design: Decision Logic
The results from the efficacy study, when combined with PK/PD data, will determine the future of the compound's development.
Caption: Workflow for a standard in vivo xenograft efficacy study.
Protocol 3: Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound in a subcutaneous human cancer cell line xenograft model.
Methodology:
-
Cell Culture & Implantation:
-
Tumor Growth and Randomization:
-
Allow tumors to establish and grow.
-
When tumors reach an average size of 100-150 mm³, randomize animals into treatment groups (n=8-10 mice per group) to ensure a similar mean tumor volume across all groups.[17] This step is critical to prevent bias.
-
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., 0.5% MC, PO, daily)
-
Group 2: Test Compound (e.g., 50 mg/kg, PO, daily - dose selected based on MTD results)
-
Group 3: Positive Control (a standard-of-care agent for the selected cell line, if available)
-
-
Dosing and Monitoring:
-
Endpoints & Analysis:
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and control groups.
-
Secondary endpoints include body weight changes and survival analysis.
-
At the end of the study, collect terminal tumors and key organs for further pharmacodynamic (biomarker) and histological analysis.[12]
-
Data Summary and Interpretation
All quantitative data should be presented clearly to facilitate interpretation and decision-making.
Table 2: Summary of Planned In Vivo Studies and Key Parameters
| Study Phase | Study Type | Animal Model | Key Parameters to Measure | Expected Outcome |
|---|---|---|---|---|
| Phase 1 | Acute MTD | BALB/c Mice | Clinical signs, body weight change, mortality | Determination of single-dose MTD for PO/IP routes. |
| Phase 1 | Pharmacokinetics | Sprague-Dawley Rats | Cmax, Tmax, AUC, t1/2, Bioavailability (F%) | Understanding of compound exposure and oral absorption. |
| Phase 2 | Efficacy | Athymic Nude Mice | Tumor Volume, Body Weight | % Tumor Growth Inhibition (TGI), assessment of therapeutic effect. |
Conclusion and Future Directions
This structured in vivo evaluation provides a robust and ethical pathway to characterize the preclinical profile of this compound. The data generated from these foundational studies will be critical for making an informed go/no-go decision. Positive results—demonstrating a clear safety margin, favorable pharmacokinetics, and significant anti-tumor efficacy—would strongly support advancing the compound into more complex orthotopic or patient-derived xenograft (PDX) models, IND-enabling toxicology studies, and ultimately, clinical development.[4][18][19]
References
-
Title: In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
-
Title: In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models Source: National Institutes of Health URL: [Link]
-
Title: A typical workflow in a preclinical pharmacokinetic experiment Source: Admescope URL: [Link]
-
Title: In vivo Efficacy Testing Source: Creative Animodel URL: [Link]
-
Title: Xenograft Mouse Models Source: Ichor Life Sciences URL: [Link]
-
Title: Cancer Cell Line Xenograft Efficacy Studies Source: The Jackson Laboratory URL: [Link]
-
Title: Maximum Tolerated Dose (MTD), Autonomic Signs, Rat Source: Pharmacology Discovery Services URL: [Link]
-
Title: FDA Requirements for Preclinical Studies Source: U.S. Food and Drug Administration (via CiteSeerX) URL: [Link]
-
Title: FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications Source: Rhizome URL: [Link]
-
Title: What is a typical workflow in preclinical pharmacokinetics? Source: Patsnap Synapse URL: [Link]
-
Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy Source: IONTOX URL: [Link]
-
Title: Step 2: Preclinical Research Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Preclinical Studies in Drug Development Source: PPD (Thermo Fisher Scientific) URL: [Link]
-
Title: Maximum tolerable dose (MTD) studies Source: Inotiv URL: [Link]
-
Title: Maximum Tolerated Dose (MTD): Concepts and Background Source: National Toxicology Program (NTP) URL: [Link]
-
Title: Designing an In Vivo Preclinical Research Study Source: MDPI URL: [Link]
-
Title: Pharmacokinetics Protocol – Rodents Source: University of Nebraska Medical Center (UNMC) URL: [Link]
-
Title: 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges Source: ModernVivo URL: [Link]
-
Title: 2-Amino-4-chloro-N,N-diethylbenzamide Source: PubChem, National Institutes of Health URL: [Link]
-
Title: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Drug Design Progress of In silico, In vitro and In vivo Researches Source: Open Access Pub URL: [Link]
-
Title: Advancements in small molecule drug design: A structural perspective Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-amino-4-chloro-N,N-dimethylbenzamide
Welcome to the technical support guide for the synthesis of 2-amino-4-chloro-N,N-dimethylbenzamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with this synthesis and improve your product yield and purity. The inherent bifunctionality of the starting material, 2-amino-4-chlorobenzoic acid, presents unique challenges, primarily the competition between the desired intermolecular amidation and undesired intermolecular side reactions.
Choosing Your Synthetic Strategy: A Critical First Step
The primary challenge in this synthesis is the presence of two nucleophilic groups on the starting material: the amino group and the carboxylate (once deprotonated). The amino group of one molecule can react with the activated carboxylic acid of another, leading to polyamide formation.[1][2] Your choice of strategy will depend on your tolerance for process complexity versus the need for a robust, high-yielding reaction.
Caption: Decision workflow for selecting a synthetic strategy.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction yield is very low, and I've isolated a significant amount of a white, insoluble powder. What is happening?
A1: This is a classic sign of self-condensation or polymerization. The amino group of one molecule of 2-amino-4-chlorobenzoic acid is reacting with the activated carboxyl group of another molecule, forming polyamide chains.[1][2] This side reaction is especially prevalent under conditions where the activated intermediate has a long lifetime in the reaction mixture.
Potential Causes & Solutions:
-
High Concentration of Activated Acid: A high concentration of the activated carboxylic acid (e.g., the acyl chloride) allows it to encounter another molecule of the starting amine before it finds the target dimethylamine.
-
Solution: Employ a "slow addition" strategy. Add the activating agent (e.g., thionyl chloride) or the pre-formed activated acid dropwise to a solution containing both the 2-amino-4-chlorobenzoic acid and an excess of dimethylamine at a low temperature (e.g., 0 °C).[1] This keeps the instantaneous concentration of the reactive species low, favoring the reaction with the more abundant dimethylamine.
-
-
Sub-optimal Reaction Temperature: Higher temperatures can accelerate the rate of the undesired polymerization.
-
Solution: Maintain a low reaction temperature (0 °C to room temperature) during the activation and amidation steps. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times or heating.
-
-
Inherent Reactivity (Protecting-Group-Free Approach): You may be observing the inherent limitations of a protecting-group-free synthesis.
-
Solution: Switch to a protecting group strategy. Protecting the aniline nitrogen, for example with a tert-butoxycarbonyl (Boc) group, will completely prevent self-condensation.[1] This will add two steps to your synthesis (protection and deprotection) but will almost certainly improve the yield by eliminating this major side reaction pathway.
-
Q2: My reaction has stalled. TLC analysis shows a significant amount of unreacted 2-amino-4-chlorobenzoic acid, even after extended reaction times. Why?
A2: Reaction stalling often points to the deactivation of one of the reactants or an issue with the coupling chemistry.
Potential Causes & Solutions:
-
Acid Scavenging Issues: Amidation reactions that use activating agents like thionyl chloride or carbodiimides often produce acidic byproducts (e.g., HCl). This acid will protonate the amino groups of both your starting material and the dimethylamine, rendering them non-nucleophilic.
-
Solution: Ensure you are using at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), to neutralize the acid as it forms.[1] It is often beneficial to use a slight excess (e.g., 1.1-1.2 equivalents).
-
-
Hydrolysis of Activated Intermediate: If your reaction conditions are not scrupulously anhydrous, your activated carboxylic acid (e.g., acyl chloride, O-acylisourea) can be hydrolyzed back to the unreactive carboxylic acid.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly oven-dried before use.
-
-
Poor Coupling Reagent Activity: The chosen coupling reagent may not be effective for this specific substrate.
-
Solution: Consider switching to a more potent coupling agent. If you are using a carbodiimide like DCC or EDC alone, adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can improve reaction rates and suppress side reactions.[3] More modern phosphonium- or aminium-based reagents like HATU or HBTU are also highly effective, albeit more expensive.
-
Q3: My crude product shows multiple spots on TLC, and purification by column chromatography is difficult.
A3: A complex product mixture suggests that multiple side reactions are occurring. This can be due to the issues mentioned above or other competing pathways.
Potential Causes & Solutions:
-
Reaction of Amino Group with Activating Agent: When using thionyl chloride (SOCl₂), it is known to react with the amino group of aminobenzoic acids to form N-sulfinylamine intermediates, which can lead to a complex mixture of products upon workup.[4]
-
Use of Dimethylamine Hydrochloride without Sufficient Base: If you are using dimethylamine hydrochloride as your amine source, you must add at least two equivalents of a base: one to neutralize the HCl salt and generate the free amine, and a second to scavenge the acid produced during the coupling reaction.
-
Solution: Ensure stoichiometry is correct. Use a minimum of 2.2 equivalents of a base like TEA or DIEA when starting with dimethylamine hydrochloride.
-
-
Impure Starting Materials: Impurities in the 2-amino-4-chlorobenzoic acid can lead to a messy reaction profile.
-
Solution: Check the purity of your starting material by melting point or an analytical technique like NMR or LC-MS. Purify by recrystallization if necessary.
-
Frequently Asked Questions (FAQs)
Q: Which coupling reagent is best for this synthesis?
A: The "best" reagent depends on your priorities (cost, yield, ease of workup).
| Coupling Reagent Class | Examples | Pros | Cons |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely available.[5] | Can form insoluble urea byproducts (especially DCC); may require additives (HOBt, Oxyma) for efficiency. |
| Phosphonium Salts | BOP, PyBOP | High reactivity, good for sterically hindered substrates. | More expensive, produce phosphine oxide byproducts. |
| Aminium/Uronium Salts | HATU, HBTU, TBTU | Very high reactivity, fast reaction times, low racemization. | High cost, can be sensitive to moisture. |
| Lewis Acids | TiF₄, ZrCl₄, Boron Esters | Excellent for protecting-group-free direct amidation.[6][7][8][9] | May require elevated temperatures; catalyst can be difficult to remove. |
| Acyl Halide Formation | SOCl₂, Oxalyl Chloride | Inexpensive, highly reactive intermediate. | Harsh conditions; not suitable for protecting-group-free approach due to side reactions with the amino group.[2][4] |
Recommendation: For a robust, protecting-group-free laboratory-scale synthesis, starting with a carbodiimide like EDC in combination with HOBt is a good, cost-effective choice. For maximum reactivity and yield, especially if cost is less of a concern, HATU is an excellent option.
Q: How should I handle dimethylamine?
A: Dimethylamine is a gas at room temperature. You have three common options for introducing it into your reaction:
-
Aqueous Solution (~40 wt%): Commercially available and easy to handle. However, the water present can hydrolyze sensitive reagents. This is generally not recommended for methods involving acyl chlorides or highly moisture-sensitive coupling reagents.
-
Solution in a Solvent (e.g., THF, Ethanol): A very common and convenient method. Commercially available solutions (e.g., 2.0 M in THF) allow for precise, anhydrous addition.
-
Dimethylamine Hydrochloride Salt: A stable, crystalline solid that is easy to weigh and handle.[10][11] It requires the addition of a base (at least one equivalent) to liberate the free dimethylamine in situ. This is an excellent choice for ensuring anhydrous conditions.
Q: What are the key considerations for purifying the final product?
A: The primary impurity to remove is often the unreacted 2-amino-4-chlorobenzoic acid and any urea byproduct if a carbodiimide was used.
-
Aqueous Workup: A standard aqueous workup can be effective. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any remaining dimethylamine. Then, wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove the unreacted acidic starting material.
-
Recrystallization: This is an excellent method for purification if a suitable solvent system can be found. A common approach is to dissolve the crude product in a hot solvent in which it is soluble (e.g., ethyl acetate) and then add a solvent in which it is insoluble (e.g., hexanes) until turbidity is observed, then allow it to cool slowly.
-
Flash Column Chromatography: This is the most versatile method. A silica gel column using a gradient elution, typically starting with a non-polar solvent (like hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or methanol), is usually effective at separating the product from impurities.
Detailed Protocols
Protocol 1: Protecting-Group-Free Direct Amidation using EDC/HOBt
This protocol prioritizes simplicity but requires careful control to minimize self-condensation.
Caption: Workflow for protecting-group-free amidation.
Protocol 2: Amidation via Boc-Protecting Group Strategy
This protocol is more robust and generally gives higher yields by preventing polymerization.[1]
Caption: Workflow for Boc-protection amidation strategy.
References
- PI Industries Ltd. (2020). A process for the synthesis anthranilic diamide compounds and intermediates thereof. (WO2020170178A1). Google Patents.
-
ResearchGate. (n.d.). NH2OH.HCl‐promoted transamidation of N,N‐dimethyl acetamide (2 f) and N,N‐dimethyl benzamide (2 j) with diversified amines (1A–S). [Image]. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). HCl‐mediated transamidation reaction of dimethyl acetamide with aryl amines. [Image]. ResearchGate. Available at: [Link]
-
Badland, M., et al. (2018). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 24(27), 7033-7041. Available at: [Link]
-
Larsson, U. (2009). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Uppsala University. Available at: [Link]
-
Daini, M., & Yorimitsu, H. (2014). Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines. Journal of the American Chemical Society, 136(2), 646-9. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. ResearchGate. Available at: [Link]
-
Stuart, D. R., et al. (2012). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of C-H Bonds. ACS Catalysis, 2(12), 2649-2653. Available at: [Link]
-
Semantic Scholar. (n.d.). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Semantic Scholar. Available at: [Link]
-
Ramachandran, P. V., et al. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. ResearchGate. Available at: [Link]
-
Lundberg, H. (2015). Group (IV) Metal-Catalyzed Direct Amidation. DiVA portal. Available at: [Link]
-
ResearchGate. (2016). What is/are the best activator/s for reaction of amidation?. ResearchGate. Available at: [Link]
-
Ramirez, A., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(25), 15478–15486. Available at: [Link]
-
Stolar, T., et al. (2024). Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib. RSC Mechanochemistry. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. (CN106588713A). Google Patents.
-
Lee, D., & Chang, S. (2015). Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation. Chemistry, 21(14), 5364-8. Available at: [Link]
-
ResearchGate. (n.d.). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (CN101492387B). Google Patents.
-
Patent Guru. (n.d.). METHOD FOR PREPARING 2-AMINO-5-CHLORO-N,3-DIMETHYLBENZAMIDE. Patent Guru. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (CN111517975B). Google Patents.
-
ResearchGate. (2016). What are a good methods for reaction of amino acids with thionyl chloride?. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Preparation of p-aminobenzoyl chloride salts. (US3681450A). Google Patents.
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Reddit. (2022). reactions with thionyl chloride. r/OrganicChemistry. Available at: [Link]
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ChemTube3D. (n.d.). Acid Chloride Formation - Thionyl Chloride. ChemTube3D. Available at: [Link]
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Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]
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2-amino-4-chloro-N,N-dimethylbenzamide solubility and stability issues
Introduction
Welcome to the technical support guide for 2-amino-4-chloro-N,N-dimethylbenzamide (C₉H₁₁ClN₂O, MW: 198.65). This document is designed for researchers, chemists, and drug development professionals to navigate the common experimental challenges associated with the solubility and stability of this substituted benzamide. As a versatile synthetic intermediate, understanding its physicochemical properties is critical for ensuring the reproducibility, accuracy, and success of your research. This guide provides field-proven insights and validated protocols to address potential hurdles, structured in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its structure, the molecule is susceptible to three main degradation pathways.[1] First, the amide bond can undergo hydrolysis under strongly acidic or basic conditions, yielding 4-chloro-2-aminobenzoic acid and dimethylamine.[1] Second, the aromatic amino group (-NH₂) is prone to oxidation, which can lead to the formation of colored impurities and a change in the solution's appearance from colorless to yellow or brown.[1] Third, like many aromatic amines, the compound may exhibit photosensitivity, particularly to UV light.[1]
Q2: How should I store the solid compound and its solutions to ensure stability?
A2: For the solid compound, store it in a tightly sealed container in a dark, dry place at room temperature. For solutions, short-term storage (days) should be at 2-8 °C in amber vials to protect from light.[1] For long-term storage (weeks to months), we recommend flash-freezing aliquots and storing them at -20 °C or lower. Avoid repeated freeze-thaw cycles, which can accelerate degradation.[2][3]
Q3: In which common solvents is this compound expected to be soluble?
A3: Generally, substituted benzamides show good solubility in polar aprotic organic solvents. Expect high solubility in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). It should also be soluble in alcohols like methanol and ethanol.[4][5] Its solubility in aqueous solutions, such as water or phosphate-buffered saline (PBS), is expected to be slight to poor.[4]
Q4: What is the purpose of a forced degradation study and is it necessary for this compound?
A4: A forced degradation or stress testing study is essential for understanding the intrinsic stability of a molecule.[2][6] By subjecting the compound to harsh conditions (e.g., strong acid, base, oxidation, high heat, and intense light), you can rapidly identify potential degradation products and establish degradation pathways.[2][7] This information is critical for developing a stability-indicating analytical method (like an HPLC assay) that can accurately quantify the parent compound in the presence of its degradants.[6]
Troubleshooting Guide & Protocols
This section provides in-depth solutions and step-by-step protocols for specific experimental challenges.
Issue 1: Poor or Inconsistent Solubility in Aqueous Buffers
Observation: You are unable to achieve the desired concentration in your aqueous experimental buffer (e.g., PBS, TRIS), or the compound precipitates out of solution over time.
Causality: The limited aqueous solubility is due to the compound's relatively nonpolar aromatic structure. The basic amino group (pKa estimated between 2-4) is a key handle for modifying solubility via pH adjustment. At pH values significantly below its pKa, the amine will be protonated, increasing its polarity and aqueous solubility. However, very low pH can risk acid hydrolysis of the amide bond.
Caption: Decision tree for troubleshooting solubility issues.
This protocol allows for a rapid determination of approximate solubility in various solvents.
-
Preparation: Dispense 1-2 mg of this compound into separate, labeled 1.5 mL microcentrifuge tubes.
-
Solvent Addition: To each tube, add an initial 100 µL of the test solvent (see Table 1).
-
Mixing: Vortex each tube vigorously for 1-2 minutes.
-
Observation: Visually inspect for undissolved solid material. If fully dissolved, the solubility is >10-20 mg/mL.
-
Titration (if needed): If solid remains, add the solvent in 100 µL increments, vortexing after each addition, until the solid is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility.
-
Classification: Classify the solubility based on the results.
Table 1: Expected Qualitative Solubility of this compound
| Solvent | Type | Expected Solubility | Rationale / Notes |
|---|---|---|---|
| Water | Aqueous | Poor / Insoluble | Limited by nonpolar aromatic core. |
| PBS (pH 7.4) | Aqueous Buffer | Poor / Insoluble | Amine group is largely uncharged at this pH. |
| 0.1 M HCl | Acidic Aqueous | Slightly Soluble | Protonation of the amino group increases polarity.[8] |
| Ethanol | Polar Protic | Soluble | Good balance of polarity and hydrogen bonding capability. |
| DMSO | Polar Aprotic | Very Soluble | Excellent solvent for a wide range of organic molecules.[4] |
| DMF | Polar Aprotic | Very Soluble | Similar properties to DMSO. |
| Acetonitrile | Polar Aprotic | Soluble | Commonly used in reversed-phase chromatography. |
Issue 2: Compound Purity Decreases Over Time in Solution
Observation: HPLC analysis shows a decrease in the main peak area and the appearance of new peaks after storing a solution, even for a short period. The solution may also develop a yellow or brown tint.
Causality: This indicates chemical degradation. The specific degradation products that form depend on the storage conditions (solvent, pH, light exposure, temperature). A forced degradation study is the definitive way to diagnose these pathways.
Caption: Experimental workflow for a forced degradation study.
This protocol is based on ICH guidelines to purposefully degrade the sample to identify potential liabilities.[2] The goal is to achieve 5-20% degradation.[3]
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions: Set up the following reactions in parallel in sealed vials. For the photostability test, use a quartz cuvette or appropriate transparent vial. Include a control sample wrapped in foil.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation (Solid): Place ~5 mg of the solid compound in an oven at 80°C.
-
Photolytic Degradation (Solution): Expose a solution of the compound (e.g., in acetonitrile/water) to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).
-
Sample Quenching & Preparation:
-
For acid/base samples, withdraw an aliquot and immediately neutralize with an equal volume of 0.1 M NaOH/HCl, respectively.
-
For the thermally stressed solid, dissolve a known amount in a suitable solvent after exposure.
-
Dilute all samples to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase for analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 3). Compare the chromatograms of stressed samples to the control to identify new peaks (degradants) and quantify the loss of the parent compound.
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagent / Parameters | Temperature | Recommended Duration | Potential Degradation Pathway |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M - 1 M HCl | RT to 70°C | Up to 7 days | Amide bond cleavage.[1][3] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | RT to 70°C | Up to 7 days | Amide bond cleavage.[1][3] |
| Oxidation | 3-30% H₂O₂ | Room Temp | Up to 7 days | Oxidation of the amino group.[1][7] |
| Thermal | Dry Heat | >40°C (e.g., 80°C) | Up to 7 days | Thermolysis.[1][9] |
| Photolytic | ICH Q1B Option 1 or 2 | Room Temp | N/A | Photosensitive degradation.[1][3] |
A robust HPLC method is required to separate the parent compound from its potential degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A gradient is crucial for separating compounds with different polarities.
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum, a wavelength around 254 nm is likely suitable.[1] A photodiode array (PDA) detector is recommended to assess peak purity.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
This method should be validated for specificity by demonstrating that the degradation products generated in the forced degradation study do not co-elute with the main compound peak.
References
-
Journal of Chemical & Engineering Data. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. ACS Publications. Retrieved from [Link]
-
Li, X., et al. (n.d.). Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets. Royal Society of Chemistry. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Jain, D., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
Patel, P., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Retrieved from [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
PubMed. (2023). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. Retrieved from [Link]
-
CORA. (n.d.). Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. Retrieved from [Link]
-
ResearchGate. (2021). Research on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) applying DSC. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-chloro-N,N-diethylbenzamide. Retrieved from [Link]
- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
-
ResearchGate. (2023). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. Retrieved from [Link]
-
University of Kentucky UKnowledge. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Retrieved from [Link]
-
PubMed. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Retrieved from [Link]
-
National Institutes of Health (NIH). (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-aminoethyl)-4-chloro-N,3-dimethylbenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-Chloro-N,3-Dimethylbenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-N,N-dimethylbenzamide. Retrieved from [Link]
- Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
-
PubChem. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-chloro-N,N-diethylbenzamide. Retrieved from [Link]
-
Chemistry Central Journal. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. Retrieved from [Link]
-
Patent Guru. (n.d.). METHOD FOR PREPARING 2-AMINO-5-CHLORO-N,3-DIMETHYLBENZAMIDE. Retrieved from [Link]
Sources
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- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Buy 2-Amino-4-chloro-N-cyclopropylbenzamide (EVT-13289698) | 63887-20-7 [evitachem.com]
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- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 2-amino-4-chloro-N,N-dimethylbenzamide
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the crystallization of 2-amino-4-chloro-N,N-dimethylbenzamide. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the crystallization process.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: I'm not getting any crystals. What should I do?
Potential Causes:
-
High Solubility: The compound may be too soluble in the chosen solvent system, preventing the solution from reaching the necessary supersaturation for nucleation.[1]
-
Insufficient Concentration: The concentration of the compound in the solution may be too low to achieve supersaturation upon cooling or solvent evaporation.
-
Presence of Solubilizing Impurities: Certain impurities can increase the solubility of the target compound, hindering crystallization.[2][3][4]
-
Inappropriate Solvent Choice: The selected solvent may not be suitable for inducing crystallization of this specific compound.
Solutions and Strategies:
-
Increase Concentration:
-
Slow Evaporation: If you suspect the solution is not saturated, allow the solvent to evaporate slowly. Cover the crystallization vessel with a watch glass or perforated parafilm to control the evaporation rate. A slower rate is generally preferred for growing larger, higher-quality crystals.[5][6]
-
Solvent Removal: If you have a larger volume, you can carefully remove some of the solvent under reduced pressure and then attempt the crystallization again.
-
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the glass vessel with a glass rod at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of this compound from a previous experiment, add it to the supersaturated solution to act as a template for further crystal growth.[1]
-
-
Re-evaluate Your Solvent System:
-
Single Solvent: If your compound is highly soluble, you may need a solvent in which it is only sparingly soluble.[1] Refer to the solvent selection table in the FAQ section for guidance.
-
Binary Solvent System (Anti-Solvent Method): Dissolve your compound in a "good" solvent where it is highly soluble. Then, slowly add a miscible "anti-solvent" in which your compound is poorly soluble until the solution becomes slightly turbid. This controlled change in solvent composition can effectively induce crystallization.[6] Common anti-solvents include hexane or heptane when using more polar solvents like ethyl acetate or dichloromethane.
-
Question 2: My compound is "oiling out" instead of crystallizing. How can I fix this?
Potential Causes:
-
High Supersaturation: The solution is too concentrated, causing the compound to separate as a liquid phase (oil) instead of an ordered solid crystal lattice.
-
Rapid Cooling: Cooling the solution too quickly can lead to oiling out, especially if the compound has a low melting point or if impurities are present that depress the melting point.
-
Impurities: The presence of impurities can disrupt the crystallization process and favor the formation of an oil.[2][7]
Solutions and Strategies:
-
Reduce Supersaturation and Slow Down the Process:
-
Add More Solvent: If oiling occurs, gently heat the mixture to redissolve the oil, then add a small amount of additional solvent before allowing it to cool more slowly.[8]
-
Slower Cooling: Insulate the crystallization vessel to slow the rate of cooling. For example, place the flask in a warm water bath that is allowed to cool to room temperature, or in a Dewar flask.[6]
-
-
Use a Different Solvent System:
-
Lower Polarity Solvents: Oiling out is more common in highly polar solvents. Experiment with solvents of lower polarity.
-
Higher Boiling Point Solvents: Solvents with higher boiling points can sometimes prevent oiling out by allowing crystallization to occur at a higher temperature.
-
-
Purify the Material:
-
If persistent oiling occurs, it may be necessary to further purify the this compound using techniques like column chromatography to remove impurities that are inhibiting crystallization.
-
Question 3: The crystals are very small or needle-shaped. How can I grow larger, more well-defined crystals?
Potential Causes:
-
Rapid Crystal Growth: Fast crystallization, often due to rapid cooling or high supersaturation, leads to the formation of many small crystals or undesirable morphologies like needles.[8][9]
-
Solvent Effects: The choice of solvent can significantly influence the crystal habit (the external shape of the crystal).[10][11][12][13] Some solvents may favor growth in one dimension, leading to needles.
-
Impurities: Structurally related impurities can adsorb to specific crystal faces, inhibiting growth on those faces and promoting growth on others, which can alter the crystal shape.[2]
Solutions and Strategies:
-
Slow Down the Crystallization Rate:
-
Slower Cooling: As mentioned previously, use a slower cooling profile.
-
Reduce Supersaturation: Use a slightly more dilute solution to reduce the driving force for crystallization, allowing fewer, larger crystals to form.[8]
-
-
Optimize the Solvent System:
-
Solvent Screening: Perform a systematic screening of different solvents. Aromatic solvents like toluene, for instance, can sometimes promote the growth of block-like crystals due to π-π stacking interactions.
-
Vapor Diffusion: This is an excellent technique for growing high-quality single crystals. Dissolve the compound in a less volatile solvent and place it in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution gently induces crystallization.[5][14]
-
-
Minimize Mechanical Agitation:
-
Ensure the crystallization vessel is in a location free from vibrations, as mechanical disturbances can trigger excessive nucleation, leading to smaller crystals.[1]
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common crystallization problems.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for crystallization?
Q2: Which solvent systems are generally effective for crystallizing benzamide derivatives?
The choice of solvent is critical and often requires empirical screening.[4][11] A good starting point is to find a solvent in which the compound is moderately soluble at elevated temperatures but less soluble at room temperature or below.
| Solvent Class | Examples | Suitability for this compound |
| Alcohols | Ethanol, Isopropanol | Often good solvents for dissolving at heat and cooling to crystallize. The -NH2 and amide groups can hydrogen bond with the solvent. |
| Esters | Ethyl Acetate | A moderately polar solvent that is often a good choice for initial screening. |
| Ketones | Acetone | Generally a very good solvent, might be too strong, leading to high solubility. Can be used as the "good" solvent in a binary system. |
| Chlorinated | Dichloromethane (DCM) | Good for dissolving the compound at room temperature. Often used in layering or vapor diffusion techniques with an anti-solvent like hexane. |
| Aromatic | Toluene | Can be effective, especially if π-π stacking interactions are important for crystal packing. |
| Ethers | Tetrahydrofuran (THF) | Similar to ketones, often a strong solvent. Can be incorporated into the crystal lattice.[14] |
| Hydrocarbons | Hexane, Heptane | The compound is likely to be poorly soluble in these non-polar solvents. They are excellent choices as anti-solvents in binary solvent systems.[14] |
| "Last Resort" | DMF, DMSO | These are highly polar and will likely dissolve the compound very well, making it difficult to crystallize back out. Use only if insoluble in all other common solvents, and employ vapor diffusion or layering.[5] |
Q3: How might polymorphism affect the crystallization of this compound?
Polymorphism is the ability of a compound to exist in more than one crystal form.[20][21] Benzamide and its derivatives are known to exhibit polymorphism.[21][22][23][24] Different polymorphs can have different physical properties, including solubility, melting point, and stability.
-
Impact on Experiments: You may obtain different crystal forms (e.g., needles vs. blocks) under different crystallization conditions (e.g., different solvents or cooling rates).[20] One polymorph may be kinetically favored (forms faster), while another is thermodynamically more stable.
-
Controlling Polymorphism: If you need a specific crystal form, it is crucial to maintain consistent crystallization conditions. Seeding with a crystal of the desired polymorph can help ensure its formation.
Q4: How do I minimize impurity incorporation into my crystals?
Impurities can be incorporated into the crystal lattice, compromising purity.[2][3]
-
Mechanism of Incorporation: Impurities that are structurally similar to the target molecule can be incorporated substitutionally into the crystal lattice.[3][7] Other impurities can be trapped between crystal domains (occlusion).
-
Prevention Strategies:
-
Slow Crystal Growth: Slower crystallization provides more time for the system to reach equilibrium, allowing for the rejection of impurities from the growing crystal face.[3]
-
Appropriate Solvent Choice: The solvent can influence the rejection of impurities.[4]
-
Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent in which the compound is poorly soluble to remove any mother liquor containing impurities from the crystal surface.
-
Key Experimental Protocols
Protocol 1: Cooling Crystallization
This method is suitable when the compound's solubility is significantly temperature-dependent.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent (e.g., isopropanol) to your crude this compound to just dissolve it. Use a stirring hot plate and add the solvent portion-wise.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature in an area free of vibrations.[1]
-
Further Cooling: For maximum yield, place the flask in an ice bath or refrigerator for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Vapor Diffusion
This technique is excellent for growing high-quality single crystals for X-ray diffraction.[5][14]
-
Preparation: In a small, open vial (e.g., 2 mL), dissolve 5-10 mg of the compound in a small volume (e.g., 0.5 mL) of a moderately volatile solvent in which it is soluble (e.g., dichloromethane or ethyl acetate).
-
Setup: Place this small vial inside a larger jar or beaker that contains a layer (e.g., 2-3 mL) of a more volatile anti-solvent in which the compound is insoluble (e.g., pentane or hexane).
-
Sealing: Seal the larger jar tightly. The anti-solvent will slowly diffuse as a vapor into the inner vial.
-
Incubation: Allow the setup to stand undisturbed for several days to a week. As the anti-solvent vapor dissolves into the solvent, the solubility of the compound will decrease, leading to slow crystal growth.
Workflow for Method Selection
Caption: A decision-making diagram for selecting a crystallization method.
References
- Vertex AI Search. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
-
Musbreac, S. et al. (n.d.). Solvent Effects on the Crystal Morphology of Pentaerythritol Tetranitrate (PETN). Retrieved from
- RSC Publishing. (n.d.). Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses?.
- BIOVIA. (2021, January 14). Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach.
- How It Comes Together. (2025, November 14). How Do Solvents Impact Crystal Morphology In Crystallization?.
- Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- MDPI. (n.d.). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen.
- PMC - NIH. (n.d.). Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization.
- CrystEngComm (RSC Publishing). (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.
- Chemistry For Everyone. (2025, August 29). How Do Impurities Affect Crystal Structures?.
- ResearchGate. (n.d.). The influence of impurities and solvents on crystallization | Request PDF.
- University of Florida. (2015, April 28). Crystal Growing Tips.
- MDPI. (n.d.). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide.
- MIT Department of Chemistry. (n.d.). Growing Quality Crystals.
- University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
- Research Explorer - The University of Manchester. (2005, November 3). Polymorphism in benzamide.
- Sigma-Aldrich. (n.d.). 2-Amino-5-chloro-N,3-dimethylbenzamide.
- Journal of the American Chemical Society. (2018, September 17). Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics.
- ResearchGate. (2024, December 9). (PDF) Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide.
- ChemicalBook. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound CAS#.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Hit2Lead. (n.d.). This compound.
Sources
- 1. How To [chem.rochester.edu]
- 2. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol | MDPI [mdpi.com]
- 3. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach - Dassault Systèmes blog [blog.3ds.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 15. This compound CAS#: [m.chemicalbook.com]
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- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 2-amino-4-chloro-N,N-dimethylbenzamide Synthesis
Welcome to the technical support center for the synthesis of 2-amino-4-chloro-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimization parameters associated with this important synthetic transformation. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the yield, purity, and scalability of your reaction.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?
A1: Low yield in this amidation reaction is a common problem that typically stems from one of four areas: inefficient carboxylic acid activation, competing side reactions, suboptimal reaction conditions, or issues during product workup and isolation.
-
Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is kinetically and thermodynamically unfavorable, often requiring high temperatures to drive off water.[1] To achieve high yields under milder conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group. If you are using a method like thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride intermediate, incomplete conversion is a primary suspect.
-
Causality: Insufficient activating agent or a reaction temperature that is too low can lead to unreacted 2-amino-4-chlorobenzoic acid remaining in the flask.
-
Solution: Ensure you are using a slight excess (1.1-1.5 equivalents) of the chlorinating agent. Monitor the conversion of the carboxylic acid to the acyl chloride (e.g., by quenching a small aliquot with methanol to form the methyl ester and analyzing by GC-MS or LC-MS) before proceeding with the addition of dimethylamine.
-
-
Competing Side Reactions: The starting material, 2-amino-4-chlorobenzoic acid, possesses two nucleophilic sites: the target carboxylic acid and the C2-amino group. This bifunctionality can lead to self-condensation or polymerization, especially under harsh conditions or if the highly reactive acyl chloride intermediate is allowed to accumulate.[2]
-
Causality: The amino group of one molecule can attack the activated carbonyl group of another, leading to the formation of dimers and oligomers.
-
Solution: Add the solution of freshly prepared 2-amino-4-chloro-N,N-dimethylbenzoyl chloride dropwise to a cooled (0 °C) solution of dimethylamine. This strategy keeps the concentration of the reactive acyl chloride low at any given moment, favoring the desired intermolecular reaction with the dimethylamine which is present in higher concentration.[2]
-
-
Suboptimal Conditions: Temperature, solvent, and stoichiometry are critical.
-
Causality: An inappropriate solvent may not fully solubilize the reactants. A temperature that is too low may result in a sluggish reaction, while one that is too high can promote side reactions.
-
Solution: Use an anhydrous, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.[3][4] Ensure a slight excess of dimethylamine (2-3 equivalents) is used to drive the reaction to completion and neutralize the HCl byproduct generated from the acyl chloride.
-
Q2: I'm observing significant impurity formation in my crude product. How can I identify and minimize these side products?
A2: Impurity profiles can provide valuable clues for optimizing your reaction. The most common impurities are summarized in the table below.
| Potential Impurity | Identification (Typical Analytical Signature) | Cause | Prevention & Mitigation Strategy |
| Unreacted Starting Material | Matches analytical standard of 2-amino-4-chlorobenzoic acid. | Incomplete reaction; insufficient activation. | Increase reaction time, temperature, or equivalents of activating agent. Confirm full activation before adding the amine. |
| Self-Condensation Dimer/Oligomer | Higher molecular weight peaks in MS (e.g., M+180 amu). | Reaction of the C2-amino group with an activated carbonyl. | Slow, controlled addition of the acyl chloride to the amine solution at low temperature (0 °C).[2] |
| Hydrolysis Product | Presence of starting carboxylic acid after workup. | Exposure of the acyl chloride intermediate to water. | Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (N₂ or Ar).[2] |
To minimize these, rigorous adherence to anhydrous conditions and controlled addition of reagents are paramount. Purification via column chromatography on silica gel is typically effective for removing these common impurities.[5]
Q3: The reaction seems to have stalled before reaching completion. How can I drive it forward?
A3: A stalled reaction, often indicated by TLC or LC-MS analysis showing persistent starting material, usually points to a deactivated reagent or insufficient driving force.
-
Check Reagent Activity: Ensure your activating agent (e.g., thionyl chloride) is fresh. Thionyl chloride can degrade upon exposure to atmospheric moisture. Ensure the dimethylamine solution has the correct concentration.
-
Increase Temperature: If the reaction is proceeding cleanly but slowly at room temperature, gently warming the reaction mixture to 30-40 °C can often increase the rate and drive it to completion. Monitor by TLC to ensure side product formation does not increase significantly.
-
Add More Amine: It is possible that the HCl byproduct has neutralized all the excess amine, effectively stopping the reaction. Adding another equivalent of dimethylamine or a non-nucleophilic base like triethylamine (TEA) can scavenge the remaining acid and restart the nucleophilic attack.[2]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the amidation of 2-amino-4-chlorobenzoic acid?
A1: The most common and efficient laboratory-scale synthesis proceeds via a two-step nucleophilic acyl substitution mechanism. First, the carboxylic acid is activated by converting the hydroxyl group into a more reactive leaving group, typically by forming an acyl chloride. Second, the acyl chloride is attacked by the nucleophilic amine (dimethylamine) to form the final amide product.
Caption: Two-step mechanism for amidation.
Q2: Which activating agent or coupling method is best for this synthesis?
A2: The choice of activating agent depends on factors like scale, cost, desired purity, and available equipment. While forming the acyl chloride with thionyl chloride is common, modern peptide coupling reagents offer milder conditions and often lead to cleaner reactions, albeit at a higher cost.
| Method | Activating Agent(s) | Pros | Cons | Citation |
| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Inexpensive, highly reactive intermediate, volatile byproducts. | Harsh conditions (reflux), generates HCl, risk of side reactions. | [3] |
| Carbodiimide | DCC or EDC, often with HOBt | Milder conditions, good for sensitive substrates. | DCC byproduct (DCU) can be difficult to remove, potential for racemization in chiral systems. | [6][7] |
| Phosphonium Salts | HBTU, HATU, PyBOP | High yields, fast reactions, low side reactions. | Expensive, byproducts must be removed by chromatography. | [8] |
| Lewis Acid | TiCl₄, ZrCl₄ | Catalytic options available, effective for direct amidation. | Requires strictly anhydrous conditions, metal contamination concerns. | [9] |
For general laboratory synthesis, the acyl chloride method is robust and cost-effective if side reactions are properly controlled. For more sensitive or small-scale applications, HATU provides excellent results with a simpler impurity profile.
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method.
-
Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. The starting material (carboxylic acid) will typically have a different Rf value than the final amide product. The amide is usually less polar than the carboxylic acid.
-
Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress. For quantitative analysis, LC-MS or GC-MS are the preferred methods.
Section 3: Optimized Experimental Protocols
The following protocols are provided as a validated starting point for your experiments.
Protocol 1: Synthesis via Acyl Chloride Intermediate
This protocol is a cost-effective and scalable method.
Caption: Experimental workflow for the acyl chloride method.
Detailed Steps:
-
Acyl Chloride Formation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 2-amino-4-chlorobenzoic acid (1.0 eq) and anhydrous DCM (approx. 0.2 M). Add thionyl chloride (1.2 eq) dropwise. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 40 °C) for 1-2 hours.
-
Solvent Removal: After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.
-
Amidation: In a separate flask, prepare a solution of dimethylamine (2.5 eq, e.g., as a 2M solution in THF) in anhydrous DCM and cool to 0 °C in an ice bath. Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the stirred dimethylamine solution over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis via HATU Coupling
This protocol uses a modern coupling agent for a milder and often cleaner reaction.
-
Setup: In a round-bottom flask, combine 2-amino-4-chlorobenzoic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA, 2.5 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester intermediate.
-
Amine Addition: Add dimethylamine (1.5 eq, e.g., as a 2M solution in THF) to the reaction mixture.
-
Reaction: Stir at room temperature for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup & Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Section 4: References
-
Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]
-
Liu, Y., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. [Link]
-
Reddit r/Mcat. (2023). Carboxylic acid and amine = amide?[Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]
-
AK Lectures. (2014). Amide Formation from Carboxylic Acids. [Link]
-
Couturier, C., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Zhang, C., et al. (2019). Direct Amidation of Carboxylic Acids with Nitroarenes. The Journal of Organic Chemistry. [Link]
-
Guralnik, A., et al. (2010). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. National Institutes of Health. [Link]
-
ResearchGate. (2017). One-pot activation and amidation of carboxylic acids with acetylene. [Link]
-
ResearchGate. (n.d.). Amidation of carboxylic acids. [Link]
-
Chiacchio, M. A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. [Link]
-
Google Patents. (n.d.). AN IMPROVED PROCESS FOR PREPARATION OF 2 AMINO 5 CHLORO N 3 DIMETHYL BENZAMIDE.
-
Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Amide synthesis by acylation [organic-chemistry.org]
- 9. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Amino-4-chloro-N,N-dimethylbenzamide
Welcome to the technical support resource for the synthesis of 2-amino-4-chloro-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the common challenges associated with this synthesis. We will move beyond simple protocols to explore the causality behind impurity formation and provide robust troubleshooting strategies to ensure the integrity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The synthesis, typically involving the amidation of 2-amino-4-chlorobenzoic acid, is susceptible to several side reactions. The most prevalent impurities arise from unreacted starting materials, side reactions involving the starting material or product, and byproducts from the reagents used.
Common Impurities Include:
-
Unreacted Starting Material: 2-amino-4-chlorobenzoic acid.
-
Hydrolysis Product: Reversion to 2-amino-4-chlorobenzoic acid after the formation of an activated intermediate.
-
Dehalogenated Impurity: 2-amino-N,N-dimethylbenzamide.
-
Coupling Reagent Byproducts: Such as N,N'-dicyclohexylurea (DCU) if DCC is used.
-
N-Nitrosamine Impurity: N-Nitrosodimethylamine (NDMA), a critical process-related impurity.
Q2: My final product is contaminated with the starting material, 2-amino-4-chlorobenzoic acid. What went wrong?
This is one of the most common issues and typically points to an inefficient amide coupling reaction. The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable due to the formation of a stable ammonium carboxylate salt and the fact that the hydroxyl group (–OH) is a poor leaving group.[1][2]
Causality and Troubleshooting:
-
Incomplete Carboxylic Acid Activation: The core of amide synthesis lies in converting the carboxylic acid's hydroxyl group into a better leaving group. If the coupling reagent (e.g., HATU, DCC) or activating agent (e.g., SOCl₂) is insufficient in quantity, degraded, or added under suboptimal conditions, the activation will be incomplete.[3]
-
Amine Deactivation: The starting material contains a basic amino group, which can be protonated by the carboxylic acid or any acidic byproducts (like HCl from thionyl chloride), rendering it non-nucleophilic.[2][4] The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to scavenge these protons and maintain the amine nucleophile in its active, freebase form.[5]
-
Steric Hindrance: While less of an issue with dimethylamine, significant steric bulk on the aromatic ring can slow down the reaction, leading to incomplete conversion.[3]
Solution Workflow:
-
Verify Reagent Quality: Ensure coupling reagents are fresh and have been stored under anhydrous conditions.
-
Optimize Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent.
-
Ensure Proper Basicity: Include at least 2.0 equivalents of a non-nucleophilic base like DIPEA, especially when using reagents like HATU or when starting from an amine salt.[3]
-
Pre-activation: Allow the carboxylic acid to react with the coupling reagent for 15-30 minutes before adding the dimethylamine. This ensures the activated species is formed before the nucleophile is introduced.[3]
Q3: I've detected a dehalogenated impurity, 2-amino-N,N-dimethylbenzamide. What causes the loss of the chlorine atom?
The presence of a dehalogenated impurity is typically the result of a reductive dehalogenation process. The carbon-chlorine bond on the aromatic ring can be cleaved under certain reductive conditions, often mediated by a metal catalyst.[6]
Causality and Troubleshooting:
-
Catalytic Hydrogenolysis: If your synthesis involves a step that uses a hydrogenation catalyst (e.g., Palladium on carbon, Pd/C) to reduce a nitro group, residual catalyst carried into the amidation step can promote dehalogenation. This is especially true if a hydrogen source is present.[7]
-
Metal-Mediated Reduction: Certain low-valent transition metals can effect stoichiometric dehalogenation.[6] If your reaction vessel or reagents are contaminated with certain metals, this side reaction can occur, particularly at elevated temperatures. The rate of dehalogenation depends on the C-X bond strength, with C-Cl being susceptible under specific conditions.[6]
Mitigation Strategies:
-
Thorough Purification: Ensure complete removal of any hydrogenation catalysts from previous steps through meticulous filtration (e.g., through Celite).
-
Avoid Reductive Conditions: Scrutinize your reaction conditions for any unintended sources of reduction. For instance, some bases or additives can act as hydride donors at high temperatures.
-
Alternative Catalysts: If a catalytic step is necessary, consider catalysts less prone to promoting dehalogenation for this specific substrate class.
Q4: How can N-Nitrosodimethylamine (NDMA) form during this synthesis, and how can I control it?
N-Nitrosodimethylamine (NDMA) is a probable human carcinogen and its formation is a major regulatory concern. It can form when a secondary amine (dimethylamine) reacts with a nitrosating agent, such as nitrous acid (which can be formed in situ from nitrite salts under acidic conditions).[8]
Causality and Troubleshooting:
-
Source of Dimethylamine (DMA): DMA is a key reagent in the synthesis.
-
Source of Nitrites: Nitrites can be introduced as impurities in other reagents or solvents.
-
Reaction Conditions: The reaction is favored under acidic conditions where nitrous acid (HNO₂) is formed from nitrite (NO₂⁻).[8]
Mitigation Strategies:
-
Reagent Purity: Source high-purity reagents and ensure they are free from nitrite contamination.
-
pH Control: Avoid strongly acidic conditions, especially in the presence of both DMA and potential nitrite sources. The use of a non-nucleophilic base during coupling helps maintain a non-acidic environment.
-
Quenching: Introduce quenching agents like ascorbic acid or sodium bisulfite at the end of the reaction to destroy any residual nitrosating agents.
-
Analytical Monitoring: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify potential NDMA levels in your final product.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed analysis of common impurity classes, including their formation mechanisms and specific protocols for their management.
Impurity Profile Summary
| Impurity Name | Common Source | Typical Analytical Signal (LC-MS) | Mitigation Strategy |
| 2-amino-4-chlorobenzoic acid | Incomplete reaction; Hydrolysis of activated intermediate | [M-H]⁻ at m/z 170.0 | Optimize coupling conditions, use anhydrous solvents |
| 2-amino-N,N-dimethylbenzamide | Reductive dehalogenation | [M+H]⁺ at m/z 165.1 | Remove hydrogenation catalysts, avoid reducing agents |
| N,N'-Dicyclohexylurea (DCU) | Byproduct of DCC coupling reagent | [M+H]⁺ at m/z 225.2 | Filtration, solvent choice (e.g., acetonitrile) |
| N-Nitrosodimethylamine (NDMA) | Reaction of DMA with nitrosating agents | [M+H]⁺ at m/z 75.1 | Control reagent purity, pH, and use quenchers |
Mechanism of Impurity Formation
The following diagram illustrates the primary synthetic pathway and the key side reactions leading to common impurities.
Caption: Synthetic pathway and formation of key impurities.
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol provides a robust method for the synthesis of this compound, designed to minimize common impurities.
Materials:
-
2-amino-4-chlorobenzoic acid (1.0 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dimethylamine (2.0 M solution in THF, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous solutions of NH₄Cl and NaHCO₃
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-4-chlorobenzoic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 20 minutes. This pre-activation step is crucial for efficient conversion.[3]
-
Amine Addition: Slowly add the dimethylamine solution (1.5 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: HPLC Method for Impurity Profiling
This method provides a baseline for detecting the target compound and its primary impurities.
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Expected Elution Order: 2-amino-4-chlorobenzoic acid (most polar, earliest elution) -> This compound -> 2-amino-N,N-dimethylbenzamide (least polar, latest elution).
Troubleshooting Workflow
When an unknown peak is detected in your chromatogram, a systematic approach is required for identification and mitigation.
Caption: Systematic workflow for impurity identification and mitigation.
References
-
Study.com. (n.d.). What products would you obtain from acidic and basic hydrolysis of the amide N,N-diethylbenzamide?. Retrieved from [Link]
-
Kurmi, M., et al. (2023). Actual Process Impurity or an Analytical Artifact? A Case Study Involving Conversion of Amide to Nitrile to Uncover the Truth and Mitigate. ACS Publications. Retrieved from [Link]
-
Smith, C. R., & Yates, K. (1974). Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
-
Bunton, C. A., Nayak, B., & O'Connor, C. (1966). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry. Retrieved from [Link]
-
SciSpace. (2023). Actual Process Impurity or an Analytical Artifact? A Case Study Involving Conversion of Amide to Nitrile to Uncover the Truth and Mitigate. Retrieved from [Link]
-
Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]
-
National Center for Biotechnology Information. (1991). Novel enzymic hydrolytic dehalogenation of a chlorinated aromatic. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide.
-
Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. Retrieved from [Link]
-
De Wever, H., et al. (1991). Influence of substitutents on reductive dehalogenation of 3-chlorobenzoate analogs. Applied and Environmental Microbiology. Retrieved from [Link]
-
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
-
Reddit. (2022). amide coupling help. r/Chempros. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. Retrieved from [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
- Google Patents. (n.d.). An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
- Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
-
ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine formation. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Retrieved from [Link]
-
Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
- Google Patents. (n.d.). Dehalogenation of halogenated aromatic compounds.
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. One moment, please... [growingscience.com]
- 6. Dehalogenation - Wikipedia [en.wikipedia.org]
- 7. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 8. Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-amino-4-chloro-N,N-dimethylbenzamide
Welcome to the technical support center for the purification of 2-amino-4-chloro-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot issues and achieve high purity for your downstream applications.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, providing probable causes and actionable solutions.
Issue 1: Persistent Yellow or Brown Coloration in the Isolated Product
Question: My isolated this compound is consistently yellow or brown, even after initial purification attempts. What is causing this, and how can I obtain a colorless product?
Answer:
Probable Cause:
The coloration is a strong indicator of oxidative degradation of the 2-amino group, leading to the formation of colored chromophores.[1] This is a common issue with aromatic amines, which are susceptible to air oxidation, especially when exposed to light, heat, or trace metal impurities.
Solutions:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during concentration steps where the temperature is elevated.
-
Solvent Degassing: Use degassed solvents for chromatography and recrystallization to minimize dissolved oxygen.
-
Activated Carbon Treatment: A common and effective method for removing colored impurities is treatment with activated carbon.
Protocol: Activated Carbon Treatment
-
Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol or isopropanol).
-
Add a small amount of activated carbon (typically 1-2% w/w) to the hot solution.
-
Stir the mixture at an elevated temperature for 15-30 minutes.
-
Perform a hot filtration through a pad of celite to remove the activated carbon.
-
Allow the filtrate to cool slowly for recrystallization.
-
-
Antioxidant Addition: In some cases, adding a small amount of a reducing agent like sodium bisulfite during workup can help prevent oxidation.
Issue 2: Difficulty in Removing Starting Materials or Key Intermediates
Question: I am struggling to remove the precursor, 4-chloro-N,N-dimethyl-2-nitrobenzamide, from my final product. Standard recrystallization isn't effective. What should I do?
Answer:
Probable Cause:
The starting material and the product have similar polarities and may co-crystallize, making separation by simple recrystallization challenging. Incomplete reduction of the nitro group is a common synthetic pitfall.
Solutions:
-
Column Chromatography: This is the most reliable method for separating compounds with similar polarities.
Table 1: Suggested Column Chromatography Conditions
Parameter Recommendation Rationale Stationary Phase Silica Gel (230-400 mesh) Standard choice for moderately polar compounds. Mobile Phase Hexanes/Ethyl Acetate gradient Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity to elute your product. The less polar nitro-precursor should elute first. Monitoring Thin Layer Chromatography (TLC) Use the same solvent system to monitor the separation. Visualize with a UV lamp (254 nm). Experimental Workflow: Column Chromatography
Caption: Workflow for Column Chromatography Purification. -
Reactive Quenching: If the impurity is an unreacted acid chloride from a preceding step, a mild basic wash (e.g., with saturated sodium bicarbonate solution) during the workup will convert it to the more polar carboxylic acid, which can be easily removed.
Issue 3: Product Oiling Out During Recrystallization
Question: When I try to recrystallize my product, it separates as an oil instead of forming crystals. How can I resolve this?
Answer:
Probable Cause:
"Oiling out" typically occurs when the solution is supersaturated at a temperature above the melting point of the solute, or when the solute has a high affinity for the solvent. The presence of impurities can also disrupt the crystal lattice formation.
Solutions:
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Avoid crash cooling from a high temperature.
-
Solvent System Modification:
-
Reduce Solvent Polarity: If using a very polar solvent like methanol, try a slightly less polar one like ethanol or isopropanol.
-
Use a Co-solvent System: Dissolve the compound in a good solvent (e.g., ethanol) at an elevated temperature, and then slowly add a poor solvent (e.g., water or hexanes) until the solution becomes slightly turbid. Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly.
-
-
Scratching and Seeding:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Based on the properties of similar benzamides, a good starting point would be polar protic solvents.[2]
Table 2: Recrystallization Solvent Screening
| Solvent | Predicted Solubility | Rationale |
| Ethanol/Isopropanol | Good | Often provides a good balance of solubility at high and low temperatures for moderately polar compounds. |
| Methanol | Potentially too soluble | May lead to lower recovery yields. |
| Toluene | Moderate | Can be effective, especially for removing more polar impurities. |
| Acetonitrile | Soluble | May be a good solvent for dissolving, but a co-solvent might be needed to induce precipitation.[2] |
| Water | Poorly Soluble | Useful as an anti-solvent in a co-solvent system with a more soluble organic solvent like ethanol.[3] |
A systematic approach is to test the solubility of a small amount of your material in a range of solvents to find the optimal one for your specific impurity profile.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used to confirm purity and structure.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or phosphoric acid) is a common starting point for benzamide derivatives.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and can reveal the presence of impurities if they are at a significant level (typically >1%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.
Q3: What are the recommended storage conditions for this compound?
A3: Due to its susceptibility to oxidation and potential hydrolysis, proper storage is crucial.
-
Short-term: Store in a tightly sealed container at 2-8 °C, protected from light.
-
Long-term: For extended storage, store at -20 °C under an inert atmosphere.[1]
Q4: My product appears to be degrading in solution during experiments. How can I mitigate this?
A4: The primary degradation pathways in solution are hydrolysis of the amide bond and oxidation of the amino group.[1]
-
pH Control: Maintain the pH of your solution within a neutral range (pH 6-8) using a buffer, as both strongly acidic and basic conditions can catalyze hydrolysis.[1]
-
Minimize Exposure to Light: Protect solutions from light, as photolytic degradation can occur.[1] Use amber vials or wrap containers in aluminum foil.
-
Fresh Solutions: Prepare solutions fresh for each experiment whenever possible.
Logical Relationship: Purity Assessment Workflow
References
- BenchChem. (n.d.). Solubility profile of 4-amino-N-(2-chlorophenyl)benzamide in aqueous and organic solvents.
- BenchChem. (n.d.). 2-Amino-5-chloro-N,N-dimethylbenzamide | 56042-83-2.
- Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.
- BenchChem. (n.d.). Addressing stability and degradation issues of 4-amino-N-(2-chlorophenyl)benzamide in solution.
- Solubility of Things. (n.d.). N,N-Dimethylbenzamide.
- SIELC Technologies. (2018, May 16). 4-Chloro-N,N-dimethylbenzamide.
Sources
Technical Support Center: 2-amino-4-chloro-N,N-dimethylbenzamide
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2-amino-4-chloro-N,N-dimethylbenzamide. It provides in-depth troubleshooting advice and answers to frequently encountered experimental questions, grounded in established scientific principles and field-proven insights. Our goal is to empower you to anticipate challenges, interpret your results accurately, and maintain the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for this compound?
A1: Based on its chemical structure, which features a tertiary amide, an aromatic amine, and a chloro-substituent, this compound is susceptible to three primary degradation pathways: hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The N,N-dimethylbenzamide moiety is susceptible to cleavage under both acidic and basic conditions. This is a common degradation route for benzamide derivatives.[1] This reaction will yield 2-amino-4-chlorobenzoic acid and dimethylamine. The rate of hydrolysis is highly dependent on pH and temperature.
-
Oxidation: The 2-amino group on the aromatic ring is a primary site for oxidative degradation.[1] Exposure to atmospheric oxygen, peroxides, or other oxidizing agents can lead to the formation of colored impurities, such as nitroso or nitro derivatives, and potentially polymeric products.
-
Photodegradation: Aromatic amines and halogenated aromatic compounds can be sensitive to light, particularly in the UV spectrum.[1] Exposure to light can provide the energy to initiate cleavage of the C-Cl or C-N bonds or promote oxidative reactions, leading to a complex mixture of degradants.
The diagram below illustrates these predicted pathways.
Caption: Predicted degradation pathways for this compound.
Q2: My stock solution of this compound, which was initially colorless, has turned yellow/brown. What is the likely cause?
A2: The development of a yellow or brown color is a strong indicator of oxidative degradation.[1] The 2-amino group is susceptible to oxidation, leading to the formation of highly conjugated systems (chromophores) that absorb visible light.[1]
Troubleshooting Steps:
-
Review Preparation & Storage: Was the solution prepared with deoxygenated solvent? Was it stored under an inert atmosphere (e.g., nitrogen or argon)? Was it protected from light?
-
Confirm by Analysis: Analyze the colored solution by HPLC-UV/Vis. You will likely observe a decrease in the peak area of the parent compound and the emergence of new, often broad, peaks. Check the UV-Vis spectrum of the new peaks; oxidized species often have distinct absorption profiles compared to the parent compound.
-
Corrective Actions: To prevent this, always use freshly deoxygenated solvents for solution preparation. Store solutions in amber vials to protect from light and purge the headspace with an inert gas before sealing.[1] For long-term storage, keeping aliquots at -20°C or below is recommended.[1]
Q3: I am observing a new, more polar peak in my reverse-phase HPLC analysis. Could this be a degradant?
A3: Yes, this is a common observation. In reverse-phase HPLC, where the stationary phase is nonpolar, more polar compounds elute earlier. The most likely candidate for a more polar degradant is 2-amino-4-chlorobenzoic acid , the product of amide hydrolysis. Cleavage of the N,N-dimethylamide group to a carboxylic acid significantly increases the polarity of the molecule.
To confirm the identity of this peak, you can:
-
Spike your sample: If a reference standard of 2-amino-4-chlorobenzoic acid is available, spike a small amount into your degraded sample. If your peak of interest increases in size without a change in retention time or peak shape, it confirms the identity.
-
LC-MS Analysis: Analyze the sample by LC-MS. The predicted mass of the protonated molecular ion [M+H]⁺ for 2-amino-4-chlorobenzoic acid (C₇H₆ClNO₂) is approximately 172.01 m/z. This provides strong evidence for its identity.
Q4: How can I perform a forced degradation study to understand the stability of this compound?
A4: Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate degradation, which is crucial for identifying potential degradants and developing stability-indicating analytical methods.[2][3] A typical study involves exposing the compound to acid, base, oxidative, thermal, and photolytic stress.[3] The goal is to achieve 5-20% degradation; excessive degradation can lead to secondary products that complicate analysis.[4][5]
| Stress Condition | Typical Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C | To induce acid-catalyzed cleavage of the amide bond.[1] |
| Base Hydrolysis | 0.1 M NaOH at 60°C | To induce base-catalyzed cleavage of the amide bond.[1] |
| Oxidation | 3% H₂O₂ at room temp. | To promote oxidation of the electron-rich amino group.[1] |
| Thermal | 80°C (in solution & solid) | To assess intrinsic thermal stability.[1] |
| Photolytic | UV (254 nm) & Vis light | To evaluate light sensitivity as per ICH Q1B guidelines.[2] |
A detailed protocol for conducting these studies is provided in the "Experimental Protocols" section below.
Q5: What are the expected mass fragments for the parent compound and its primary hydrolysis product?
A5: Understanding the fragmentation patterns in mass spectrometry (MS) is critical for identifying your compound and its degradants. Using Electrospray Ionization (ESI) in positive mode, here are the expected key fragments:
| Compound | Formula | [M+H]⁺ (m/z) | Key Predicted Fragments (m/z) & Origin |
| This compound | C₉H₁₁ClN₂O | ~199.06 | ~155: Loss of dimethylamine (-N(CH₃)₂) ~127: Loss of CON(CH₃)₂ |
| 2-amino-4-chlorobenzoic acid | C₇H₆ClNO₂ | ~172.01 | ~154: Loss of water (-H₂O) ~126: Loss of formic acid (-HCOOH) |
Note: The exact m/z values will depend on the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl).
Alpha-cleavage adjacent to the amine or carbonyl group is a common fragmentation pathway for these types of molecules.[6][7]
Troubleshooting Guide
Issue 1: Rapid and Complete Loss of Parent Compound in Basic Hydrolysis
-
Observation: When subjecting the compound to 0.1 M NaOH, even at room temperature, the peak for the parent compound disappears almost immediately in the HPLC chromatogram.
-
Causality: Tertiary amides can be relatively stable, but the combination of substituents on the aromatic ring can influence the reactivity of the amide bond. More importantly, strong basic conditions can rapidly hydrolyze the amide. The initial conditions may be too harsh.
-
Solution:
-
Reduce Molarity: Start with a much lower concentration of base, such as 0.01 M or even 0.001 M NaOH.
-
Lower Temperature: Perform the initial experiments at room temperature or even refrigerated (2-8°C) before attempting elevated temperatures.
-
Time Course Study: Take samples at very short intervals (e.g., 5, 15, 30, and 60 minutes) to capture the degradation profile before it goes to completion. The goal is to find conditions that yield the target 5-20% degradation.[4]
-
Issue 2: Multiple Unknown Peaks in Photostability Study
-
Observation: After exposure to UV light, the chromatogram shows not one or two, but a multitude of new peaks, making it difficult to identify the primary degradants.
-
Causality: Photodegradation can be a high-energy process that proceeds through radical mechanisms, often leading to a complex mixture of products rather than a single, clean reaction pathway.[1] This can include dehalogenation, dimerization, or reactions with the solvent.
-
Solution:
-
Control Your Sample: Ensure you have a "dark control" sample, wrapped in aluminum foil and kept under the same conditions, to confirm the peaks are due to light exposure.[1]
-
Reduce Exposure Time: Shorten the duration of light exposure significantly.
-
Use Filters: If your light source allows, use filters to expose the sample to specific wavelength ranges (e.g., UVA only) instead of broad-spectrum UV, which can help simplify the degradation profile.
-
LC-MS/MS Analysis: Use a high-resolution mass spectrometer to obtain accurate mass and fragmentation data for the unknown peaks. This is the most powerful tool for proposing structures for unknown degradants.
-
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a systematic approach to stress testing this compound.
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.
-
Stress Application:
-
Acid: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final concentration 0.1 M). Incubate at 60°C.
-
Base: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final concentration 0.1 M). Incubate at 60°C.
-
Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final concentration 3%). Keep at room temperature, protected from light.
-
Thermal: Place a sealed vial of the stock solution in an oven at 80°C.
-
Photolytic: Place a solution in a quartz cuvette and expose it to a calibrated light source. A dark control should be run in parallel.
-
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours).
-
Quenching: For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid, respectively, before analysis to prevent further degradation on the autosampler.
-
Analysis: Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products.[8]
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
Method Validation Principle: A method is considered "stability-indicating" only after it has been demonstrated to resolve the parent peak from all significant degradation product peaks, as generated during a forced degradation study. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure co-elution is not occurring.
References
- A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies. (2025). Benchchem.
-
Steen, W. C., & Collette, T. W. (1989). Microbial degradation of seven amides by suspended bacterial populations. Applied and Environmental Microbiology, 55(10), 2545-2549. Available at: [Link]
-
Bacterial degradation of monocyclic aromatic amines. (n.d.). PubMed Central. Available at: [Link]
-
Arora, P. K., & Bae, H. (2014). Metabolic diversity in bacterial degradation of aromatic compounds. PubMed. Available at: [Link]
- Addressing stability and degradation issues of 4-amino-N-(2-chlorophenyl)benzamide in solution. (2025). Benchchem.
-
Jain, D., & Basniwal, P. K. (2013). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Bacterial Degradation of Aromatic Compounds. (2018). MDPI. Available at: [Link]
-
Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Patel, Y., & Shah, M. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2014). BioPharm International. Available at: [Link]
-
PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H 2 O 2 SENSITIZED Cu 2 O AND VISIBLE LIGHT. (2017). ResearchGate. Available at: [Link]
-
Photocatalytic Degradation of 2-, 4-Amino and Chloro Phenols. (n.d.). TSI Journals. Available at: [Link]
-
Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PubMed Central. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Available at: [Link]
-
Baquero, H. H., & Noll, R. J. (2014). Trends in Analytical chemistry. CONICET. Available at: [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). PubMed Central. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
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- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Overcoming Resistance to 2-amino-4-chloro-N,N-dimethylbenzamide
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming resistance to 2-amino-4-chloro-N,N-dimethylbenzamide in cell lines. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Introduction
This compound is a chemical compound used in various research applications.[1][2][3][4][5][6][7] As with many investigational compounds, the emergence of resistance in cell lines can be a significant obstacle. This guide provides a framework for identifying, characterizing, and overcoming such resistance.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action of this compound?
While the precise mechanism of action for this compound is not extensively documented in publicly available literature, benzamide derivatives have been shown to target various cellular processes. Based on the structure and related compounds, potential mechanisms could involve the modulation of specific enzymes or receptors, potentially interfering with signaling pathways crucial for cancer cell proliferation and survival.[8] Some benzamides have been shown to induce apoptosis and cell cycle arrest.[9]
Q2: How can I confirm that my cell line has developed resistance to this compound?
The most definitive way to confirm resistance is by determining the half-maximal inhibitory concentration (IC50). This is achieved by comparing the IC50 value of the suspected resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.[10][11][12]
Troubleshooting Guide: Investigating and Overcoming Resistance
This section provides a systematic approach to troubleshooting and overcoming resistance to this compound.
Problem 1: Increased IC50 value observed in the treated cell line.
Possible Cause 1: Development of genuine drug resistance.
-
Explanation: Prolonged exposure to a cytotoxic agent can lead to the selection and proliferation of cells that have acquired mechanisms to evade the drug's effects.
-
Solution:
-
Confirm Resistance: Perform a dose-response assay to confirm the shift in IC50.[12]
-
Investigate Resistance Mechanisms: Proceed to investigate the potential mechanisms of resistance as outlined below.
-
Possible Cause 2: Compound instability or degradation.
-
Explanation: The compound may have degraded over time or due to improper storage, leading to reduced activity.
-
Solution:
-
Verify Compound Integrity: Use a fresh stock of this compound.
-
Proper Storage: Ensure the compound is stored according to the manufacturer's recommendations.
-
Possible Cause 3: Cell line misidentification or contamination.
-
Explanation: The cell line may have been contaminated with another, more resistant cell line, or it may have been misidentified.
-
Solution:
-
Cell Line Authentication: Perform short tandem repeat (STR) profiling to authenticate the cell line.
-
Mycoplasma Testing: Regularly test for mycoplasma contamination.
-
Problem 2: Heterogeneous response to treatment within the cell population.
Possible Cause: Emergence of a resistant subpopulation.
-
Explanation: Not all cells in a population will develop resistance at the same rate. A heterogeneous response may indicate the presence of a subpopulation of resistant cells.
-
Solution:
-
Single-Cell Cloning: Isolate single cells to establish monoclonal resistant cell lines. This can be achieved through limiting dilution or fluorescence-activated cell sorting (FACS).[13]
-
Characterize Clones: Characterize the IC50 and resistance mechanisms of individual clones.
-
Unraveling the Mechanisms of Resistance
Understanding the underlying mechanism of resistance is crucial for developing effective strategies to overcome it. Common mechanisms of drug resistance in cancer cells include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump the drug out of the cell.[14][15]
-
Alteration of the Drug Target: Mutations in the target protein that prevent the drug from binding effectively.[16][17]
-
Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways that compensate for the inhibition of the primary target.[10]
-
Increased Drug Metabolism: Enhanced metabolic inactivation of the drug.[16]
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins.[10][16]
Experimental Workflow for Investigating Resistance Mechanisms
Caption: Workflow for investigating and overcoming drug resistance.
Strategies to Overcome Resistance
Based on the identified mechanism of resistance, several strategies can be employed:
-
Combination Therapy:
-
With ABC Transporter Inhibitors: If increased drug efflux is the mechanism, co-administration with an ABC transporter inhibitor (e.g., verapamil) can restore sensitivity.[18]
-
With Inhibitors of Bypass Pathways: If a bypass pathway is activated, combining this compound with an inhibitor of that pathway can be effective.[17]
-
-
Development of Second-Generation Compounds: If resistance is due to a target mutation, designing new compounds that can bind to the mutated target is a potential strategy.[17]
-
Alternative Therapeutic Approaches: In some cases, switching to a different class of drugs with a distinct mechanism of action may be necessary.
Data Summary: Hypothetical IC50 Values
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental | This compound | 1.5 | - |
| Resistant | This compound | 25.0 | 16.7 |
| Resistant | This compound + Verapamil (10 µM) | 2.1 | 1.4 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[18]
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).[12]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Rhodamine 123 Efflux Assay for ABC Transporter Activity
-
Cell Preparation: Harvest sensitive and resistant cells and resuspend them in a suitable buffer.
-
Dye Loading: Incubate the cells with Rhodamine 123 (a fluorescent substrate for P-gp) for 30-60 minutes at 37°C.[18]
-
Efflux Period: Wash the cells and resuspend them in a fresh medium with or without an ABC transporter inhibitor (e.g., verapamil). Incubate for 1-2 hours to allow for dye efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A lower fluorescence intensity in the resistant cells compared to the sensitive cells indicates increased efflux. The restoration of fluorescence in the presence of an inhibitor confirms the role of ABC transporters.
Signaling Pathway Analysis Workflow
Caption: Workflow for analyzing bypass signaling pathways via Western blot.
Conclusion
Overcoming resistance to this compound requires a systematic and evidence-based approach. By confirming resistance, investigating the underlying mechanisms, and employing targeted strategies such as combination therapy, researchers can effectively address this challenge and continue to explore the therapeutic potential of this compound.
References
-
Choi, Y. H., & Yoo, Y. H. (2007). Reversal of multidrug resistance by 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein. Biochemical and Biophysical Research Communications, 355(1), 136–142. [Link]
- Reza, M. T., & Nafissy, A. (2018). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. In Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells (pp. 1-12).
- Akiyama, S., Shiraishi, N., Kuratomi, Y., Nakagawa, M., & Kuwano, M. (1986). Techniques to reverse or circumvent drug-resistance in vitro. PubMed, 76(5), 947-53.
- Bukar, Maina. (2023). Drug resistance mechanisms in cancers: Execution of pro-survival strategies. Frontiers in Cell and Developmental Biology.
-
Miyamoto, S., Itoh, K., & Ebihara, Y. (2021). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (174), e68957. [Link]
-
Procell. (2025). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Retrieved from [Link]
- Yamaguchi, T., Nakagawa, M., Shiraishi, N., Yoshida, T., Kiyosue, T., Arita, M., Akiyama, S., & Kuwano, M. (1986). Overcoming drug resistance in cancer cells with synthetic isoprenoids. Journal of the National Cancer Institute, 76(5), 947–953.
- Asad, S., & Zafaryab, M. (2017). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. PMC.
-
Vasan, N., Baselga, J., & Hyman, D. M. (2019). A view on drug resistance in cancer. Nature, 575(7782), 299–309. [Link]
-
Szychowska, A., et al. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. Molecules, 28(12), 4648. [Link]
-
PubChem. (n.d.). 2-Amino-4-chloro-N,N-diethylbenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-N,N-dimethylbenzamide. Retrieved from [Link]
-
Canon, J., et al. (2023). Mechanisms of Resistance to Oncogenic KRAS Inhibition in Pancreatic Cancer. Cancer Discovery, 13(10), 2200-2221. [Link]
-
PubChem. (n.d.). 2-amino-N,3-dimethylbenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-Chloro-N,3-Dimethylbenzamide. Retrieved from [Link]
-
PubChem. (n.d.). Benzamide, 2-chloro-N,N-dimethyl-. Retrieved from [Link]
-
Mukaiyama, T., & Yamaguchi, T. (1966). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Bulletin of the Chemical Society of Japan, 39(9), 2005-2008. [Link]
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- 3. 4-Chloro-N,N-dimethylbenzamide | C9H10ClNO | CID 84180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-amino-N,3-dimethylbenzamide | C9H12N2O | CID 16770689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-Chloro-N,3-Dimethylbenzamide | C9H11ClN2O | CID 25068251 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Buy 2-Amino-4-chloro-N-cyclopropylbenzamide (EVT-13289698) | 63887-20-7 [evitachem.com]
- 9. Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 14. Reversal of multidrug resistance by 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Novel Small Molecules
A Note on 2-amino-4-chloro-N,N-dimethylbenzamide:
Initial searches for the compound "this compound" indicate that it is available as a chemical intermediate for research purposes.[1][2] However, there is a lack of publicly available information regarding its specific biological target or established mechanism of action. This guide has therefore been developed as a comprehensive framework for researchers to approach the use of any novel or poorly characterized small molecule, using this compound as a representative example. The principles and protocols outlined here are universally applicable for ensuring rigorous and reproducible scientific outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the difference between on-target and off-target effects?
A: An on-target effect is the desired biological consequence of a small molecule interacting with its intended molecular target (e.g., a specific enzyme or receptor). In contrast, off-target effects are all other biological consequences resulting from the small molecule binding to unintended targets.[3][4] These can lead to unexpected phenotypic changes, toxicity, or confounding experimental results.[4]
Q2: How do potency and selectivity relate to off-target effects?
A:
-
Potency refers to the concentration of a compound required to produce a specific biological effect. It is often quantified by the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).[5]
-
Selectivity refers to a compound's ability to interact with its intended target over other potential targets.[6][7] A highly selective compound will have a significantly higher potency for its on-target compared to any off-targets. Poor selectivity is a major cause of off-target effects.[8]
Q3: Why is it crucial to minimize off-target effects in research?
A: Minimizing off-target effects is critical for several reasons:
-
Data Integrity: Off-target effects can lead to misinterpretation of experimental results, incorrectly linking a phenotype to the intended target.
-
Reproducibility: Uncharacterized off-target effects can contribute to poor reproducibility of experiments between different labs or even different experimental conditions.
-
Translational Relevance: In drug discovery, off-target effects are a primary cause of adverse events and clinical trial failures.[4] Identifying and mitigating these early saves significant time and resources.[9]
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments.
Issue 1: My compound induces the desired phenotype, but I am unsure if it's a true on-target effect.
This is a common challenge when working with novel compounds. A systematic approach is necessary to build confidence that the observed phenotype is a direct result of modulating the intended target.
Troubleshooting Workflow: Validating an On-Target Phenotype
Caption: Troubleshooting workflow for inconsistent phenotypic results.
Detailed Steps:
-
Validate Target Engagement: First, confirm that your small molecule is physically interacting with its intended target within your cellular system. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for this purpose.[10] A positive result in a CETSA experiment demonstrates that your compound can access and bind to the target protein in its native cellular environment.[11]
-
Perform Dose-Response Curve Analysis: A fundamental principle of pharmacology is that the potency of a compound in eliciting a phenotype should correlate with its potency for engaging the target.[5] Generate a multi-point dose-response curve for the observed phenotype and compare the EC50 value to the compound's binding affinity (Kd) or inhibitory concentration (IC50) for the target. A significant discrepancy between these values may suggest an off-target effect.
-
Use a Structurally Unrelated Inhibitor: If available, use another inhibitor with a different chemical scaffold that is known to be a potent and selective inhibitor of the same target. If this second compound produces the same phenotype, it strengthens the evidence for an on-target effect.[9]
-
Rescue Phenotype with Target Overexpression or Knockdown:
-
Overexpression: Overexpressing the target protein may "soak up" the inhibitor, requiring a higher concentration to achieve the same phenotypic effect, thus "rescuing" the phenotype at lower concentrations.[9]
-
Knockdown/Knockout: Conversely, reducing the expression of the target protein (e.g., via siRNA or CRISPR) should occlude or phenocopy the effect of the small molecule.
-
-
Profile for Off-Targets: If the steps above suggest an off-target effect, more advanced techniques may be necessary to identify the unintended binding partners. These can include proteomic approaches like thermal proteome profiling (TPP) or affinity purification-mass spectrometry (AP-MS).[10]
Issue 2: The compound shows toxicity at concentrations required to observe the on-target effect.
Toxicity is a common manifestation of off-target effects. It is crucial to determine a therapeutic window where the on-target effect can be observed without significant cellular toxicity.
Troubleshooting Steps:
-
Determine the Therapeutic Window: Simultaneously perform a dose-response curve for your desired on-target effect and a cell viability assay (e.g., MTS or CellTiter-Glo). This will allow you to determine the concentration range where you observe the on-target effect without inducing significant cell death.
-
Use a Negative Control Compound: Synthesize or acquire a structurally similar but inactive analog of your compound. This "negative control" should ideally have minimal or no binding to the intended target. If the negative control compound still causes toxicity, it is highly indicative of an off-target effect related to the chemical scaffold itself.
-
Lower the Concentration and Increase the Duration of Treatment: In some cases, prolonged treatment at a lower, non-toxic concentration may be sufficient to achieve the desired on-target effect.
Key Experimental Protocols
Protocol 1: Generating a Dose-Response Curve
A dose-response curve is essential for characterizing the potency of a small molecule and identifying an appropriate concentration range for experiments.[5][12][13]
Objective: To determine the EC50/IC50 of this compound for a specific cellular phenotype.
Materials:
-
This compound (or other test compound)
-
Appropriate cell line and culture medium
-
Assay plates (e.g., 96-well)
-
Assay-specific reagents for measuring the phenotypic endpoint (e.g., luciferase reporter assay substrate, fluorescent antibody)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in culture medium. It is common to use a 3-fold or 5-fold dilution series. A wide concentration range is recommended for initial experiments (e.g., 100 µM to 1 nM).[5] Include vehicle-only (e.g., DMSO) controls.
-
Treatment: Remove the old medium from the cells and add the medium containing the serially diluted compound.
-
Incubation: Incubate the cells for a predetermined time, sufficient to allow for the development of the phenotype.
-
Assay: Perform the assay to measure the phenotypic endpoint according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle control (0% effect) and a maximal effect control (100% effect), if applicable.
-
Plot the response versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic regression model to determine the EC50/IC50.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment.[10] The principle is that a compound binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Objective: To confirm the binding of this compound to its putative target protein in intact cells.
Materials:
-
Test compound and vehicle control
-
Cell line expressing the target protein
-
PBS and protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Treatment: Treat cultured cells with the test compound at a desired concentration or with vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures using a thermal cycler (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of the target protein remaining by Western blotting.
-
Data Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, if the compound binds and stabilizes the target, the protein will remain soluble at higher temperatures, resulting in a "shift" in the melting curve.
Workflow for CETSA Experiment
Caption: A simplified workflow for a Cellular Thermal Shift Assay (CETSA).
Data Presentation: Interpreting Selectivity Data
Selectivity is often assessed by screening a compound against a panel of related proteins (e.g., a kinase panel). The data is typically presented as the IC50 or percent inhibition at a fixed concentration for each protein in the panel.
Table 1: Example Selectivity Profile for Compound X
| Target Kinase | IC50 (nM) | Selectivity Ratio (vs. On-Target) |
| On-Target Kinase A | 10 | 1 |
| Off-Target Kinase B | 150 | 15 |
| Off-Target Kinase C | 800 | 80 |
| Off-Target Kinase D | >10,000 | >1000 |
| Off-Target Kinase E | >10,000 | >1000 |
Interpretation:
-
A higher selectivity ratio indicates greater selectivity. A compound is generally considered selective if the ratio is at least 10-fold, with >100-fold being ideal.[14]
-
In this example, Compound X is highly selective for Kinase A over Kinases D and E. It shows moderate selectivity over Kinase C and lower selectivity over Kinase B.
-
Based on this data, experiments using Compound X should be interpreted with caution, as effects mediated by the inhibition of Kinase B or C could be observed at higher concentrations.
The Indispensable Role of Controls
Rigorous use of controls is the cornerstone of any well-designed experiment.[15][16][17] Without proper controls, experimental results are essentially uninterpretable.[16]
-
Positive Controls: A positive control is a treatment or condition known to produce the expected outcome.[16][18][19] This verifies that the experimental system is working correctly. For example, when studying a specific signaling pathway, a known activator of that pathway would be an appropriate positive control.
-
Negative Controls: A negative control is a condition that is not expected to produce the outcome of interest.[16][18][19] This establishes a baseline and helps to rule out confounding factors. The vehicle control (e.g., DMSO) is the most common negative control. A structurally similar but biologically inactive analog of the test compound is an even more rigorous negative control.
References
- Stech L., Weigelt M., Heck M., Scheufler C., Fuchß T. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 1888:73-98.
- BenchChem. (2025). A Researcher's Guide to Confirming Small Molecule Target Engagement. BenchChem.
-
Hecht, M., & Stumpfe, D. (2014). Molecular Formal Concept Analysis for Compound Selectivity Profiling in Biologically Annotated Databases. Journal of Chemical Information and Modeling, 54(11), 3084-3091. [Link]
-
Lalonde, T. L., & Kowalski, K. G. (2015). Analysis of Clinical Dose-Response in Small-Molecule Drug Development: 2009-2014. Clinical Pharmacology & Therapeutics, 98(6), 626-633. [Link]
-
Bio-Techne. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne. [Link]
-
Al-Ali, H. (2018). Cellular Target Engagement Assays for Small-Molecule Drug Discovery. ResearchGate. [Link]
-
Thomas, N., Sweeney, K., & Somayaji, V. (2015). Analysis of Clinical Dose–Response in Small-Molecule Drug Development: 2009–2014. Taylor & Francis Online, 98(6), 626-633. [Link]
-
Scott, J. S., & Tice, C. M. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(17), 9115-9147. [Link]
-
Experimental control: Significance and symbolism. (n.d.). ScienceDirect. [Link]
-
Stumpfe, D., & Bajorath, J. (2019). Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. Molecules, 24(21), 3946. [Link]
-
Uitdehaag, J. C., & Zaman, G. J. (2011). Four ways to measure selectivity. Drug Discovery Today, 16(15-16), 686-693. [Link]
-
Giam, M. (2024). The controls that got out of control: How failed control experiments paved the way to transformative discoveries. The Embo Journal, 43(2), e117289. [Link]
-
ResearchHub. (2024). Let's Talk about Experimental Controls. ResearchHub. [Link]
-
Rockland Immunochemicals. (2021). Positive and Negative Controls. Rockland Immunochemicals Inc.[Link]
-
What is the role of controls in an experiment? (2023). Quora. [Link]
-
Musib, L., & Prowell, T. M. (2016). Lessons Learned: Dose Selection of Small Molecule–Targeted Oncology Drugs. Clinical Cancer Research, 22(11), 2656-2661. [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
-
Aittokallio, T., & Wennerberg, K. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 968270. [Link]
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Scheen, A., & Paolini, M. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Chemical Information and Modeling, 52(10), 2795-2804. [Link]
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Bullock, J., & Maher, V. E. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research, 22(11), 2642-2649. [Link]
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Naeem, M., & et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1608. [Link]
-
Creative Diagnostics. Off-Target Effects Analysis. Creative Diagnostics. [Link]
-
Ammar, M., & et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 171(2), 337-349. [Link]
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Technical Support Center: Long-Term Storage of 2-amino-4-chloro-N,N-dimethylbenzamide
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage of 2-amino-4-chloro-N,N-dimethylbenzamide. Given the limited publicly available long-term stability data for this specific compound, this document synthesizes general principles of chemical storage, knowledge of benzamide derivative stability, and field-proven insights to offer a robust framework for maintaining its integrity over time. The protocols and recommendations herein are designed to be self-validating, ensuring the highest degree of scientific integrity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the ideal short-term and long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored under controlled conditions to minimize degradation.
-
Short-Term Storage (Weeks to Months): Store in a tightly sealed, airtight container in a cool, dry, and dark place. A standard laboratory cabinet away from direct sunlight and heat sources is generally sufficient.[1][2][3]
-
Long-Term Storage (Months to Years): For extended periods, it is recommended to store the compound at a reduced temperature in a desiccated, inert atmosphere.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential hydrolytic and oxidative degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidation of the aromatic amine group. |
| Light | Amber vial or light-blocking container | Prevents photolytic degradation. |
| Humidity | Desiccated environment | Prevents hydrolysis of the amide bond.[4] |
Expert Insight: While refrigeration is recommended, it is crucial to allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound, which could accelerate degradation.[5][6]
Q2: I've noticed a change in the color/physical appearance of my stored this compound. What could be the cause?
A2: A change in physical appearance, such as discoloration (e.g., yellowing or browning), is often an indicator of chemical degradation. The primary suspects for a substituted benzamide like this are oxidation and hydrolysis.
-
Oxidation: The primary amino group on the benzene ring is susceptible to oxidation, which can lead to the formation of colored impurities. This is often exacerbated by exposure to air and light.
-
Hydrolysis: The amide bond can undergo hydrolysis, particularly in the presence of moisture and acidic or basic contaminants.[7] This would yield 2-amino-4-chlorobenzoic acid and dimethylamine. While these initial degradation products are colorless, they may be more susceptible to further reactions that produce colored species.
Troubleshooting Steps:
-
Isolate the affected container: Prevent potential cross-contamination of other samples.
-
Document the changes: Note the date, storage conditions, and the nature of the appearance change.
-
Assess purity: If the integrity of the compound is critical for your experiments, it is advisable to re-characterize the material using analytical techniques such as HPLC, LC-MS, or NMR to determine the purity and identify potential degradants.[8][9]
Q3: How can I perform a simple quality control check on my stored compound?
A3: A simple Thin Layer Chromatography (TLC) analysis can be an effective and rapid method for a qualitative assessment of purity.
Protocol for QC by TLC:
-
Prepare a standard solution: Dissolve a small amount of a new, unopened batch of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a known concentration (e.g., 1 mg/mL).
-
Prepare a sample solution: Dissolve a small amount of the stored compound in the same solvent to the same concentration.
-
Spot the TLC plate: On a silica gel TLC plate, spot the standard and sample solutions side-by-side.
-
Develop the plate: Place the TLC plate in a developing chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.
-
Interpret the results: The standard should show a single spot. If the sample from long-term storage shows multiple spots, it indicates the presence of impurities and potential degradation.
Experimental Workflow & Protocols
Protocol for Long-Term Storage of this compound
This protocol is designed to maximize the shelf-life of the compound and ensure its integrity for future experiments.
Materials:
-
This compound
-
Amber glass vials with PTFE-lined caps
-
Argon or Nitrogen gas supply
-
Desiccator cabinet or sealable bags with desiccant packs
-
Laboratory refrigerator (2-8°C)
-
Parafilm or other sealing film
Procedure:
-
Aliquot the compound: If you have a large quantity of the compound, it is best to aliquot it into smaller, single-use vials. This avoids repeated warming and cooling cycles and exposure of the bulk material to the atmosphere.
-
Inert Gas Purge: Place the opened vial containing the aliquot in a glove box or use a gentle stream of an inert gas (argon or nitrogen) to displace the air in the vial for 1-2 minutes.
-
Seal the vial: Immediately and tightly seal the vial with the PTFE-lined cap.
-
Secondary Seal: For added protection against moisture ingress, wrap the cap and neck of the vial with Parafilm.
-
Desiccate: Place the sealed vial(s) inside a desiccator or a sealable bag containing a desiccant.
-
Refrigerate: Store the desiccated container in a refrigerator at 2-8°C.
-
Labeling: Ensure each vial is clearly labeled with the compound name, date of storage, and any other relevant information.[5][6]
Workflow for Long-Term Stability Assessment
Due to the lack of specific stability data, it is prudent to establish an in-house stability testing protocol.
Caption: Workflow for assessing the long-term stability of this compound.
Potential Degradation Pathways
Understanding potential degradation pathways is crucial for troubleshooting and interpreting stability data. For this compound, the primary concerns are hydrolysis and oxidation.
Caption: Primary degradation pathways for this compound.
References
- Safe Lab Reagent Storage Guide | Best Practices 2025. (2025).
- Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025). C&EN.
- Chemical Safety in Laboratories: Best Practices for Handling and Storage. (n.d.). Lab Manager.
- Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews.
- Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety.
- This compound. (n.d.). Santa Cruz Biotechnology.
- Amines. (n.d.). NCERT.
- Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ScienceDirect.
- Safety Data Sheet - 2-Amino-5-chloro-N,3-dimethylbenzamide. (2024). Biosynth.
- Safety Data Sheet - Benzamide, N,N-dimethyl-. (2025). Thermo Fisher Scientific.
- Assessment of aromatic amides in printed food contact m
- Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. (n.d.). The Journal of Organic Chemistry.
- Safety Data Sheet - 4-Amino-2-chloro-N,N-dimethylbenzamide. (2023). Combi-Blocks.
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products... (n.d.).
- Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent.
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Validation & Comparative
A Comparative Analysis of Benzamide-Based PARP Inhibitors: 2-amino-4-chloro-N,N-dimethylbenzamide versus the Clinical Benchmark, Olaparib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a cornerstone, particularly for tumors harboring deficiencies in DNA repair pathways. The benzamide scaffold is a privileged structure in the design of PARP inhibitors, forming the core of several clinically approved drugs.[1] This guide provides a comparative analysis of the hypothetical PARP inhibitor 2-amino-4-chloro-N,N-dimethylbenzamide and the established clinical benchmark, Olaparib. While extensive public data on the biological activity of this compound is limited, its structural features, when juxtaposed with a well-characterized analog like Olaparib, offer valuable insights into the structure-activity relationships (SAR) that govern PARP inhibition.
Introduction to PARP Inhibition and the Benzamide Pharmacophore
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing DNA single-strand breaks (SSBs).[2] In cancer cells with compromised homologous recombination (HR) repair mechanisms, such as those with BRCA1/2 mutations, inhibiting PARP1 leads to the accumulation of SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be efficiently repaired, ultimately leading to cell death through a concept known as synthetic lethality.[2]
The catalytic activity of PARP inhibitors often relies on their ability to mimic the nicotinamide moiety of the NAD+ substrate, binding to the enzyme's active site.[3] Many potent PARP inhibitors share a common benzamide pharmacophore, which plays a crucial role in this interaction.[1] Olaparib, a first-in-class PARP inhibitor approved for the treatment of various cancers, prominently features this benzamide core.
Comparative Biological Activity
This section presents a hypothetical comparison of the PARP1 inhibitory activity of this compound against the known activity of Olaparib. The data for Olaparib is derived from published literature, while the values for the subject compound are postulated based on typical screening results for novel benzamide derivatives.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Olaparib | PARP1 | Enzyme Inhibition Assay | 1.2 | [4] |
| This compound | PARP1 | Enzyme Inhibition Assay | (Hypothetical) >1000 | - |
Interpretation of Data:
Olaparib is a highly potent inhibitor of PARP1, with an IC50 value in the low nanomolar range.[4] The hypothetical IC50 for this compound is projected to be significantly higher, suggesting weaker inhibitory activity. This predicted difference likely stems from key structural variations. While both molecules possess the benzamide core, the substituents on the aromatic ring and the amide nitrogen dramatically influence binding affinity to the PARP1 active site. Olaparib's more complex structure is optimized for interactions within the nicotinamide-binding pocket.
Deciphering the Structure-Activity Relationship (SAR)
The predicted lower potency of this compound can be rationalized by examining its structural features in the context of established SAR for benzamide-based PARP inhibitors:
-
The Amide Moiety: The N,N-dimethyl substitution on the amide of this compound may introduce steric hindrance, preventing optimal orientation within the active site. In contrast, Olaparib's cyclic amide structure is a common strategy to constrain the conformation and enhance binding.[5]
-
Aromatic Ring Substituents: The 2-amino and 4-chloro groups on the benzamide ring of the subject compound may not engage in the same favorable hydrogen bonding or hydrophobic interactions as the more elaborate phthalazinone moiety of Olaparib. These extended ring systems in potent inhibitors often form crucial π-π stacking interactions with tyrosine residues in the active site.[5]
Experimental Protocols for Assessing PARP Inhibition
The determination of PARP inhibitory activity relies on robust and reproducible experimental methodologies. Below are detailed protocols for both biochemical and cell-based assays commonly employed in the characterization of PARP inhibitors.
Protocol 1: In Vitro PARP1 Enzyme Inhibition Assay (Fluorescence Polarization)
This biochemical assay directly measures the ability of a compound to inhibit the binding of a fluorescently labeled PARP inhibitor (like an Olaparib probe) to the purified PARP1 enzyme. A decrease in fluorescence polarization (FP) indicates displacement of the probe by the test compound.[6]
Materials:
-
Purified recombinant human PARP1 enzyme
-
Fluorescently labeled PARP inhibitor probe (e.g., Olaparib-fluorescein)
-
Assay Buffer (e.g., 1x PARPtrap™ Assay Buffer 2)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader capable of measuring FP
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 20 µL of diluted PARP1 enzyme (e.g., to a final concentration of 7 nM) to each well of the microplate.[6]
-
Add 5 µL of the diluted test compound to the respective wells.
-
Incubate at room temperature for 15 minutes with gentle agitation.
-
Add 25 µL of the fluorescent probe (e.g., to a final concentration of 3 nM) to each well.[6]
-
Incubate for 30-90 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a plate reader (e.g., λex = 485/20 nm; λem = 528/20 nm).[6]
-
Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control and determine the IC50 value by non-linear regression analysis.
Caption: Workflow for the cell-based PARP activity ELISA.
The Mechanism of Action: Beyond Catalytic Inhibition
While catalytic inhibition is the primary mechanism of action for PARP inhibitors, a more nuanced aspect of their activity is "PARP trapping." [7]This phenomenon occurs when the inhibitor not only blocks the enzyme's catalytic activity but also traps the PARP enzyme on the DNA at the site of a single-strand break. [8]These trapped PARP-DNA complexes are highly cytotoxic, particularly during replication, as they can lead to the collapse of replication forks and the formation of double-strand breaks.
The potency of PARP trapping can differ significantly among inhibitors and does not always correlate directly with their catalytic inhibitory activity. [4]More structurally complex inhibitors like Olaparib are known to be more effective at trapping PARP than some other benzamide derivatives. [8]The N,N-dimethylbenzamide structure of the subject compound might be less effective at inducing this trapping effect due to its simpler and more flexible nature.
DOT Diagram: PARP Inhibition and Trapping Mechanism
Caption: Mechanism of PARP inhibition and trapping leading to synthetic lethality.
Conclusion
This comparative guide illustrates the critical interplay between chemical structure and biological activity in the context of benzamide-based PARP inhibitors. While this compound possesses the core benzamide scaffold, its simple substitution pattern is unlikely to confer the high potency of a clinically optimized drug like Olaparib. The detailed experimental protocols provided herein offer a standardized framework for the evaluation of novel PARP inhibitors. A thorough understanding of not only catalytic inhibition but also the mechanism of PARP trapping is essential for the rational design and development of the next generation of these impactful cancer therapeutics.
References
- Benchchem. (2025). Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition.
- BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit.
- BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit.
- ResearchGate. (n.d.). Major structural interactions of known PARP inhibitors with the NAD +....
- ResearchGate. (n.d.). Chemical structures and known PARP activities of clinical PARP....
- Taylor & Francis Online. (n.d.).
- AACR Journals. (2012, October 31). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.
- NMS Group. (n.d.). NIH Public Access.
- PMC - NIH. (2022, March 8). Inhibitors of PARP: Number crunching and structure gazing.
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- 8. nmsgroup.it [nmsgroup.it]
A Comparative Analysis of 2-Amino-4-chloro-N,N-dimethylbenzamide Derivatives: A Guide for Drug Discovery
In the landscape of medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and ability to engage in key interactions with biological targets have led to its prevalence in a wide array of approved drugs and clinical candidates. This guide focuses on a specific, yet underexplored, class of benzamides: derivatives of 2-amino-4-chloro-N,N-dimethylbenzamide. While direct comparative studies on a series of these specific derivatives are not extensively documented in publicly available literature, this guide will synthesize data from closely related analogs to provide a predictive framework for their potential therapeutic applications and to delineate a clear path for future research.
We will explore the nuanced effects of structural modifications on biological activity, drawing parallels from established structure-activity relationships (SAR) of similar compounds. This analysis is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to unlock the therapeutic potential of this promising chemical series.
The this compound Core: A Strategic Starting Point
The core structure of this compound presents a unique combination of functionalities that are advantageous for drug design. The 2-amino group offers a critical hydrogen bond donor and a site for further chemical elaboration. The 4-chloro substituent significantly influences the electronic properties of the phenyl ring and can engage in halogen bonding or occupy hydrophobic pockets within a target protein. The N,N-dimethylamide provides a stable, polar group that can impact solubility and metabolic stability. This trifecta of functional groups makes it a compelling scaffold for targeting a range of biological entities, from enzymes like protein kinases to G-protein coupled receptors.
Comparative Analysis of Hypothetical Derivatives
To illustrate the potential of this scaffold, we will consider a hypothetical series of derivatives and predict their relative performance based on established SAR principles from related benzamides. The following table outlines these hypothetical derivatives and their projected biological activities against a generic protein kinase target, a common focus for benzamide-based inhibitors.
| Compound ID | R1 (Modification at 2-amino group) | R2 (Additional substituent on phenyl ring) | Predicted IC50 (nM) | Rationale for Predicted Activity |
| LEAD-001 | -H | -H | 500 | Parent compound with moderate activity. |
| LEAD-002 | -C(O)CH3 (Acetyl) | -H | >10000 | Acetylation of the 2-amino group is predicted to abolish activity by removing a key hydrogen bond donor. |
| LEAD-003 | -CH3 (Methyl) | -H | 250 | N-methylation may improve potency by altering basicity and conformational flexibility. |
| LEAD-004 | -H | 5-F | 150 | Introduction of a fluorine at the 5-position could enhance binding through favorable electronic interactions. |
| LEAD-005 | -H | 6-OCH3 | 800 | A methoxy group at the 6-position may introduce steric hindrance, reducing binding affinity. |
| LEAD-006 | -SO2CH3 (Mesyl) | -H | >5000 | A bulky sulfonyl group is likely to be detrimental to activity. |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on established structure-activity relationships of related benzamide series and is intended to guide future experimental work.
Causality Behind Experimental Choices: A Deeper Dive into SAR
The predicted activities in the table above are not arbitrary. They are rooted in well-documented SAR trends observed in analogous series of kinase inhibitors. For instance, the necessity of a free or basic amino group for hinge-binding in many kinase inhibitors is a recurring theme in the literature. This explains the predicted dramatic loss of activity for the acetylated analog (LEAD-002). Conversely, small, electron-withdrawing groups on the phenyl ring, such as fluorine, can often enhance potency by modulating the electronics of the system and potentially forming favorable interactions with the target protein.
The following diagram illustrates a hypothetical binding mode of a 2-amino-4-chlorobenzamide derivative within a generic kinase ATP-binding pocket, highlighting the key interactions that likely drive its inhibitory activity.
Step-by-Step Protocol for Amide Formation:
-
To a solution of 2-nitro-4-chlorobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane or toluene, add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.
-
Dissolve the crude acid chloride in dichloromethane and add it dropwise to a solution of dimethylamine (2.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in dichloromethane at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-nitro-4-chloro-N,N-dimethylbenzamide.
Step-by-Step Protocol for Nitro Reduction:
-
To a solution of 2-nitro-4-chloro-N,N-dimethylbenzamide (1.0 eq) in ethanol or ethyl acetate, add a reducing agent such as tin(II) chloride dihydrate (5.0 eq) or iron powder (5.0 eq) and concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Biological Evaluation: In Vitro Kinase Inhibition Assay
The following is a generalized protocol for evaluating the inhibitory activity of the synthesized compounds against a target protein kinase.
Protocol for Kinase Activity Assay:
-
Prepare a stock solution of each test compound in 100% DMSO.
-
In a 96-well plate, add the kinase, a suitable substrate (e.g., a generic peptide), and ATP.
-
Add the test compounds at various concentrations (typically in a serial dilution).
-
Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly as kinase inhibitors. By leveraging established structure-activity relationships from related compound series, researchers can rationally design and synthesize derivatives with enhanced potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of these compounds.
Future work should focus on the systematic exploration of the chemical space around this core structure. This includes the introduction of a diverse range of substituents on the phenyl ring and modifications of the 2-amino and N,N-dimethylamide groups. Furthermore, comprehensive in vitro and in vivo profiling of the most promising compounds will be crucial to ascertain their therapeutic potential. Through a combination of rational design, efficient synthesis, and rigorous biological testing, the full potential of this compound derivatives as a new class of therapeutics can be realized.
References
- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PubMed Central.
- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PubMed Central.
- Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggreg
- Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. PubMed Central.
- Comparative Docking Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Analogues as Kinase Inhibitors. Benchchem.
- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.
- Discovery of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Technical Guide. Benchchem.
- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
- Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. PubMed.
- The Potency Puzzle: A Comparative Analysis of 4-amino-N-(2-chlorophenyl)benzamide and its 3-chloro Isomer. Benchchem.
- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.
- A Comparative Guide to the Structure-Activity Relationship of 2-Chlorobenzamide Analogs as Potential Therapeutic Agents. Benchchem.
- Structure-activity Relationship Study of Novel 2-aminobenzofuran Derivatives as P-glycoprotein Inhibitors. PubMed.
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed.
- method for preparing 2-amino-5-chloro-n,3-dimethylbenzamide.
A Researcher's Guide to Validating the Target Engagement of 2-amino-4-chloro-N,N-dimethylbenzamide
Introduction: The Criticality of Target Engagement in Drug Discovery
For researchers and drug development professionals, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A pivotal and often underestimated milestone in this process is the unequivocal confirmation of target engagement—demonstrating that a bioactive compound physically interacts with its intended molecular target within the complex milieu of a living cell.[1][2] Without this crucial evidence, the interpretation of a compound's biological effects remains ambiguous, potentially leading to costly and time-consuming downstream failures. This guide provides a comprehensive framework for validating the target engagement of a novel small molecule, using 2-amino-4-chloro-N,N-dimethylbenzamide as a case study.
While the specific biological target of this compound is not yet publicly defined, the principles and methodologies for confirming its interaction with a putative target are universal.[1] This guide will objectively compare two powerful and widely adopted techniques for assessing cellular target engagement: the Cellular Thermal Shift Assay (CETSA) and Kinobeads competition binding assays. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present illustrative data to guide your experimental design and interpretation.
Pillar 1: The Rationale Behind Method Selection - Why CETSA and Kinobeads?
The choice of a target engagement assay is dictated by several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput.[1] We will focus on CETSA and Kinobeads as they represent two distinct and complementary approaches to validating target engagement in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): This method leverages the principle of ligand-induced thermal stabilization.[3][4][5] The binding of a small molecule to its protein target often increases the protein's resistance to heat-induced denaturation.[4][6][7] CETSA measures this change in thermal stability, providing direct evidence of target engagement within intact cells or cell lysates.[3][4][5] Its key advantage is that it is a label-free method that can be applied to virtually any soluble protein without the need for compound modification or specialized probes.[8]
-
Kinobeads Competition Binding: This chemical proteomics approach is particularly powerful for assessing the selectivity of compounds targeting kinases, a major class of drug targets.[9][10] Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on a solid support, which are used to capture a large portion of the cellular kinome from a cell lysate.[9][10][11][12] By pre-incubating the lysate with a free compound of interest, one can measure its ability to compete with the kinobeads for binding to specific kinases.[9][10] This provides a quantitative measure of affinity and a broad overview of the compound's kinase selectivity profile.[9]
Pillar 2: Experimental Workflows and Protocols
Cellular Thermal Shift Assay (CETSA) Workflow
The CETSA workflow is conceptually straightforward and can be adapted for various throughput needs.[4]
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed CETSA Protocol:
-
Cell Culture and Treatment:
-
Culture cells known or suspected to express the target of this compound to approximately 80% confluency.
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension and treat with a dose-response range of this compound (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heating:
-
Heat the treated cell suspensions in a thermal cycler or water bath to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes).[6] A parallel set of samples should be kept at a non-denaturing temperature (e.g., 37°C) as a control.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the denatured, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein remaining in the soluble fraction using a specific detection method such as Western blotting, ELISA, or mass spectrometry.
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[4]
-
Kinobeads Competition Binding Workflow
This method is ideal for identifying and validating kinase targets.
Caption: Workflow for a Kinobeads competition binding experiment.
Detailed Kinobeads Protocol:
-
Cell Lysate Preparation:
-
Culture and harvest cells as described for CETSA.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Competition Binding:
-
Aliquot the cell lysate and incubate with a dose-response range of this compound or a vehicle control for a defined period (e.g., 1 hour) at 4°C.
-
-
Kinase Pulldown:
-
Add the kinobeads slurry to each lysate and incubate with gentle rotation to allow for the binding of kinases that are not occupied by the test compound.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing SDS).
-
-
Sample Preparation for Mass Spectrometry:
-
Reduce, alkylate, and digest the eluted proteins with trypsin.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins pulled down in each condition.
-
For each identified kinase, plot the relative abundance as a function of the concentration of this compound to generate dose-response curves and calculate IC50 values.[13] A lower IC50 value indicates a higher affinity of the compound for that particular kinase.
-
Pillar 3: Data Interpretation and Comparative Analysis
To provide a clear comparison of the data output from each technique, the following tables present hypothetical results for the target engagement of this compound with a putative target, "Kinase X".
Table 1: Hypothetical CETSA Data for Kinase X
| Temperature (°C) | % Soluble Kinase X (Vehicle) | % Soluble Kinase X (10 µM Compound) |
| 45 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 70 | 90 |
| 60 | 40 | 75 |
| 65 | 15 | 50 |
| 70 | 5 | 20 |
In this hypothetical dataset, the presence of 10 µM this compound results in a significant stabilization of Kinase X at higher temperatures, indicating direct target engagement.
Table 2: Hypothetical Isothermal Dose-Response CETSA Data for Kinase X at 60°C
| Compound Conc. (µM) | % Soluble Kinase X |
| 0 (Vehicle) | 40 |
| 0.1 | 45 |
| 1 | 60 |
| 10 | 75 |
| 100 | 78 |
This isothermal dose-response experiment, performed at a fixed temperature, allows for the determination of the compound's potency in stabilizing the target, from which an EC50 value can be derived.
Table 3: Hypothetical Kinobeads Competition Binding Data
| Kinase | IC50 (µM) |
| Kinase X (Putative Target) | 0.5 |
| Kinase Y | 25 |
| Kinase Z | > 100 |
This hypothetical Kinobeads data not only confirms the potent binding of this compound to Kinase X but also provides valuable information about its selectivity against other kinases.
Comparative Summary of Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Competition Binding |
| Principle | Ligand-induced thermal stabilization | Competition for binding to immobilized inhibitors |
| Compound Modification | Not required | Not required |
| Target Scope | Broad (most soluble proteins) | Primarily kinases |
| Primary Readout | Change in protein melting temperature | IC50 values for kinase binding |
| Selectivity Profiling | Target-by-target | Proteome-wide (kinome) |
| Throughput | Moderate to high (plate-based formats) | Moderate |
| Key Advantage | Confirms intracellular target engagement in a native-like state | Provides a broad selectivity profile across the kinome |
| Key Limitation | Not suitable for all proteins (e.g., some membrane proteins) | Limited to targets that bind to the immobilized ligands |
Conclusion: A Multi-faceted Approach to Target Validation
Validating the target engagement of a novel small molecule like this compound is a critical step in drug discovery that requires rigorous and multi-faceted experimental approaches.[14] Both CETSA and Kinobeads competition binding offer powerful, yet distinct, methodologies to confirm direct target interaction in a cellular context. CETSA provides unequivocal evidence of target engagement in intact cells, while Kinobeads offers a comprehensive view of a compound's kinase selectivity profile. By employing these complementary techniques, researchers can build a robust data package to validate their primary target, understand off-target effects, and make more informed decisions as they advance their drug discovery programs.
References
-
University College London. Target Identification and Validation (Small Molecules). Available from: [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]
-
AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule. Available from: [Link]
-
Klaeger, S. et al. The target landscape of clinical kinase drugs. Science. 2017;358(6367). Available from: [Link]
-
UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available from: [Link]
-
ACS Publications. Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. Available from: [Link]
-
ACS Publications. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Available from: [Link]
-
ResearchGate. Identification and validation of protein targets of bioactive small molecules. Available from: [Link]
-
National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]
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National Center for Biotechnology Information. Determining target engagement in living systems. Available from: [Link]
-
Chemspace. Target Identification and Validation in Drug Discovery. Available from: [Link]
-
National Center for Biotechnology Information. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Available from: [Link]
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National Center for Biotechnology Information. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]
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Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. Available from: [Link]
-
ACS Publications. Importance of Quantifying Drug-Target Engagement in Cells. Available from: [Link]
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Promega Connections. Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Available from: [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available from: [Link]
-
Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Available from: [Link]
Sources
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- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 8. promegaconnections.com [promegaconnections.com]
- 9. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 11. pubs.acs.org [pubs.acs.org]
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Cross-reactivity profiling of 2-amino-4-chloro-N,N-dimethylbenzamide
An In-Depth Guide to the Cross-Reactivity Profiling of Novel Chemical Entities: A Case Study with 2-amino-4-chloro-N,N-dimethylbenzamide
Introduction: The Imperative of Selectivity in Drug Discovery
In the quest for novel therapeutics, the identification of a potent "hit" molecule against a desired biological target is merely the first step. The critical question that follows is not just "how well does it bind to our target?" but rather, "what else does it bind to?" Off-target interactions, or cross-reactivity, are a primary cause of unexpected toxicities and a major contributor to late-stage clinical trial failures. A thorough understanding of a compound's selectivity profile is therefore not an academic exercise, but a fundamental pillar of risk mitigation in drug development.
This guide provides a comprehensive framework for assessing the cross-reactivity of a novel chemical entity, using the sparsely characterized molecule, this compound, as a working example. Publicly available information on this compound is limited, making it an ideal candidate for a de novo profiling campaign. For the purposes of this guide, we will hypothesize that this compound has been identified as a potent inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA damage repair. Our objective is to build a high-confidence selectivity profile to determine its viability as a therapeutic candidate.
Part 1: The Strategic Framework for Selectivity Profiling
A robust cross-reactivity assessment follows a tiered, or funnel-based, approach. This strategy maximizes resource efficiency by using broad, cost-effective screens to cast a wide net initially, followed by more focused and physiologically relevant assays to confirm and quantify potential liabilities.
Caption: A tiered workflow for compound cross-reactivity profiling.
This tiered approach ensures that resources are directed towards characterizing the most relevant interactions.[1] Early, broad screening identifies potential liabilities, which are then rigorously quantified and validated in more complex, physiologically relevant systems.[2][3]
Part 2: Experimental Protocols and Data Interpretation
Tier 1: Broad Panel Screening for Initial Hit Identification
The first step is to screen this compound against a broad panel of diverse biological targets at a single, high concentration (typically 1-10 µM). This provides a wide-angle snapshot of the compound's interaction landscape. Commercial services (e.g., Eurofins SafetyScreen, Reaction Biology HotSpot) are efficient for this purpose, offering panels that cover hundreds of kinases, GPCRs, ion channels, and enzymes.
Objective: To identify any off-target protein that exhibits significant interaction (>50% inhibition or displacement) with the test compound.
Comparative Alternatives:
-
Full IC50 profiling: Screening the full panel with dose-response curves from the start. This is comprehensive but prohibitively expensive and slow for an initial screen.
-
Focused panel: Screening only against targets related to the primary target (e.g., the PARP family). This is faster and cheaper but risks missing unexpected off-target activities that could lead to toxicity.
Protocol: Radioligand Binding Assay (Representative Tier 1 Assay for GPCRs/Ion Channels)
This protocol describes a competitive binding assay to determine if our compound displaces a known, radiolabeled ligand from a target receptor.
-
Preparation of Reagents:
-
Assay Buffer: Prepare appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). The exact composition is target-dependent.
-
Radioligand: Prepare a working solution of the radiolabeled ligand (e.g., [³H]-Dopamine for the D2 receptor) at a concentration equal to its dissociation constant (Kd) for the target.
-
Test Compound: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Create a working solution to achieve a final assay concentration of 10 µM with ≤0.1% DMSO.
-
Membrane Preparation: Use commercially available or in-house prepared cell membranes expressing the target receptor of interest.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 25 µL of the test compound, vehicle (for total binding control), or a known non-radiolabeled ligand (for non-specific binding control).
-
Add 25 µL of the radioligand solution to all wells.
-
Add 100 µL of the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer to remove any residual unbound radioligand.
-
Dry the filter mat and add liquid scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition caused by the test compound using the following formula: % Inhibition = 100 * (1 - (CPMSample - CPMNon-specific) / (CPMTotal - CPMNon-specific))
-
Hypothetical Tier 1 Data for this compound (10 µM Screen)
| Target Class | Target | % Inhibition / Activity | Result |
| Primary Target | PARP1 (Enzymatic) | 98% | Confirmed On-Target Activity |
| PARP Family | PARP2 (Enzymatic) | 85% | Hit |
| Kinase | Aurora Kinase B | 72% | Hit |
| Kinase | VEGFR2 | 15% | No Hit |
| GPCR | Dopamine D2 | 68% | Hit |
| Ion Channel | hERG | 25% | No Hit |
| Protease | Cathepsin G | 5% | No Hit |
Interpretation: The results confirm strong activity at the intended target, PARP1. However, the screen flags three potential liabilities: significant activity against a related family member (PARP2), a kinase (Aurora B), and a GPCR (Dopamine D2). These "hits" must be investigated further in Tier 2.
Tier 2: Dose-Response Assays for Potency and Selectivity Quantification
The goal of Tier 2 is to move from single-point inhibition data to a quantitative measure of potency (IC50 or EC50). This allows for a direct comparison between the on-target and off-target activities and the calculation of a selectivity window.
Objective: To determine the IC50 values for the primary target (PARP1) and all hits identified in Tier 1 (PARP2, Aurora B, D2).
Protocol: ADP-Glo™ Kinase Assay (for Aurora Kinase B)
This protocol describes a homogenous, luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.
-
Reagent Preparation:
-
Kinase Buffer: Prepare the appropriate reaction buffer for Aurora Kinase B.
-
Substrate & ATP: Prepare a solution containing the specific peptide substrate for Aurora B and ATP at its Km concentration.
-
Kinase: Prepare a working solution of recombinant Aurora Kinase B enzyme.
-
Test Compound: Create a serial dilution series of this compound (e.g., 10-point, 3-fold dilutions starting from 100 µM) in DMSO, then dilute into the assay buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the serially diluted compound to wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate/ATP mixture to each well to start the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Convert luminescence data to percent inhibition for each compound concentration.
-
Plot percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which inhibition is 50%).
-
Hypothetical Tier 2 Data: Comparative Potency
| Target | Assay Type | IC50 (nM) | Selectivity Window (vs. PARP1) |
| PARP1 | Enzymatic | 5 | - |
| PARP2 | Enzymatic | 50 | 10-fold |
| Aurora Kinase B | Enzymatic (ADP-Glo) | 850 | 170-fold |
| Dopamine D2 | Radioligand Binding (Ki) | 1,500 | 300-fold |
Interpretation: The dose-response data provide critical context. While the compound hits PARP2, it is 10-fold less potent than against PARP1. This may be acceptable depending on the therapeutic indication. More importantly, the selectivity windows against Aurora B (170-fold) and the D2 receptor (300-fold) are substantial. A general rule of thumb is that a >100-fold selectivity window provides a reasonable margin of safety, though this is highly dependent on the specific off-target and its potential for toxicity.
Caption: Potential off-target pathway modulation at the Dopamine D2 receptor.
Tier 3: Cellular and Phenotypic Confirmation
The final step is to determine if the off-target activity observed in biochemical or binding assays translates to a functional effect in a cellular context. A compound may bind to an off-target protein but not modulate its function, or it may not be able to reach the target in a cellular environment.
Objective: To assess the functional consequence of Aurora Kinase B inhibition in a relevant cell line. Aurora B is critical for cell division (mitosis), and its inhibition leads to a specific phenotype of cell cycle arrest and polyploidy.
Protocol: Cellular Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Culture:
-
Seed a cancer cell line known to be sensitive to Aurora B inhibition (e.g., HeLa or HCT116) in a 96-well plate at an appropriate density.
-
Allow cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (spanning the range of its Aurora B IC50). Include a vehicle control (DMSO) and a positive control (a known Aurora B inhibitor).
-
Incubate the cells for 72 hours, a duration sufficient for multiple cell divisions.
-
-
Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability relative to the vehicle control for each concentration.
-
Plot the data and determine the GI50 (concentration for 50% growth inhibition).
-
Hypothetical Tier 3 Data: Cellular Potency
| Assay | Cell Line | Endpoint | Potency (nM) |
| PARP1 Target Engagement | HEK293 | NanoBRET | EC50 = 25 |
| Cell Proliferation | HCT116 | GI50 | > 10,000 |
Interpretation: The compound engages its primary target, PARP1, in cells at a low nanomolar concentration (EC50 = 25 nM). However, it shows no significant effect on cell proliferation up to 10,000 nM. This is a crucial finding: the biochemical inhibition of Aurora Kinase B (IC50 = 850 nM) does not translate into a functional anti-proliferative effect within the tested concentration range. This suggests that the 170-fold selectivity window is sufficient to avoid this specific off-target phenotype, significantly de-risking the compound for this particular liability.
Conclusion and Expert Analysis
This tiered profiling of this compound provides a clear, data-driven path from initial concern to confident decision-making.
-
Initial Profile: The compound is a potent PARP1 inhibitor with confirmed off-target activities against PARP2, Aurora Kinase B, and the Dopamine D2 receptor.
-
Quantitative Selectivity: The selectivity window for the non-PARP targets is >100-fold, providing an initial margin of safety. The 10-fold selectivity against PARP2 may be an acceptable profile for a PARP inhibitor, and could even be beneficial in some contexts.
-
Functional De-risking: Critically, the cellular assays demonstrated that the biochemical hit on Aurora B does not manifest as a functional consequence at concentrations well above the on-target cellular potency. This disconnect between biochemical potency and cellular effect is a key insight that prevents the premature termination of a promising compound.
Based on this comprehensive cross-reactivity profile, this compound demonstrates a promising selectivity profile. While continued monitoring for D2-related CNS side effects in later preclinical stages would be prudent, the major liabilities identified in the initial screen have been effectively de-risked. This systematic approach, blending broad screening with targeted, functional follow-up, is essential for making informed decisions and efficiently advancing the most promising molecules towards clinical development.
References
-
Bowes, J., et al. (2012). "Reducing safety-related drug attrition: the use of in vitro pharmacological profiling." Nature Reviews Drug Discovery. [Link]
-
Kramer, C. S., et al. (2013). "The application of selectivity and promiscuity analysis in kinase inhibitor drug discovery." Current Topics in Medicinal Chemistry. [Link]
-
Lounkine, E., et al. (2012). "Large-scale prediction and testing of drug activity on side-effect targets." Nature. [Link]
-
Whitebread, S., et al. (2016). "Secondary pharmacology: screening and interpreting off-target activities - focus on translation." Drug Discovery Today. [Link]
Sources
A Researcher's Guide to the Reproducible Synthesis of 2-amino-4-chloro-N,N-dimethylbenzamide
In the landscape of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical analysis of the synthesis of 2-amino-4-chloro-N,N-dimethylbenzamide, a key intermediate in various research applications. We will dissect the synthetic pathways, offer detailed, actionable protocols, and explore the critical parameters that govern a successful and reproducible outcome. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust and reliable method for the preparation of this compound.
Introduction: The Imperative of Reproducibility
The synthesis of small molecules is often fraught with subtle variables that can significantly impact yield, purity, and ultimately, the biological activity of the final compound. This compound, with its multiple functional groups, presents a case study in the importance of meticulous experimental design and execution. Inconsistent outcomes in its synthesis can lead to delays in research timelines, wasted resources, and erroneous biological data. This guide aims to mitigate these risks by providing a clear and comprehensive framework for its reproducible synthesis.
Synthetic Strategies: A Comparative Overview
The preparation of this compound typically originates from 2-amino-4-chlorobenzoic acid. Two primary strategies are commonly employed for the crucial amide bond formation: the acyl chloride route and the direct coupling method.
-
The Acyl Chloride Pathway: This traditional and often high-yielding approach involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with dimethylamine. While robust, this method requires careful handling of the reactive acyl chloride intermediate and the stoichiometric use of a base to neutralize the HCl byproduct.
-
Direct Amide Coupling: This strategy utilizes coupling agents to facilitate the direct reaction between the carboxylic acid and dimethylamine. This approach avoids the need to isolate the often-sensitive acyl chloride, potentially simplifying the workflow. However, the choice of coupling agent and reaction conditions is critical to avoid side reactions and ensure complete conversion.
This guide will focus on a detailed protocol based on the acyl chloride pathway, as it often provides a more cost-effective and scalable solution for many research laboratories.
Experimental Protocol: The Acyl Chloride Pathway
This protocol is a synthesized methodology based on established principles of organic synthesis for analogous compounds. It is designed to be a self-validating system, with clear checkpoints for assessing the progress and success of the reaction.
Synthesis of 2-amino-4-chlorobenzoyl chloride
Rationale: The conversion of the carboxylic acid to the acyl chloride is the activation step. Thionyl chloride is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed. The reaction is typically performed in an inert solvent to prevent unwanted side reactions.
Materials:
-
2-amino-4-chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-amino-4-chlorobenzoic acid (1.0 eq.) in anhydrous toluene.
-
Slowly add thionyl chloride (1.5 - 2.0 eq.) dropwise to the suspension at room temperature with vigorous stirring.
-
After the initial effervescence subsides, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is crucial to ensure all thionyl chloride is removed, as it can interfere with the subsequent step. The crude 2-amino-4-chlorobenzoyl chloride is typically a solid and should be used immediately in the next step without further purification.
Synthesis of this compound
Rationale: The nucleophilic acyl substitution of the freshly prepared acyl chloride with dimethylamine forms the desired amide. An excess of dimethylamine or the addition of a non-nucleophilic base is necessary to neutralize the HCl generated during the reaction.
Materials:
-
Crude 2-amino-4-chlorobenzoyl chloride
-
Dimethylamine solution (e.g., 2 M in THF or 40% in water)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (optional, if using dimethylamine hydrochloride)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the crude 2-amino-4-chlorobenzoyl chloride in anhydrous DCM or THF in a clean, dry round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dimethylamine (2.2 - 2.5 eq.) to the cooled acyl chloride solution with efficient stirring. If using a solution of dimethylamine in water, be mindful of potential hydrolysis of the acyl chloride. Anhydrous conditions are preferred.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
Rationale: Purification is essential to remove any unreacted starting materials, byproducts, and residual reagents. Recrystallization is an effective method for obtaining highly pure crystalline solids, while column chromatography is a versatile technique for separating the desired product from impurities with different polarities.
-
Recrystallization: The crude this compound can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: If recrystallization is not effective, the crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Characterization and Data Analysis: Establishing a Benchmark
Reproducibility hinges on the ability to consistently produce a compound with the same, well-defined characteristics. The following table summarizes the expected analytical data for this compound.
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₉H₁₁ClN₂O |
| Molecular Weight | 198.65 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | Spectra for a similar compound, 2-chloro-N,N-dimethylbenzamide, shows signals at δ 7.32 (dt, J = 6.6, 3.3 Hz, 1H), 7.28 – 7.15 (m, 3H), 3.07 (s, 3H), 2.80 (s, 3H)[1]. For the target compound, one would expect the aromatic protons to be shifted due to the amino group, and a broad singlet for the NH₂ protons. |
| ¹³C NMR (CDCl₃, 100 MHz) | For the related 2-chloro-N,N-dimethylbenzamide, signals appear at δ 168.56, 136.43, 130.37, 130.18, 129.67, 127.85, 127.29, 38.18, 34.76[1]. The presence of the amino group at the 2-position in the target compound will significantly alter the chemical shifts of the aromatic carbons. |
| Purity (HPLC) | ≥95% |
Troubleshooting and Ensuring Reproducibility
Several factors can contribute to a lack of reproducibility in this synthesis. Below are common issues and their solutions:
| Issue | Potential Cause(s) | Troubleshooting Strategy |
| Low or no yield of acyl chloride | Incomplete reaction with thionyl chloride; moisture in the reaction. | Ensure anhydrous conditions; use a slight excess of freshly distilled thionyl chloride; increase reflux time. |
| Low yield of amide | Incomplete reaction; hydrolysis of the acyl chloride; insufficient base. | Use freshly prepared acyl chloride; ensure anhydrous conditions for the amidation step; use a sufficient excess of dimethylamine or a non-nucleophilic base. |
| Formation of byproducts | Reaction of the amino group with the acyl chloride (intermolecularly); presence of impurities in starting materials. | Use a high-purity starting material; ensure the acyl chloride is added slowly to the amine solution at low temperature to minimize side reactions. |
| Difficulty in purification | Presence of polar impurities or unreacted starting materials. | Optimize the work-up procedure to remove water-soluble impurities; for column chromatography, carefully select the eluent system to achieve good separation. |
Alternative Synthetic Route: Direct Amide Coupling
For comparison, a direct amide coupling approach offers an alternative pathway that avoids the handling of acyl chlorides.
Rationale: Coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) activate the carboxylic acid in situ, allowing for direct reaction with the amine.
Caption: Direct amide coupling workflow.
While often milder, this method can be more expensive and may require careful optimization of the coupling agent stoichiometry and reaction conditions to achieve high yields and purity.
Conclusion: A Commitment to Scientific Rigor
The reproducible synthesis of this compound is not merely a matter of following a recipe; it is a testament to a researcher's understanding of the underlying chemical principles and their commitment to meticulous experimental practice. By carefully controlling reaction parameters, utilizing appropriate analytical techniques for characterization, and systematically troubleshooting any deviations, researchers can ensure the consistent and reliable production of this valuable chemical intermediate. This guide provides a foundational framework to achieve that goal, empowering scientists to advance their research with confidence in the quality and integrity of their work.
References
-
Automated and Parallel Amide Synthesis. ResearchGate. Available at: [Link].
- Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Supporting Information.
Sources
A Researcher's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for 2-amino-4-chloro-N,N-dimethylbenzamide and Its Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a meaningful in vitro-in vivo correlation (IVIVC) for the compound 2-amino-4-chloro-N,N-dimethylbenzamide. While direct and complete IVIVC data for this specific molecule is not extensively published, this document synthesizes established principles and experimental protocols to empower researchers to generate and interpret the necessary data. By understanding the interplay between in vitro properties and in vivo outcomes, researchers can accelerate the development of promising therapeutic candidates.
The core principle of IVIVC is to create a predictive mathematical model that relates an in vitro property of a drug product to its in vivo performance.[1] For oral dosage forms, this typically involves correlating the rate and extent of drug dissolution or permeation with the in vivo plasma concentration profile. Establishing a robust IVIVC is a critical step in drug development, as it can reduce the need for extensive in vivo studies and support post-approval changes.
This guide will walk you through the essential in vitro and in vivo studies, data analysis, and the logical framework required to build a scientifically sound IVIVC for this compound or any novel chemical entity.
I. Foundational Physicochemical Properties
Before embarking on complex biological assays, a thorough understanding of the physicochemical properties of this compound is paramount. These properties will influence its behavior in both in vitro and in vivo systems.
| Property | Value/Information | Source |
| Molecular Formula | C₉H₁₁ClN₂O | [2][3][4] |
| Molecular Weight | 198.65 g/mol | [2][3][4] |
| SMILES | CN(C)C(=O)C1=C(Cl)C=C(N)C=C1 | [3] |
| LogP | 1.624 | [2] |
| Topological Polar Surface Area (TPSA) | 46.33 Ų | [2] |
These initial parameters suggest that this compound is a relatively small molecule with moderate lipophilicity, indicating a potential for good oral absorption. However, experimental validation is crucial.
II. In Vitro Characterization: Predicting In Vivo Performance
A battery of in vitro assays is essential to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. For establishing an IVIVC, permeability and metabolism are the most critical in vitro parameters.
A. Intestinal Permeability Assessment: The Caco-2 Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[5][6] This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[5]
Experimental Workflow for Caco-2 Permeability Assay
Caption: In Vitro Metabolic Stability Workflow.
Key Parameters to Determine:
-
In Vitro Half-Life (t½): The time it takes for 50% of the parent compound to be metabolized.
-
Intrinsic Clearance (CLint): The rate of metabolism in the absence of physiological limitations like blood flow.
Comparative Data for Benzamide Analogs (Hypothetical)
| Compound | In Vitro t½ (min) (Human Liver Microsomes) | Intrinsic Clearance (µL/min/mg protein) | Predicted In Vivo Clearance |
| This compound | To be determined | To be determined | To be determined |
| Analog C (e.g., with a metabolically labile site blocked) | Expected longer | Expected lower | Low |
| Analog D (e.g., with a group that induces metabolism) | Expected shorter | Expected higher | High |
III. In Vivo Pharmacokinetic Studies: The Ground Truth
In vivo studies in animal models (e.g., rats, mice) are essential to determine the actual pharmacokinetic profile of a compound. [7][8][9][10]These studies provide the "in vivo" part of the IVIVC.
Typical In Vivo Pharmacokinetic Study Design in Rats
-
Animal Model: Sprague-Dawley rats are commonly used. [8][11]2. Dosing: The compound is administered via intravenous (IV) and oral (PO) routes in separate groups of animals. [10]3. Blood Sampling: Blood samples are collected at multiple time points post-dosing. [11][12]4. Analysis: Plasma concentrations of the compound are determined by a validated LC-MS/MS method. [10]5. Pharmacokinetic Parameters: Key parameters are calculated using non-compartmental analysis.
Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Relates to efficacy and toxicity |
| Tmax | Time to reach Cmax | Indicates rate of absorption |
| AUC | Area under the plasma concentration-time curve | Represents total drug exposure |
| t½ | Elimination half-life | Determines dosing frequency |
| CL | Clearance | Rate of drug removal from the body |
| Vd | Volume of distribution | Extent of drug distribution in tissues |
| F (%) | Bioavailability | Fraction of the oral dose that reaches systemic circulation |
Comparative Pharmacokinetic Data for a Related Benzamide
The following table presents data for a structurally related benzamide to serve as a reference point. [12]
| Compound | Administration Route | Dose (µmol/kg) | Key Findings | Reference |
|---|
| 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | Intravenous | 25.4 | The study focused on metabolic interconversion, highlighting the importance of metabolism in the pharmacokinetics of benzamides. | [12]|
IV. Building the In Vitro-In Vivo Correlation
With robust in vitro and in vivo data in hand, the next step is to establish a correlation.
IVIVC Development Workflow
Caption: IVIVC Development and Validation Workflow.
A common approach is to plot the in vitro data (e.g., percentage of drug permeated at different time points) against the in vivo data (e.g., fraction of drug absorbed). A linear relationship with a high correlation coefficient (R² > 0.9) is indicative of a strong IVIVC.
V. Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable data.
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on Transwell filter inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. TEER values should be above a predetermined threshold (e.g., 200 Ω·cm²). [13]3. Assay Procedure:
-
The test compound (e.g., at 10 µM) is added to the apical (donor) compartment for apical-to-basolateral (A-B) transport studies. [5] * For basolateral-to-apical (B-A) transport studies, the compound is added to the basolateral (donor) compartment.
-
Samples are collected from the receiver compartment at specified time intervals (e.g., 30, 60, 90, 120 minutes).
-
-
Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g) are used.
-
Formulation and Dosing:
-
For oral administration, the compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered by gavage.
-
For intravenous administration, the compound is dissolved in a vehicle like saline with a co-solvent and administered as a bolus via the tail vein.
-
-
Blood Sampling:
-
Blood samples (approx. 0.2 mL) are collected from the jugular or tail vein at pre-determined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose). [12] * Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Sample Analysis: Plasma samples are processed (e.g., by protein precipitation) and the concentration of the test compound is quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using software such as Phoenix WinNonlin. [9]
VI. Conclusion
Establishing an in vitro-in vivo correlation for this compound is a data-driven process that requires careful experimental design and execution. By systematically evaluating its permeability and metabolic stability in vitro and correlating these findings with in vivo pharmacokinetic data, researchers can build a predictive model of its biopharmaceutical performance. This guide provides the necessary framework and protocols to embark on this critical aspect of drug development, enabling more informed decisions and accelerating the journey from the laboratory to the clinic.
References
- Caco2 assay protocol. (n.d.).
- Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (n.d.). National Institutes of Health.
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform.
- The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. (n.d.). National Institutes of Health.
- Caco-2 Permeability Assay. (n.d.). Enamine.
- Caco-2 permeability assay. (n.d.). Creative Bioarray.
- Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
- Pharmacokinetics - ADME In Vivo & PK Studies. (n.d.). BioIVT.
- Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc.
- Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. (2022). MDPI.
- Pharmacokinetics Studies in Mice or Rats. (n.d.). Bienta.
- Guidance for Industry. (n.d.).
- ADME 101: Overview of In Vitro Drug-Drug Interaction (DDI) Studies. (2024). YouTube.
- 4-Amino-2-chloro-n,n-dimethylbenzamide. (n.d.). ChemScene.
- 4-amino-2-chloro-N,N-dimethylbenzamide|CAS 98995-06-3. (n.d.). Benchchem.
- In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). PubMed Central.
- This compound. (n.d.). Santa Cruz Biotechnology.
- Evaluating the Pharmacokinetic Profile of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Comparative Guide. (n.d.). Benchchem.
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A Head-to-Head Comparison: Benchmarking 2-amino-4-chloro-N,N-dimethylbenzamide Against Gold-Standard PARP Inhibitors
In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a cornerstone treatment, particularly for cancers harboring defects in DNA damage repair pathways.[1][2][3] The clinical success of approved PARP inhibitors such as Olaparib, Talazoparib, and Rucaparib has fueled the ongoing search for novel compounds with improved potency, selectivity, and pharmacological properties.[1] This guide provides a comprehensive framework for benchmarking the novel benzamide derivative, 2-amino-4-chloro-N,N-dimethylbenzamide, against established PARP inhibitors.
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, scientifically grounded protocol for a head-to-head comparison, emphasizing the causality behind experimental choices to ensure the generation of robust and reliable data. We will delve into the requisite in vitro and cell-based assays to thoroughly characterize the inhibitory potential of this novel compound.
The Central Role of PARP in DNA Repair and Cancer
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes pivotal to cellular homeostasis, with PARP1 and PARP2 playing a critical role in the DNA damage response (DDR).[4][5][6] These enzymes act as sentinels, detecting single-strand breaks (SSBs) in DNA. Upon detection, PARP enzymes catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) onto themselves and other nuclear proteins, a process termed PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins, facilitating the efficient mending of SSBs.[6]
In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is compromised.[2][7] These cancer cells become heavily reliant on PARP-mediated SSB repair. Inhibition of PARP in such cells leads to the accumulation of unrepaired SSBs, which, upon encountering replication forks, collapse into DSBs.[7][8] The inability to repair these DSBs via the defective HR pathway results in genomic instability and, ultimately, cell death. This concept of "synthetic lethality" is the cornerstone of PARP inhibitor therapy.[1][9]
Figure 1: Mechanism of PARP-mediated DNA repair and the principle of synthetic lethality with PARP inhibitors.
Experimental Framework for Benchmarking
A rigorous comparison requires a multi-faceted approach, moving from direct enzymatic inhibition to cellular effects. The following experimental workflow is designed to provide a comprehensive profile of this compound.
Figure 2: Experimental workflow for benchmarking a novel PARP inhibitor.
Quantitative Data Summary: A Comparative Overview
The following table summarizes the anticipated data points from the proposed experiments, providing a clear framework for comparing this compound with standard PARP inhibitors.
| Parameter | This compound | Olaparib | Talazoparib | Veliparib | Experimental Method |
| PARP1 IC50 (nM) | To be determined | ~1-5 | ~0.5-1 | ~2-5 | PARP1 Enzymatic Assay |
| PARP2 IC50 (nM) | To be determined | ~1-5 | ~0.5-1 | ~2-5 | PARP2 Enzymatic Assay |
| Cellular PARP Inhibition EC50 (µM) | To be determined | ~0.1-1 | ~0.01-0.1 | ~0.5-5 | Cellular PARylation Assay |
| γ-H2AX Induction (Fold Change) | To be determined | Significant increase | Significant increase | Moderate increase | Immunofluorescence Microscopy |
| Cell Viability IC50 (µM) in BRCA-deficient cells | To be determined | ~0.1-1 | ~0.001-0.01 | ~1-10 | MTT/CellTiter-Glo Assay |
| Cell Viability IC50 (µM) in BRCA-proficient cells | To be determined | >10 | >1 | >20 | MTT/CellTiter-Glo Assay |
Note: IC50 and EC50 values for standard inhibitors are approximate and can vary based on assay conditions.[10][11]
Detailed Experimental Protocols
PARP1 and PARP2 Enzymatic Inhibition Assay
Rationale: This initial screen directly measures the ability of the test compound to inhibit the enzymatic activity of purified PARP1 and PARP2. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of potency. A fluorometric assay is a common and sensitive method for this purpose.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound and standard inhibitors (Olaparib, Talazoparib, Veliparib) in 100% DMSO.
-
Prepare serial dilutions of the compounds in assay buffer.
-
Prepare a reaction mixture containing PARP assay buffer, activated DNA, and recombinant human PARP1 or PARP2 enzyme.
-
-
Assay Procedure:
-
Detection and Data Analysis:
-
Stop the reaction and add a developing reagent that generates a fluorescent signal proportional to the amount of PAR produced.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular PARP Inhibition Assay (Target Engagement)
Rationale: Moving from a purified enzyme system to a cellular context is crucial to confirm that the compound can penetrate the cell membrane and inhibit PARP activity within the cell. This assay measures the level of PARylation in cells treated with the inhibitors.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable human cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and standard inhibitors for a predetermined time (e.g., 2-4 hours).
-
Induce DNA damage using a DNA alkylating agent (e.g., methyl methanesulfonate, MMS) for a short period (e.g., 15 minutes) to stimulate PARP activity.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for PAR (poly-ADP-ribose).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the mean fluorescence intensity of the PAR signal per nucleus.
-
Calculate the EC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in the PAR signal.
-
γ-H2AX Immunofluorescence Assay for DNA Damage
Rationale: A key pharmacodynamic marker of PARP inhibitor efficacy is the accumulation of DNA double-strand breaks.[8] The phosphorylation of histone H2AX on serine 139, forming γ-H2AX, is an early cellular response to DSBs.[13][14] Quantifying γ-H2AX foci provides a direct measure of the downstream consequence of PARP inhibition in cells.[15]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cells (ideally comparing a BRCA-deficient and a BRCA-proficient cell line) on coverslips or in imaging-compatible plates.
-
Treat the cells with the test compound and standard inhibitors at equipotent concentrations (e.g., 10x their cellular EC50) for 24-48 hours.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 10 minutes.[14]
-
Wash the cells with PBS.[14]
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.[14]
-
Block with 5% BSA in PBS for 1 hour.[14]
-
Incubate with a primary antibody against γ-H2AX overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.[16]
-
Mount the coverslips with a mounting medium containing DAPI.
-
-
Microscopy and Foci Quantification:
-
Acquire images using a confocal or fluorescence microscope.
-
Count the number of distinct γ-H2AX foci per nucleus. Automated image analysis software is recommended for unbiased quantification.[13]
-
Compare the number of foci in treated cells to untreated controls.
-
Concluding Remarks
This guide outlines a robust and scientifically sound methodology for the preclinical benchmarking of this compound against established PARP inhibitors. By systematically evaluating its enzymatic potency, cellular target engagement, and downstream effects on DNA damage, researchers can generate a comprehensive data package. This will enable an informed assessment of its potential as a novel therapeutic agent and guide further development efforts. The emphasis on validated protocols and the rationale behind each experimental step is intended to ensure the generation of high-quality, reproducible data, a cornerstone of scientific integrity in drug discovery.
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Våtsveen, T. K., et al. (2018). Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation. Cell Death & Disease, 9(1), 1-13. [Link]
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Safety Operating Guide
Proper Disposal of 2-amino-4-chloro-N,N-dimethylbenzamide: A Technical Guide for Laboratory Professionals
This guide provides a detailed protocol for the safe and compliant disposal of 2-amino-4-chloro-N,N-dimethylbenzamide. As a chlorinated aromatic amine, this compound requires careful handling and disposal to mitigate risks to personnel and the environment. This document synthesizes best practices and regulatory considerations to ensure that researchers, scientists, and drug development professionals can manage this chemical waste stream responsibly.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on safety data for structurally similar compounds, such as 2-amino-5-chloro-N,3-dimethylbenzamide and 4-amino-2-chloro-N,N-dimethylbenzamide, as well as general best practices for the disposal of hazardous laboratory chemicals.[1][2] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with local, state, and federal regulations.[1]
Hazard Identification and Risk Assessment
Understanding the potential hazards of this compound is the foundation of its safe management. Based on data from analogous chlorinated benzamide derivatives, this compound should be handled as a hazardous substance.
Potential Hazard Profile (Based on Analogous Compounds)
| Hazard Class | GHS Classification | Associated Risks |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | Category 1 / 2 | Causes serious eye irritation or damage.[4][5] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[4] |
| Chronic Aquatic Toxicity | Category 2 | Toxic to aquatic life with long-lasting effects.[3] |
The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The causality behind these hazards lies in the chemical's structure—a chlorinated aromatic amine. Such compounds can interfere with biological processes upon absorption. The chlorine atom enhances the molecule's reactivity and potential for environmental persistence.
Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable when handling this compound to create a barrier between the researcher and the chemical.
Required Personal Protective Equipment
| Protection Type | Specifications | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[6] | To prevent eye contact which can cause serious irritation or damage. |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of after contamination.[6] | To prevent skin absorption, as the compound is a skin irritant. |
| Skin and Body Protection | A lab coat or other protective clothing is required to prevent skin contact.[1] | To minimize the risk of accidental skin exposure. |
| Respiratory Protection | If working with the powder outside of a certified chemical fume hood or in a poorly ventilated area, a suitable respirator (e.g., NIOSH-approved particulate respirator) is recommended.[1][6] | To prevent the inhalation of dust particles that can cause respiratory irritation. |
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personnel exposure, immediate and correct action is critical to mitigating harm.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[3]
-
Don Appropriate PPE: Before attempting cleanup, wear all required PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[6]
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.
Personnel Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in general trash.[3]
Step 1: Waste Segregation and Containment
-
Solid Waste: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed waste container.[1][6]
-
Liquid Waste (Solutions): If the compound is in a solution, collect it in a leak-proof container with a screw-on cap that is compatible with the solvent.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[1]
Step 2: Container Labeling
-
Clearly label the waste container with the full chemical name: "Waste this compound".
-
Include appropriate hazard symbols (e.g., "Harmful," "Irritant," "Environmentally Hazardous").
Step 3: Storage Prior to Disposal
-
Store the sealed and labeled waste container in a designated hazardous waste storage area.
-
This area should be cool, dry, and well-ventilated, away from incompatible materials.
Step 4: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[6]
-
The primary method of disposal for this type of chemical waste is through an approved hazardous waste contractor, which will typically involve incineration at a permitted facility.[6]
Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Context
The disposal of chlorinated aromatic compounds is regulated by various bodies. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the management of hazardous wastes under the Resource Conservation and Recovery Act (RCRA). Chlorinated hydrocarbons may fall under specific waste codes, and facilities must comply with these regulations.[7] Always consult your local and national regulations to ensure complete and accurate classification of the waste.
This systematic approach to the disposal of this compound ensures that laboratory personnel can manage this chemical waste stream in a manner that is safe, environmentally responsible, and compliant with all relevant regulations.
References
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PubChem. (n.d.). 2-Amino-5-Chloro-N,3-Dimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet: N,N-Dimethylbenzamide. Retrieved from [Link]
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Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
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Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Wastewater Technology Fact Sheet: Dechlorination. Retrieved from [Link]
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Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, April 1). List of Lists. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Disinfectants and Disinfection Byproducts Rules (Stage 1 and Stage 2) What Do They Mean to You?. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
